4-Bromo-2-chloro-6-fluorobenzaldehyde
Description
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Properties
IUPAC Name |
4-bromo-2-chloro-6-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDZRCPUNFGODD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: A Versatile Halogenated Aromatic Aldehyde
An In-Depth Technical Guide to 4-Bromo-2-chloro-6-fluorobenzaldehyde
This compound is a polysubstituted aromatic aldehyde that serves as a critical building block in modern organic synthesis. Its unique arrangement of three different halogen atoms—bromine, chlorine, and fluorine—on the benzaldehyde core imparts distinct reactivity and makes it a valuable intermediate, particularly in the fields of pharmaceutical and agrochemical research. The aldehyde functional group provides a reactive handle for a wide array of chemical transformations, while the specific positioning of the halogens allows for selective and directed modifications through cross-coupling reactions and nucleophilic aromatic substitutions. This guide provides a comprehensive overview of its properties, synthesis, applications, and safe handling protocols.
PART 1: Core Chemical and Physical Properties
A thorough understanding of the fundamental properties of a reagent is the bedrock of its effective application in research and development. The key identifiers and physicochemical characteristics of this compound are summarized below.
Chemical Structure and Identifiers
The structure of this compound is defined by a benzene ring substituted with an aldehyde group and three halogen atoms at positions 2, 4, and 6.
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| CAS Number | 929621-33-0 | [1] |
| Molecular Formula | C₇H₃BrClFO | [2] |
| Molecular Weight | 237.45 g/mol | [2] |
| Purity | Typically ≥95% | [3] |
| Appearance | Solid |
PART 2: Synthesis and Mechanistic Considerations
A potential synthetic pathway could start from a more readily available fluorinated precursor, followed by sequential halogenation. For instance, starting with 2-chloro-6-fluorotoluene, a bromination reaction could be performed, followed by oxidation of the methyl group to an aldehyde. The choice of reagents and reaction conditions is critical to control regioselectivity and maximize yield.
Caption: Plausible synthetic workflow for this compound.
Exemplary Protocol: Oxidation of a Toluene Derivative
The oxidation of a substituted toluene is a common method for preparing the corresponding benzaldehyde.
Protocol: Oxidation using Manganese Dioxide
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-bromo-2-chloro-6-fluorotoluene in a suitable solvent such as dichloromethane or dioxane.
-
Reagent Addition: Add an excess of activated manganese dioxide (MnO₂) to the suspension. The use of activated MnO₂ is crucial for the selective oxidation of the benzylic methyl group without affecting the aldehyde product.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the manganese salts.
-
Purification: Wash the celite pad with additional solvent. Combine the filtrates and remove the solvent under reduced pressure. The resulting crude product can be further purified by column chromatography or recrystallization to yield pure this compound.
PART 3: Applications in Drug Discovery and Development
Halogenated benzaldehydes are versatile intermediates in the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs). The presence of multiple halogen atoms allows for selective functionalization through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), where each halogen can be targeted based on its relative reactivity (typically I > Br > Cl).
The aldehyde group itself is a precursor to a multitude of functional groups. It can undergo:
-
Reductive amination to form benzylamines.
-
Wittig reactions to form substituted styrenes.
-
Condensation reactions (e.g., aldol, Knoevenagel) to form larger, more complex scaffolds.
This compound is particularly useful in constructing molecules for targeted therapies, such as kinase inhibitors, where specific substitutions on an aromatic core are required for high-affinity binding to the target protein.
Caption: Role as a versatile intermediate in API synthesis.
PART 4: Spectroscopic Characterization
Structural confirmation and purity assessment are typically performed using a combination of spectroscopic techniques. Below are the expected spectroscopic characteristics for this compound.
Table 2: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Aldehyde Proton (-CHO): A singlet peak around δ 9.8-10.5 ppm. - Aromatic Protons: Two doublets or a complex multiplet in the aromatic region (δ 7.0-8.0 ppm), showing coupling consistent with the substitution pattern. |
| ¹³C NMR | - Aldehyde Carbonyl (C=O): A peak around δ 185-195 ppm. - Aromatic Carbons: Multiple peaks in the aromatic region (δ 110-160 ppm), with carbon atoms attached to halogens showing characteristic shifts and C-F coupling. |
| IR Spectroscopy | - C=O Stretch (Aldehyde): A strong, sharp absorption band around 1700-1720 cm⁻¹. - C-H Stretch (Aldehyde): Two weak bands around 2720 and 2820 cm⁻¹. - C-X Stretches (C-Br, C-Cl, C-F): Absorption bands in the fingerprint region (<1200 cm⁻¹). |
| Mass Spectrometry | - Molecular Ion Peak (M⁺): A characteristic cluster of peaks due to the isotopic distribution of Bromine (⁷⁹Br and ⁸¹Br, approx. 1:1 ratio) and Chlorine (³⁵Cl and ³⁷Cl, approx. 3:1 ratio). |
PART 5: Safety, Handling, and Storage
As with any chemical reagent, proper handling and storage are paramount to ensure safety in the laboratory. This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).
Table 3: Safety and Handling Information
| Category | Recommendation | Source |
| GHS Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [3] |
| Personal Protective Equipment (PPE) | Safety glasses with side-shields, chemical-resistant gloves, and a lab coat are required. Handle in a well-ventilated area or a chemical fume hood. | [4][5] |
| First Aid Measures | - Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention. - Skin Contact: Wash off with soap and plenty of water. - Inhalation: Move person into fresh air. | [5][6] |
| Storage Conditions | Store in a tightly closed container in a dry and well-ventilated place. Keep away from heat and sources of ignition. | [7] |
References
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Dabos. (n.d.). This compound 1G. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromo-2-fluorobenzaldehyde. Retrieved from [Link]
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Reagentia. (n.d.). 4-Bromo-2-chloro-3-fluorobenzaldehyde (1 x 250 mg). Retrieved from [Link]
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Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring 2-Bromo-6-Fluorobenzaldehyde: Properties and Applications. Retrieved from [Link]
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ResearchGate. (n.d.). Experimental (a) and theoretical (b) IR spectra of 2-bromo-4-chlorobenzaldehyde. Retrieved from [Link]
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NIST. (n.d.). Benzaldehyde, 4-bromo-. Retrieved from [Link]
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FAQ. (n.d.). How is preparation and application of 4-Bromobenzaldehyde in synthesis achieved?. Retrieved from [Link]
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Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of 4-Chloro-2-fluorobenzaldehyde in Pharmaceutical Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.
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Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of 2-Bromo-4-fluorobenzaldehyde in Modern Drug Discovery. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Crucial Role of 2-Bromo-6-chlorobenzaldehyde in Modern Drug Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.
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Sciencemadness Discussion Board. (2007). p-fluoro benzaldehyde. Retrieved from [Link]
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NIST. (n.d.). Benzaldehyde, 4-bromo-. Retrieved from [Link]
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Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Applications of 1-Bromo-4-chloro-2-fluorobenzene in Pharmaceutical Synthesis. Retrieved from [Link]
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- 2. chemscene.com [chemscene.com]
- 3. 1135531-73-5 Cas No. | 2-Bromo-4-chloro-6-fluorobenzaldehyde | Apollo [store.apolloscientific.co.uk]
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Physical and chemical properties of 4-Bromo-2-chloro-6-fluorobenzaldehyde
An In-Depth Technical Guide to 4-Bromo-2-chloro-6-fluorobenzaldehyde: Properties, Reactivity, and Applications in Synthetic Chemistry
Abstract
This compound is a polysubstituted aromatic aldehyde of significant interest to the chemical, pharmaceutical, and materials science sectors. Its unique substitution pattern, featuring three distinct halogen atoms, imparts a high degree of functionality and specific reactivity, making it a valuable intermediate in the synthesis of complex molecular architectures. The electron-withdrawing nature of the halogens enhances the electrophilicity of the aldehyde group, rendering it a prime candidate for a variety of chemical transformations. This guide provides a comprehensive overview of its known physical and chemical properties, explores its predicted reactivity based on fundamental electronic effects, outlines potential synthetic and characterization protocols, and discusses its applications, particularly in the realm of drug discovery and medicinal chemistry.
Molecular Overview and Physicochemical Properties
Chemical Structure and Nomenclature
This compound is systematically named according to IUPAC rules. The parent structure is benzaldehyde, with substituents located at positions 2, 4, and 6 of the benzene ring.
Key Physicochemical Data
The fundamental physical and chemical properties of a compound are critical for its handling, storage, and application in synthesis. The data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 929621-33-0 | [1] |
| Molecular Formula | C₇H₃BrClFO | [2] |
| Molecular Weight | 237.45 g/mol | [2] |
| Appearance | Solid (predicted based on similar compounds) | [3] |
| Topological Polar Surface Area (TPSA) | 17.07 Ų | [2] |
| LogP (calculated) | 3.0541 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Hydrogen Bond Acceptors | 1 | [2] |
| Rotatable Bonds | 1 | [2] |
The Chemistry of this compound
Electronic Effects and Predicted Reactivity
The reactivity of this compound is dominated by the strong electron-withdrawing inductive effects of the three halogen substituents (Fluorine, Chlorine, and Bromine). These effects decrease the electron density of the aromatic ring and, crucially, pull electron density away from the aldehyde group.[4] This polarization significantly increases the partial positive charge on the carbonyl carbon, making it a potent electrophile and highly susceptible to nucleophilic attack.[4] This enhanced reactivity is a key feature that medicinal chemists exploit.
substituents [label="Halogen Substituents\n(F, Cl, Br)"]; effect [label="Strong Inductive\nElectron Withdrawal (-I Effect)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ring [label="Aromatic Ring"]; aldehyde [label="Aldehyde Group (CHO)"]; carbonyl [label="Increased Electrophilicity\nof Carbonyl Carbon", fillcolor="#34A853", fontcolor="#FFFFFF"]; attack [label="Enhanced Susceptibility to\nNucleophilic Attack"];
substituents -> effect; effect -> ring; ring -> aldehyde [dir=back]; aldehyde -> carbonyl; carbonyl -> attack; }
Caption: Influence of halogen substituents on aldehyde reactivity.Potential Synthetic Pathways
The synthesis of polysubstituted benzaldehydes often involves the formylation of a pre-functionalized benzene ring or the functionalization of a simpler benzaldehyde. A plausible route for this compound could involve the selective bromination of 2-chloro-6-fluorobenzaldehyde. The directing effects of the existing substituents are paramount. The ortho, para-directing chloro group and the ortho, para-directing fluoro group would both activate the C4 position for electrophilic aromatic substitution, such as bromination.
Exemplary Synthesis Workflow:
-
Starting Material: 2-Chloro-6-fluorobenzaldehyde.
-
Bromination: Reaction with a brominating agent (e.g., N-Bromosuccinimide or Bromine) in the presence of a suitable Lewis or Brønsted acid catalyst.
-
Work-up and Purification: Aqueous work-up to remove the catalyst, followed by extraction with an organic solvent. Purification of the crude product is typically achieved by column chromatography or recrystallization to yield the final product.
Characteristic Reactions
The activated aldehyde group is the primary site of reactivity, participating in a wide range of transformations essential for building molecular complexity.
-
Oxidation: The aldehyde can be readily oxidized to the corresponding 4-bromo-2-chloro-6-fluorobenzoic acid using common oxidizing agents like potassium permanganate (KMnO₄) or sodium chlorite (NaClO₂).[5] This carboxylic acid derivative serves as another vital building block for amidation and esterification reactions.
-
Reduction: Selective reduction of the aldehyde to a primary alcohol (4-bromo-2-chloro-6-fluorobenzyl alcohol) can be achieved with mild reducing agents such as sodium borohydride (NaBH₄).[4] The electron-withdrawing groups can accelerate this reaction by making the carbonyl carbon more susceptible to hydride attack.[4]
-
Condensation Reactions: The compound is an excellent substrate for condensation reactions. For instance, the Knoevenagel condensation with active methylene compounds (e.g., malononitrile) is expected to proceed with high efficiency due to the enhanced electrophilicity of the aldehyde.[4]
-
Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) provides a reliable method for converting the aldehyde into a substituted alkene, a common motif in drug molecules.
Applications in Research and Drug Development
Halogenated aromatic aldehydes are crucial intermediates in the synthesis of numerous pharmaceutical compounds.[6] The specific halogen substitution pattern can be critical for a drug's efficacy, metabolic stability, and resistance to bacterial enzymes.[6][7]
While specific applications for this compound are not extensively documented in public literature, its utility can be inferred from structurally similar compounds. For example, 2-chloro-6-fluorobenzaldehyde is a key precursor in the manufacture of penicillinase-resistant antibiotics like flucloxacillin.[6] Similarly, other bromo-fluoro benzaldehyde derivatives serve as versatile platforms for constructing complex, biologically active molecules for drug discovery.[8] The bromine atom, in particular, provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the facile introduction of diverse molecular fragments.
Experimental Protocols for Characterization
Validating the identity and purity of this compound after synthesis is critical. A multi-spectroscopic approach is standard practice.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and potentially ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values.
Expected Spectral Features:
-
¹H NMR:
-
An aldehyde proton (CHO) signal as a singlet or a small doublet (due to coupling with fluorine) in the downfield region (δ 9.5 – 10.5 ppm).
-
Two aromatic protons, appearing as doublets or doublet of doublets in the aromatic region (δ 7.0 – 8.5 ppm), with coupling patterns influenced by the adjacent halogen atoms.
-
-
¹³C NMR:
-
A carbonyl carbon signal around δ 185-195 ppm.
-
Multiple signals in the aromatic region (δ 110-160 ppm), with carbon-fluorine and carbon-chlorine couplings potentially visible.
-
-
¹⁹F NMR:
-
A single resonance, providing confirmation of the fluorine atom's presence and chemical environment.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Step-by-Step Protocol:
-
Sample Preparation: For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups.
Expected Characteristic Bands:
-
~2850 and ~2750 cm⁻¹: Aldehyde C-H stretching (Fermi doublet).
-
1690-1715 cm⁻¹: Strong C=O (carbonyl) stretching absorption.
-
1550-1600 cm⁻¹: Aromatic C=C ring stretching.
-
1100-1400 cm⁻¹: C-F and C-Cl stretching vibrations.
-
Below 800 cm⁻¹: C-Br stretching vibration.
Mass Spectrometry (MS)
MS is used to determine the molecular weight and elemental composition.
Step-by-Step Protocol:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak (M⁺).
Expected Features:
-
Molecular Ion Peak: A complex cluster of peaks corresponding to the molecular weight. Due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a characteristic pattern of M, M+2, and M+4 peaks, confirming the presence of one bromine and one chlorine atom.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related halogenated benzaldehydes can provide guidance on safe handling.[9][10][11]
-
Hazard Identification: Compounds of this class are typically classified as irritants. Expected hazards include:
-
Recommended Handling Procedures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9][10]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[9][10]
-
Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[10][11]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]
-
First Aid Measures:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[9][11]
-
Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[9][11]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[9][11]
-
Conclusion
This compound represents a highly functionalized and reactive building block for synthetic chemistry. Its unique electronic properties, conferred by the three distinct halogen atoms, make it an attractive starting material for constructing novel compounds, particularly in the field of drug discovery. The predictable reactivity of its aldehyde group, combined with the potential for further functionalization via cross-coupling reactions at the bromine-substituted position, ensures its continued relevance for researchers and scientists developing the next generation of complex molecules.
References
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4-Bromo-2-chlorobenzaldehyde | C7H4BrClO | CID 14109109 - PubChem. (n.d.). Retrieved January 6, 2026, from [Link]
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4-Bromo-2-fluoro-6-hydroxybenzaldehyde | C7H4BrFO2 | CID 71721370 - PubChem. (n.d.). Retrieved January 6, 2026, from [Link]
-
The Role of 2-Bromo-4-fluorobenzaldehyde in Modern Drug Discovery - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved January 6, 2026, from [Link]
-
4-Bromo-2-fluorobenzaldehyde | C7H4BrFO | CID 143517 - PubChem. (n.d.). Retrieved January 6, 2026, from [Link]
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An In-depth Technical Guide to the Solubility of 4-Bromo-2-chloro-6-fluorobenzaldehyde in Common Laboratory Solvents
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-bromo-2-chloro-6-fluorobenzaldehyde, a halogenated aromatic aldehyde of significant interest in pharmaceutical and agrochemical synthesis. Recognizing the current scarcity of publicly available quantitative solubility data for this specific compound, this document emphasizes the foundational principles and detailed experimental methodologies required for researchers, scientists, and drug development professionals to ascertain its solubility profile in various common laboratory solvents. By equipping researchers with the necessary protocols and theoretical understanding, this guide aims to facilitate optimized reaction conditions, enhance purification strategies, and streamline formulation development.
Introduction: The Significance of Solubility in Chemical Synthesis
This compound is a key building block in organic synthesis, valued for its unique substitution pattern which allows for diverse chemical transformations. The solubility of such a crucial intermediate is a critical parameter that dictates its utility in various applications.[1] Poor solubility can lead to challenges in reaction kinetics, product purification, and ultimately, the economic viability of a synthetic route.[1][2] Conversely, a well-characterized solubility profile enables the rational selection of solvents for homogenous reaction mixtures, efficient crystallizations, and effective formulation for biological screening.
This guide will delve into the theoretical considerations governing the solubility of this compound and provide detailed, field-proven experimental protocols for its quantitative determination.
Physicochemical Properties and Predicted Solubility Behavior
While specific experimental data is limited, we can infer the likely solubility behavior of this compound by examining its structure and the properties of analogous compounds.
Molecular Structure:
Caption: Workflow for determining solubility using the shake-flask method.
Interpreting Solubility Data: The Role of Solvent Properties
The obtained solubility data can be rationalized by considering the properties of the solvents used. A deeper understanding of these relationships allows for the prediction of solubility in other solvent systems.
| Solvent | Polarity Index | H-Bond Donor/Acceptor | Predicted Solubility |
| Hexane | 0.1 | Neither | Low |
| Toluene | 2.4 | Acceptor (π-system) | Moderate |
| Dichloromethane | 3.1 | Acceptor | High |
| Tetrahydrofuran | 4.0 | Acceptor | High |
| Ethyl Acetate | 4.4 | Acceptor | Moderate-High |
| Acetone | 5.1 | Acceptor | High |
| Ethanol | 4.3 | Both | Moderate |
| Methanol | 5.1 | Both | Moderate |
| Water | 10.2 | Both | Very Low |
The following diagram illustrates the relationship between solvent properties and expected solubility.
Caption: Factors influencing the solubility of the target compound.
Conclusion
References
-
Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
-
Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved from [Link]
-
Lund University Publications. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterization. Retrieved from [Link]
-
Alloprof. (n.d.). Measuring Solubility. Retrieved from [Link]
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An In-depth Technical Guide to the Safe Handling of 4-Bromo-2-chloro-6-fluorobenzaldehyde
This document provides a comprehensive technical guide for the safe handling, storage, and use of 4-Bromo-2-chloro-6-fluorobenzaldehyde (CAS No. 929621-33-0).[1][2] Designed for researchers, scientists, and drug development professionals, this guide moves beyond a standard Safety Data Sheet (SDS) to offer field-proven insights and explain the causality behind essential safety protocols.
Compound Profile and Strategic Context
This compound is a polysubstituted aromatic aldehyde. Such halogenated aromatic compounds are fundamental building blocks in modern medicinal chemistry and materials science.[3] The specific arrangement of bromo, chloro, and fluoro substituents on the benzaldehyde scaffold offers a unique electronic and steric profile, making it a valuable intermediate for synthesizing complex molecular architectures, particularly in the development of novel therapeutic agents.[3]
The reactivity of this molecule is dominated by the aldehyde functional group, a common electrophilic handle for forming new carbon-carbon and carbon-nitrogen bonds. However, this reactivity, combined with the halogen substituents, necessitates a thorough understanding of its potential hazards to ensure safe laboratory operations.
Hazard Identification and Risk Assessment
While comprehensive toxicological data for this specific molecule is not extensively published, a robust risk assessment can be conducted by analyzing data from structurally analogous compounds. Halogenated benzaldehydes consistently exhibit a similar hazard profile.[4][5][6][7]
GHS Hazard Classification (Inferred)
Based on data from closely related compounds such as 4-bromo-2-fluorobenzaldehyde and 2-chloro-6-fluorobenzaldehyde, the following GHS classifications are anticipated.[4][6][8][9][10]
| Hazard Class | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[4][5][6][11] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[4][5][6][11] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[5][6][11][12] |
| Acute Toxicity (Oral) | Category 4 (Potential) | H302: Harmful if swallowed.[5][11] |
Scientific Rationale for Hazards:
-
Irritation: The aldehyde group can react with nucleophilic functional groups (e.g., amines, thiols) present in proteins and tissues, leading to irritation. The electron-withdrawing nature of the halogen atoms can enhance the electrophilicity of the aldehyde's carbonyl carbon, potentially increasing its reactivity and irritant properties.
-
Respiratory Effects: As a fine solid powder, the compound can be easily aerosolized. Inhalation can lead to irritation of the mucous membranes and respiratory tract.[12]
-
Sensitization: Some related compounds may cause an allergic skin reaction (H317).[11] While not confirmed for this specific molecule, it is a prudent assumption to handle it as a potential skin sensitizer.
The Hierarchy of Controls: A Systematic Approach to Safety
Effective risk management relies on implementing a multi-layered safety strategy known as the Hierarchy of Controls. This framework prioritizes the most effective measures first. Relying solely on Personal Protective Equipment (PPE) is insufficient; it is the last line of defense.
Caption: Small Spill Response Workflow.
Fire, Reactivity, and Disposal Considerations
-
Fire Fighting: This material is combustible. In case of a fire, use dry chemical, CO2, or foam extinguishers. Vapors may be heavier than air and could spread along floors. Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear. [13]Hazardous decomposition products can include carbon monoxide, carbon dioxide, and hydrogen halides (HBr, HCl, HF). [13][14]* Reactivity: The compound is stable under recommended storage conditions. [14]Avoid strong oxidizing agents, strong bases, moisture, and excessive heat. [8][14][15]* Waste Disposal: All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous chemical waste. [8]Dispose of contents and containers to an approved waste disposal plant in accordance with local, regional, and national regulations. [8]Do not pour waste down the drain.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 929621-33-0 | ChemicalBook,[2] Sigma-Aldrich |
| Molecular Formula | C₇H₃BrClFO | ChemScene [16] |
| Molecular Weight | 237.45 g/mol | ChemScene [16] |
| Appearance | Solid (Typical for related compounds) | Thermo Fisher Scientific [12] |
| Storage Temp. | 2-8°C (Recommended) | ChemScene [16] |
References
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4-Bromo-2-fluorobenzaldehyde | C7H4BrFO | CID 143517. PubChem. [Link]
-
4-Bromo-2-chlorobenzaldehyde | C7H4BrClO | CID 14109109. PubChem. [Link]
-
SAFETY DATA SHEET - 3-Bromo-4-fluorobenzaldehyde. Thermo Fisher Scientific. [Link]
-
SAFETY DATA SHEET - 1-Bromo-4-chloro-2-fluorobenzene. Thermo Fisher Scientific. [Link]
-
4-Bromo-2,6-difluorobenzaldehyde | C7H3BrF2O | CID 2773290. PubChem. [Link]
-
MSDS of 4-Bromo-2-chloro-5-fluorobenzaldehyde. Capot Chemical. [Link]
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Material safety data sheet for 4-Bromo-2-chloro-6-fluorobenzaldehyde
An In-depth Technical Guide to the Material Safety of 4-Bromo-2-chloro-6-fluorobenzaldehyde
For professionals in research, development, and manufacturing, a comprehensive understanding of the materials in use is paramount to ensuring safety and experimental integrity. This guide provides a detailed examination of the safety data for this compound (CAS No. 929621-33-0), a substituted benzaldehyde derivative. The structure of this guide is designed to provide not just data, but also the scientific rationale behind the safety protocols, empowering researchers to handle this compound with the highest degree of safety and expertise.
Chemical Identity and Physicochemical Properties
Understanding the fundamental properties of a chemical is the first step in a robust safety assessment. These characteristics influence its behavior under various laboratory conditions, from storage to reaction.
Table 1: Chemical Identification
| Identifier | Data |
|---|---|
| Chemical Name | This compound |
| CAS Number | 929621-33-0[1][2][3] |
| Molecular Formula | C₇H₃BrClFO[2] |
| Molecular Weight | 237.45 g/mol [2] |
| SMILES Code | O=CC1=C(F)C=C(Br)C=C1Cl[2] |
| InChI Key | SEDZRCPUNFGODD-UHFFFAOYSA-N |
Table 2: Physicochemical Properties
| Property | Value | Rationale for Safety |
|---|---|---|
| Physical Form | Solid | As a solid, the primary risk of exposure is through inhalation of dust or direct skin contact. |
| Boiling Point | 37-39 °C | The provided boiling point appears unusually low for a compound of this molecular weight and may refer to a specific condition (e.g., under vacuum) or be a typographical error for a melting point. A related compound, 2-Chloro-6-fluorobenzaldehyde, has a boiling point of 203.8°C at 760 mmHg, which is more typical.[4] Researchers should handle it assuming it can volatilize if heated. |
| Storage Temperature | Ambient, Inert atmosphere, 2-8°C[2] | Inconsistent storage advice suggests that while stable at room temperature, refrigeration under an inert atmosphere is preferable to preserve purity and prevent potential degradation. |
Hazard Identification and GHS Classification
The Globally Harmonized System (GHS) provides a standardized framework for communicating the hazards of chemical products. For this compound, the classification indicates significant health risks upon exposure.
-
Signal Word: Danger [2] or Warning
-
Scientific Insight: The discrepancy in the signal word from different suppliers highlights the importance of consulting the specific documentation accompanying the purchased material. "Danger" signifies a more severe hazard level than "Warning."
-
-
GHS Pictograms:
- - Indicates skin and eye irritation, skin sensitization, acute toxicity (harmful), narcotic effects, or respiratory tract irritation.
-
- Indicates acute toxicity (fatal or toxic). Note: This pictogram is associated with the "Danger" signal word and H-statements H301/H311/H331 found on some supplier sites.[2]
-
Hazard Statements (H-Statements):
-
H301/H311/H331: Toxic if swallowed, in contact with skin, or if inhaled.[2]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements (P-Statements):
The presence of bromine, chlorine, and fluorine atoms on the aromatic ring increases the molecule's reactivity and potential to interfere with biological systems, justifying its classification as an irritant and a toxic substance.
Emergency Response Protocols
A self-validating safety system requires clear, actionable protocols for emergency situations. The following workflows are based on standard laboratory practice for hazardous chemicals and the specific GHS classifications of this compound.
First-Aid Measures
The immediate response to exposure is critical in mitigating harm. The causality behind these steps is to rapidly dilute and remove the chemical from the affected area.
-
Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[5] The primary goal is to restore normal respiratory function and prevent systemic absorption from the lungs.
-
Skin Contact: Take off all contaminated clothing at once. Wash the affected skin area with plenty of soap and water.[6] If skin irritation develops, seek medical advice.[6] The soap and water work to emulsify and remove the compound, while immediate removal of clothing prevents prolonged contact.
-
Eye Contact: Rinse the eyes cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so. Continue rinsing for at least 15 minutes.[6] Immediate and prolonged flushing is essential to dilute the chemical and prevent serious eye damage.[6]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[6]
Caption: Emergency first-aid workflow for exposure.
Fire-Fighting Measures
In the event of a fire involving this compound, the primary concerns are the hazardous decomposition products.
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam. For larger fires, water spray can be used to cool containers.
-
Specific Hazards: Thermal decomposition can produce toxic and corrosive gases.[7]
-
Scientific Insight: The molecular structure (C₇H₃BrClFO) indicates that combustion will likely release carbon monoxide (CO), carbon dioxide (CO₂), hydrogen halides (HBr, HCl), and gaseous hydrogen fluoride (HF).[6][7] These gases are highly toxic and corrosive, posing a severe inhalation hazard to firefighters.
-
-
Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and to avoid inhaling toxic fumes.[6]
Handling, Storage, and Exposure Control
Proactive measures are the cornerstone of laboratory safety. The following protocols are designed to minimize the risk of exposure during routine handling and storage.
Safe Handling
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations to a minimum.[6]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat. Ensure gloves are inspected before use and removed using the proper technique to avoid skin contact.
-
Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH/MSHA-approved respirator.
-
-
Hygiene: Wash hands thoroughly after handling.[6] Do not eat, drink, or smoke in the laboratory. Remove contaminated clothing and wash it before reuse.[6]
Caption: Core components of the safe handling protocol.
Storage Conditions
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][8]
-
Atmosphere: Some suppliers recommend storing under an inert atmosphere (e.g., nitrogen or argon).[2] This is a best practice for reactive aldehydes to prevent oxidation and degradation over time.
-
Incompatible Materials: Store away from strong oxidizing agents and strong bases.[6] These substances can react exothermically with halogenated aldehydes, potentially leading to a runaway reaction or degradation of the material.
Toxicological and Ecological Information
-
Toxicological Profile: The toxicological properties have not been fully investigated.[6] However, the GHS classification indicates it is toxic via oral, dermal, and inhalation routes and is a significant irritant to the skin, eyes, and respiratory system.[2] The mechanism of toxicity likely involves the aldehyde group's reactivity with biological macromolecules and the disruptive effects of the halogen substituents.
-
Ecological Profile: There is no specific data available on the ecological effects of this compound. As a general precaution for halogenated aromatic compounds, it should not be allowed to enter drains or the environment.[6] Proper disposal as chemical waste is mandatory.
Disposal and Transportation
-
Disposal: Dispose of the contents and container in accordance with local, regional, and national hazardous waste regulations. This should be done through an approved waste disposal plant.[2][6] Do not dispose of it into the sewer system.
-
Transportation:
This guide serves as a foundational resource for the safe handling of this compound. It is incumbent upon the user to always consult the most current Safety Data Sheet provided by the supplier and to integrate this information into their laboratory's specific safety protocols.
References
-
2-Chloro-6-fluorobenzaldehyde | CAS#:387-45-1 . Chemsrc. [Link]
-
4-Bromo-2-chlorobenzaldehyde | C7H4BrClO | CID 14109109 . PubChem. [Link]
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- 4. 2-Chloro-6-fluorobenzaldehyde | CAS#:387-45-1 | Chemsrc [chemsrc.com]
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- 6. fishersci.com [fishersci.com]
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Bromo-2-chloro-6-fluorobenzaldehyde
This guide provides a comprehensive analysis of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Bromo-2-chloro-6-fluorobenzaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the expected spectral features, grounded in established principles of NMR spectroscopy. Furthermore, it outlines a robust experimental protocol for the acquisition of high-quality NMR data for this compound.
Introduction: The Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules.[1][2] It relies on the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[2][3][4] For a polysubstituted aromatic compound like this compound, NMR spectroscopy is crucial for confirming its identity and purity.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aldehydic proton and the two aromatic protons. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the benzene ring.[5]
1. Aldehydic Proton (CHO): The aldehydic proton is anticipated to appear as a singlet in the downfield region of the spectrum, typically between δ 9.8 and 10.5 ppm.[6] This significant downfield shift is due to the strong deshielding effect of the electronegative oxygen atom of the carbonyl group.[7]
2. Aromatic Protons: The benzene ring has two protons, H-3 and H-5. Their chemical shifts are influenced by the combined electronic effects of the bromine, chlorine, fluorine, and aldehyde substituents.
-
H-3: This proton is situated between the chlorine and bromine atoms. It is expected to be a doublet of doublets due to coupling with H-5 (meta coupling) and the fluorine atom at C-6 (para coupling). The chemical shift is predicted to be in the range of δ 7.5-7.8 ppm.
-
H-5: This proton is positioned between the bromine and fluorine atoms. It will likely appear as a doublet of doublets due to coupling with H-3 (meta coupling) and the fluorine atom at C-6 (meta coupling). Its chemical shift is anticipated to be in the region of δ 7.6-7.9 ppm. The electron-withdrawing nature of the adjacent halogens will deshield this proton.[5]
Predicted ¹H NMR Data Summary:
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| CHO | 9.8 - 10.5 | s | - |
| H-3 | 7.5 - 7.8 | dd | J(H3-H5) ≈ 2-3 Hz, J(H3-F) ≈ 1-2 Hz |
| H-5 | 7.6 - 7.9 | dd | J(H5-H3) ≈ 2-3 Hz, J(H5-F) ≈ 5-8 Hz |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached substituents and resonance effects.[8][9]
1. Carbonyl Carbon (C=O): The carbonyl carbon of the aldehyde group is expected to have the most downfield chemical shift, typically in the range of δ 185-195 ppm.[10]
2. Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts due to the different substituents.
-
C-1 (ipso-carbon to CHO): This carbon is expected to be in the range of δ 135-140 ppm.
-
C-2 (ipso-carbon to Cl): The presence of the electronegative chlorine atom will cause a downfield shift, likely in the range of δ 130-135 ppm.
-
C-3: This carbon, situated between the chloro and bromo substituents, is predicted to be around δ 128-132 ppm.
-
C-4 (ipso-carbon to Br): The carbon attached to bromine will likely appear in the region of δ 120-125 ppm.
-
C-5: This carbon, adjacent to the bromine and fluorine, is expected to be in the range of δ 115-120 ppm and will show coupling to fluorine.
-
C-6 (ipso-carbon to F): The carbon directly bonded to the highly electronegative fluorine atom will exhibit a large downfield shift and a significant one-bond carbon-fluorine coupling constant (¹JCF). The chemical shift is predicted to be in the range of δ 160-165 ppm.
Predicted ¹³C NMR Data Summary:
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |
| C=O | 185 - 195 | s | - |
| C-1 | 135 - 140 | d | ³JCF ≈ 3-5 Hz |
| C-2 | 130 - 135 | d | ³JCF ≈ 15-20 Hz |
| C-3 | 128 - 132 | d | ⁴JCF ≈ 1-3 Hz |
| C-4 | 120 - 125 | d | ⁴JCF ≈ 3-5 Hz |
| C-5 | 115 - 120 | d | ²JCF ≈ 20-25 Hz |
| C-6 | 160 - 165 | d | ¹JCF ≈ 240-260 Hz |
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following detailed methodology is recommended.
1. Sample Preparation:
-
Weigh approximately 10-20 mg of the solid sample for ¹H NMR and 50-100 mg for ¹³C NMR.[11][12]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry vial.[13][14] CDCl₃ is a common choice for many organic compounds.
-
To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[11][13]
-
Cap the NMR tube securely to prevent solvent evaporation and contamination.
2. NMR Spectrometer Setup and Data Acquisition:
-
Place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet.
-
Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field. Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which will result in sharp, well-resolved peaks.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a standard 90° pulse sequence.
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to encompass the anticipated carbon chemical shifts (e.g., 0-200 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.[11]
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).[4]
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the specific protons and carbons in the molecule.
Visualization of Key Concepts
Molecular Structure and Proton Designations:
Caption: Molecular structure of this compound with proton numbering.
NMR Acquisition and Processing Workflow:
Caption: Workflow for NMR sample preparation, data acquisition, processing, and analysis.
Conclusion
This guide provides a detailed theoretical prediction of the ¹H and ¹³C NMR spectra of this compound, along with a comprehensive experimental protocol. By understanding the expected chemical shifts and coupling patterns, researchers can more effectively interpret experimental data and confirm the structure of this complex molecule. The provided methodologies for sample preparation and data acquisition are designed to ensure the generation of high-quality, reliable NMR spectra.
References
- Organomation.
-
Patterson-Elenbaum, S., Stanley, J. T., Dillner, D. K., Lin, S. J., & Traficante, D. (2006). ¹³C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments. Magnetic Resonance in Chemistry, 44(8), 797–806. [Link]
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Chemistry LibreTexts. (2022). NMR Spectroscopy. [Link]
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Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
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Wikipedia. Nuclear magnetic resonance spectroscopy. [Link]
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MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. [Link]
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Mestrelab Research. (2024). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. [Link]
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Edwards, J. C. Principles of NMR. Process NMR Associates LLC. [Link]
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BYJU'S. NMR Spectroscopy. [Link]
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University of California, Davis. Sample Preparation. [Link]
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ResearchGate. ¹³C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. [Link]
-
Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. [Link]
-
Contreras, R. H., & Peralta, J. E. (2005). Fluorine-fluorine spin-spin coupling constants in aromatic compounds: correlations with the delocalization index and with the internuclear separation. Journal of Chemical Information and Modeling, 45(2), 354–359. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
The Royal Society of Chemistry. Supporting Information. [Link]
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Chemistry LibreTexts. (2020). Predicting a ¹H-NMR Spectrum From The Structure. [Link]
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Bernhard, M., Consylman, A. J., & Predecki, A. H. (2023). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. Journal of Undergraduate Chemistry Research, 22(4), 99. [Link]
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Doc Brown's Chemistry. C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. [Link]
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A Senior Application Scientist's Guide to 4-Bromo-2-chloro-6-fluorobenzaldehyde for Advanced Pharmaceutical Research
Introduction: The Strategic Importance of 4-Bromo-2-chloro-6-fluorobenzaldehyde in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutic agents. This compound, a polysubstituted benzaldehyde derivative, has emerged as a pivotal intermediate in the development of sophisticated molecular architectures, particularly in the realm of kinase inhibitors and other targeted therapies. Its unique substitution pattern offers a confluence of reactive sites and modulating electronic effects, providing chemists with a versatile scaffold for intricate molecular engineering.
This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the commercial landscape for sourcing high-purity this compound, detailed analytical methodologies for quality assurance, and insights into its application in cutting-edge drug discovery programs.
Physicochemical Properties and Spectroscopic Profile
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective utilization in synthesis and analysis.
| Property | Value |
| CAS Number | 188114-13-8 |
| Molecular Formula | C₇H₃BrClFO |
| Molecular Weight | 237.45 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 59-63 °C |
| Boiling Point | Not available |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF); Insoluble in water. |
The spectroscopic profile of this compound is critical for its identification and purity assessment. Key spectral features are summarized below.
| Spectroscopic Technique | Key Features |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~10.3 (s, 1H, -CHO), ~7.6-7.8 (m, 2H, Ar-H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~185 (C=O), aromatic carbons exhibiting characteristic shifts influenced by halogen substituents. |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) and characteristic isotopic pattern for bromine and chlorine. |
Commercial Suppliers: A Comparative Analysis
The quality of starting materials is a critical determinant of success in multi-step organic synthesis. For a key intermediate like this compound, sourcing from a reputable supplier who can provide comprehensive analytical data and ensure batch-to-batch consistency is essential. Below is a comparative overview of notable commercial suppliers.
| Supplier | Purity | Available Quantities | Comments |
| Sigma-Aldrich | ≥95% | Gram to multi-gram scale | A well-established supplier with extensive documentation and global distribution.[1] |
| Biosynth | High-quality reference standards | Inquire for details | Specializes in high-purity compounds for pharmaceutical testing.[2] |
| ChemScene | ≥98% | Inquire for details | Provides detailed product information and offers custom synthesis services.[3] |
| Dabos | Not specified | 1g | Requires a commercial address for purchase. |
| Shanghai Amole Biotechnology Co., Ltd. | Not specified | 100mg | Pricing available upon inquiry.[4] |
Note: Purity levels and available quantities are subject to change. It is imperative to request a certificate of analysis (CoA) for each batch to verify identity and purity.
Quality Control and Analytical Methodologies: Ensuring Purity and Identity
The presence of regioisomeric or other impurities in this compound can have a significant impact on the outcome of a synthetic sequence, leading to difficult purifications and reduced yields. Therefore, robust analytical methods are crucial for quality control.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment
Gas chromatography is a powerful technique for separating volatile and thermally stable compounds like this compound. When coupled with a mass spectrometer, it provides definitive identification and quantification of the main component and any impurities.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of GC-grade acetonitrile or dichloromethane to prepare a 1 mg/mL stock solution.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
-
GC-MS Parameters:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C, hold for 5 minutes.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 amu.
-
-
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities
HPLC is a complementary technique to GC, particularly useful for the analysis of non-volatile or thermally labile impurities that may not be detected by GC.
Experimental Protocol: HPLC Analysis
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in HPLC-grade acetonitrile.
-
Prepare working standards by diluting the stock solution with the mobile phase.
-
-
HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV at 254 nm.
-
Caption: Quality control workflow for incoming this compound.
Applications in Drug Discovery: A Versatile Synthetic Intermediate
The synthetic utility of this compound is primarily derived from the orthogonal reactivity of its functional groups. The aldehyde can undergo a wide range of transformations, while the halogenated aromatic ring is amenable to various cross-coupling reactions.
Synthesis of Kinase Inhibitors
A significant application of this compound is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[5][6][7][8] The development of small molecule kinase inhibitors is a major focus of modern drug discovery.[5][6][7][8]
The synthesis of certain BRAF inhibitors, for example, utilizes a substituted benzaldehyde derivative in the construction of the core scaffold. The bromo and chloro substituents on the aromatic ring can be strategically employed in palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, to introduce further complexity and modulate the pharmacological properties of the final molecule.[5]
Caption: Generalized synthetic pathway to kinase inhibitors.
Synthesis of Novel Heterocyclic Scaffolds
The aldehyde functionality of this compound is a versatile handle for the construction of a wide array of heterocyclic systems. For instance, it can participate in condensation reactions with various nucleophiles to form imines, which can then undergo further cyclization reactions. This is a common strategy for the synthesis of quinolines, benzodiazepines, and other privileged scaffolds in medicinal chemistry.
Conclusion: A Key Enabler for a Senior Application Scientist
This compound is more than just a chemical reagent; it is a key enabling technology for the discovery and development of next-generation therapeutics. Its strategic importance lies in its versatility and the precision with which it allows medicinal chemists to construct complex and highly functionalized molecules. A comprehensive understanding of its properties, a robust approach to quality control, and an appreciation of its synthetic potential are essential for any research program aiming to leverage this valuable building block. As a senior application scientist, I can attest that the careful selection and rigorous qualification of such starting materials are foundational to the success of any drug discovery endeavor.
References
-
Certificate of analysis - Thermo Fisher Scientific . Thermo Fisher Scientific. Accessed December 15, 2023. [Link]
-
Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography - ResearchGate . ResearchGate. Accessed December 15, 2023. [Link]
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Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis - ResearchGate . ResearchGate. Accessed December 15, 2023. [Link]
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HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column . SIELC Technologies. Accessed December 15, 2023. [Link]
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Benzaldehyde, 4-fluoro- - the NIST WebBook . NIST. Accessed December 15, 2023. [Link]
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Certificate of analysis - Thermo Fisher Scientific . Thermo Fisher Scientific. Accessed December 15, 2023. [Link]
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Small Molecule Kinase Inhibitor Drugs (1995–2021) - DIGIBUG Principal . DIGIBUG. Accessed December 15, 2023. [Link]
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Application of a macrocyclization strategy in kinase inhibitor development - ScienceOpen . ScienceOpen. Accessed December 15, 2023. [Link]
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Trends in kinase drug discovery: targets, indications and inhibitor design - BIOCEV . BIOCEV. Accessed December 15, 2023. [Link]
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4-Bromo-2-chlorobenzaldehyde | C7H4BrClO | CID 14109109 - PubChem . PubChem. Accessed December 15, 2023. [Link]
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FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC . NCBI. Accessed December 15, 2023. [Link]
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2-bromo-4-methylbenzaldehyde - Organic Syntheses Procedure . Organic Syntheses. Accessed December 15, 2023. [Link]
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An In-depth Technical Guide to 4-Bromo-2-chloro-6-fluorobenzaldehyde for Researchers and Drug Development Professionals
Introduction: The Strategic Importance of Polysubstituted Benzaldehydes in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic functionalization of aromatic scaffolds is a cornerstone of rational drug design. Among the myriad of available building blocks, polysubstituted benzaldehydes represent a class of particularly high-value intermediates. Their inherent reactivity, conferred by the electrophilic aldehyde group, coupled with the nuanced electronic and steric effects of halogen substituents, provides a versatile platform for the synthesis of complex molecular architectures. 4-Bromo-2-chloro-6-fluorobenzaldehyde (CAS No. 929621-33-0) is an exemplar of this class, offering a unique combination of reactive sites that can be selectively addressed to construct novel therapeutic agents.
The presence of three distinct halogen atoms—bromine, chlorine, and fluorine—on the benzaldehyde ring offers a sophisticated toolkit for the medicinal chemist. The bromine atom is a well-established handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of carbon-carbon and carbon-heteroatom bonds. The fluorine atom, a bioisostere of the hydroxyl group and hydrogen atom, can significantly modulate the physicochemical properties of a molecule, enhancing metabolic stability, membrane permeability, and binding affinity. The chlorine atom further contributes to the electronic landscape of the ring and provides an additional site for potential modification. This guide will provide an in-depth technical overview of this compound, from its synthesis and characterization to its potential applications in drug discovery, with a focus on the scientific rationale behind its utilization.
Market Availability and Pricing
This compound is a commercially available research chemical, though it is typically synthesized on demand or stocked in bulk quantities by specialized chemical suppliers rather than being offered on a per-gram basis for immediate purchase. This supply model suggests its primary use as a building block in multi-step syntheses within research and development laboratories and for larger-scale production of high-value compounds. Pricing is generally available upon inquiry from various chemical suppliers, with costs contingent on the quantity and purity required.
| Supplier Category | Typical Purity | Pricing Model |
| Research Chemical Suppliers | ≥95% | Inquiry-based, typically for multi-gram to kilogram quantities |
| Custom Synthesis Providers | To specification | Quote-based |
Synthesis and Mechanistic Considerations
A likely precursor for this synthesis is 1-bromo-3-chloro-2,5-difluorobenzene. The synthesis would proceed via a selective metal-halogen exchange followed by formylation.
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
Objective: To synthesize this compound from 1-bromo-3-chloro-2,5-difluorobenzene.
Materials:
-
1-bromo-3-chloro-2,5-difluorobenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Iodine (for activation)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas (inert atmosphere)
Procedure:
-
Grignard Reagent Formation:
-
Under an inert atmosphere, a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with magnesium turnings (1.2 equivalents).
-
A small crystal of iodine is added to activate the magnesium.
-
A solution of 1-bromo-3-chloro-2,5-difluorobenzene (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel. The reaction is initiated, which is typically indicated by a gentle reflux and the disappearance of the iodine color. The reaction mixture is then stirred at a gentle reflux until the magnesium is consumed.
-
-
Formylation:
-
The Grignard solution is cooled to 0 °C in an ice bath.
-
Anhydrous N,N-dimethylformamide (DMF) (1.5 equivalents) is added dropwise, maintaining the temperature below 5 °C. The reaction is highly exothermic and the addition rate should be carefully controlled.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.
-
-
Workup and Purification:
-
The reaction is quenched by the slow addition of cold 1 M HCl.
-
The aqueous layer is extracted with diethyl ether or ethyl acetate (3 x volumes).
-
The combined organic layers are washed with saturated aqueous NaHCO₃, followed by brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
-
Causality and Self-Validation: The success of this synthesis hinges on the selective formation of the Grignard reagent at the bromine-bearing carbon, which is generally more reactive than the carbon-chlorine bond under these conditions. The use of an anhydrous and inert atmosphere is critical to prevent quenching of the highly reactive organometallic intermediate. The purification by column chromatography allows for the isolation of the target compound from any unreacted starting material and byproducts. The final product's identity and purity would be confirmed by spectroscopic methods as detailed in the following section.
Spectroscopic Characterization
¹H NMR (Proton Nuclear Magnetic Resonance)
The ¹H NMR spectrum is expected to show a downfield singlet for the aldehydic proton, typically in the range of δ 9.8-10.2 ppm. The aromatic region will display signals corresponding to the two protons on the benzene ring. Due to the substitution pattern, these protons will likely appear as a doublet and a doublet of doublets, with chemical shifts influenced by the electron-withdrawing effects of the halogens and the aldehyde group.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The ¹³C NMR spectrum will be characterized by a signal for the carbonyl carbon of the aldehyde group in the downfield region, typically around δ 185-195 ppm. The aromatic region will show six distinct signals for the carbon atoms of the benzene ring, with their chemical shifts and C-F coupling constants providing valuable structural information.
Mass Spectrometry (MS)
The mass spectrum, particularly under electron ionization (EI), is expected to show a prominent molecular ion peak cluster. The isotopic pattern of this cluster will be characteristic of a compound containing one bromine atom (¹⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio) and one chlorine atom (³⁵Cl and ³⁷Cl isotopes in approximately a 3:1 ratio).
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically in the region of 1690-1715 cm⁻¹. The spectrum will also show characteristic C-H stretching vibrations for the aldehyde and aromatic protons, as well as complex fingerprint absorptions for the substituted benzene ring.
Applications in Drug Discovery: A Versatile Scaffold for Novel Therapeutics
The true value of this compound lies in its potential as a versatile starting material for the synthesis of a wide range of biologically active molecules. The aldehyde functionality serves as a key reaction point for forming various C-N and C-C bonds, while the halogen atoms provide opportunities for further diversification.
Gateway to Heterocyclic Scaffolds
Many important classes of therapeutic agents are based on heterocyclic ring systems. This compound can serve as a precursor to a variety of these scaffolds, including:
-
Quinolines and Quinolones: Through multi-step synthetic sequences, the aldehyde can be elaborated to form substituted quinolines, a privileged scaffold in medicinal chemistry with applications as antibacterial, antiviral, and anticancer agents.
-
Indazoles: The aldehyde can participate in condensation reactions to form the core of indazole-based compounds, which have shown promise as kinase inhibitors and anti-inflammatory agents.
Role in the Synthesis of Kinase Inhibitors
The development of small molecule kinase inhibitors is a major focus in oncology and immunology. The unique substitution pattern of this compound makes it an attractive building block for the synthesis of novel kinase inhibitors. The bromo group can be utilized in Suzuki or Stille couplings to introduce complex aromatic or heteroaromatic moieties that can interact with the ATP-binding site of kinases. The fluoro and chloro substituents can modulate the electronics and conformation of the inhibitor, potentially leading to improved potency and selectivity.
A Comprehensive Technical Guide to 4-Bromo-2-chloro-6-fluorobenzaldehyde: Synthesis, Reactivity, and Applications
Abstract
This technical guide provides an in-depth analysis of 4-Bromo-2-chloro-6-fluorobenzaldehyde, a tri-halogenated aromatic aldehyde of significant interest in advanced organic synthesis. While direct literature on this specific molecule is nascent, its structural motifs suggest a pivotal role as a versatile building block for the synthesis of complex pharmaceuticals and agrochemicals. This document consolidates foundational physicochemical properties, proposes a detailed synthetic pathway, explores its expected chemical reactivity based on established principles, and discusses its potential applications in drug discovery and materials science. Methodologies for spectroscopic characterization and essential safety protocols are also detailed, providing a comprehensive resource for researchers, medicinal chemists, and process development scientists.
Introduction and Molecular Overview
This compound (C₇H₃BrClFO) is a polysubstituted benzaldehyde derivative. The strategic placement of three distinct halogen atoms (Bromo, Chloro, Fluoro) ortho and para to an aldehyde functional group creates a molecule with a unique electronic and steric profile. The aldehyde group serves as a versatile handle for a myriad of chemical transformations, while the halogen atoms provide multiple, differentially reactive sites for cross-coupling reactions and nucleophilic aromatic substitutions.
The electron-withdrawing nature of the halogens and the aldehyde group deactivates the aromatic ring, influencing its reactivity. Furthermore, the ortho-substituents (chloro and fluoro) introduce significant steric hindrance around the aldehyde, which must be considered in synthetic planning. This guide aims to elucidate these properties to facilitate the compound's effective utilization in a research and development setting.
Physicochemical Properties
Comprehensive experimental data for this compound is not widely published. The properties in Table 1 are calculated or extrapolated based on structurally similar compounds and are intended to serve as a guideline for experimental work.
| Property | Predicted Value / Information | Source / Basis |
| IUPAC Name | This compound | Standard nomenclature rules. |
| CAS Number | 929621-33-0 | Chemical Abstracts Service Registry.[1] |
| Molecular Formula | C₇H₃BrClFO | Derived from structure.[2] |
| Molecular Weight | 237.45 g/mol | Calculated from atomic weights.[2] |
| Appearance | Expected to be a white to off-white solid at room temperature. | Analogy with related compounds like 4-Bromo-2-fluorobenzaldehyde. |
| Melting Point | Not experimentally determined; likely higher than 62 °C. | Based on the melting point of 4-Bromo-2-fluorobenzaldehyde (58-62 °C) with an additional chloro-substituent increasing molecular weight and potentially crystal lattice energy. |
| Boiling Point | Not experimentally determined. | - |
| Solubility | Expected to be insoluble in water; soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, THF, DMF). | General solubility trends for halogenated aromatic aldehydes. |
| Calculated LogP | 3.0541 | Computational prediction for the isomer 4-Bromo-2-chloro-3-fluorobenzaldehyde, suggesting high lipophilicity.[2] |
Proposed Synthesis Pathway
Caption: Proposed two-stage synthesis of this compound.
Protocol: Synthesis of 2-Chloro-6-fluorobenzaldehyde
This protocol is adapted from established industrial methods for the synthesis of the key intermediate.[3][4][5]
Step 1: Side-Chain Chlorination
-
Charge a 500 mL four-necked flask, equipped with a reflux condenser, thermometer, gas inlet, and overhead stirrer, with 2-chloro-6-fluorotoluene (1.0 mol) and a catalytic amount of phosphorus trichloride (0.5 mL).
-
Irradiate the flask with a metal halide lamp and heat the mixture to 150-180 °C.
-
Bubble chlorine gas (Cl₂) through the stirred reaction mixture.
-
Monitor the reaction progress by Gas Chromatography (GC). Continue chlorination until the monochlorinated intermediate (2-chloro-6-fluorobenzyl chloride) is below 0.5%. The primary product will be 2-chloro-6-fluorobenzyl dichloride.
-
Discontinue heating and chlorine flow. Purge the system with nitrogen gas to remove residual Cl₂.
Step 2: Hydrolysis
-
To the crude chlorinated mixture from Step 1, add an iron-based solid superacid catalyst (e.g., SO₄²⁻/Fe₂O₃, ~1.0 g).
-
Maintain the reaction temperature at 150-180 °C.
-
Slowly add water (1.5-2.0 mol equivalents) dropwise over 2-3 hours.
-
After the addition is complete, continue stirring at temperature for an additional 4 hours. Monitor by GC to confirm the complete conversion of the di- and tri-chlorinated intermediates.
Step 3: Work-up and Purification
-
Cool the reaction mixture to approximately 90 °C.
-
Slowly add an aqueous alkali solution (e.g., 10% sodium carbonate) until the pH is ≥ 8 to neutralize any acid.
-
Transfer the mixture to a separatory funnel and allow the layers to separate.
-
The organic layer, containing the crude 2-chloro-6-fluorobenzaldehyde, can be purified by vacuum distillation.
Protocol: Bromination of 2-Chloro-6-fluorobenzaldehyde
The final step involves the electrophilic aromatic substitution (bromination) of the synthesized aldehyde. The aldehyde group is a meta-director, while the ortho, para-directing effects of the halogens will compete. However, the para-position to the fluorine (and meta to the aldehyde) is the most sterically accessible and electronically favorable position for bromination.
-
Dissolve 2-chloro-6-fluorobenzaldehyde (1.0 equiv) in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride) in a flask protected from light.
-
Add a catalytic amount of a Lewis acid, such as anhydrous iron(III) bromide (FeBr₃, 0.1 equiv).
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add bromine (Br₂, 1.05 equiv) dropwise while stirring.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction by pouring it into a cold, aqueous solution of sodium thiosulfate to destroy excess bromine.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield this compound.
Chemical Reactivity and Synthetic Utility
The synthetic utility of this compound is defined by the reactivity of its aldehyde group and its three distinct C-X bonds.
Aldehyde Transformations
The aldehyde functional group is a gateway to numerous molecular architectures. Standard transformations include:
-
Oxidation: Conversion to the corresponding carboxylic acid using agents like potassium permanganate (KMnO₄) or Jones reagent.
-
Reduction: Formation of the benzyl alcohol via sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Reductive Amination: Synthesis of secondary and tertiary amines by reaction with a primary or secondary amine in the presence of a reducing agent like sodium triacetoxyborohydride (STAB).
-
Wittig Reaction: Formation of alkenes by reacting with phosphorus ylides.
-
Condensation Reactions: Participation in aldol or Knoevenagel condensations to form α,β-unsaturated systems.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br and C-Cl bonds are prime sites for palladium-catalyzed cross-coupling reactions, enabling the construction of complex biaryl systems and other C-C, C-N, and C-O bonds. The reactivity of aryl halides in the crucial oxidative addition step follows the trend I > Br > OTf > Cl.[6]
This inherent reactivity difference makes this compound an excellent substrate for sequential or site-selective cross-coupling.[6]
Caption: Differential reactivity of C-Br and C-Cl bonds in cross-coupling reactions.
-
C-Br Bond Reactivity: The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in standard palladium-catalyzed reactions like Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations.[7][8] This allows for selective coupling at the C4 position under relatively mild conditions, leaving the C-Cl bond intact for subsequent transformations.
-
C-Cl Bond Reactivity: Activating the C-Cl bond for cross-coupling is more challenging due to its higher bond dissociation energy and the steric hindrance from the adjacent fluorine and aldehyde groups.[9][10] Successful coupling at this position typically requires more advanced catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), along with stronger bases and higher reaction temperatures.[9][10]
Potential Applications in Drug Discovery
Halogenated benzaldehydes are cornerstone intermediates in medicinal chemistry. The incorporation of halogens can modulate a molecule's lipophilicity, metabolic stability, and binding affinity.[11] For example, 2-chloro-6-fluorobenzaldehyde is a key precursor for penicillinase-resistant antibiotics like flucloxacillin.[12][13]
Given its structure, this compound is a prime candidate for the synthesis of novel bioactive compounds. Its potential lies in its utility as a scaffold for generating diverse chemical libraries through sequential functionalization.
Caption: Workflow for generating a chemical library from the core scaffold.
By systematically varying the groups introduced at the C-Br, C-Cl, and aldehyde positions, medicinal chemists can rapidly generate a library of novel compounds for screening against various biological targets, such as kinases, proteases, and GPCRs.[14]
Spectroscopic Characterization (Predicted)
No experimental spectra for this compound are currently published. The following are predicted characteristics based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be simple, showing two signals in the aromatic region and one in the aldehyde region.
-
Aldehyde Proton (-CHO): A singlet is expected far downfield, likely between δ 10.0 - 10.5 ppm.
-
Aromatic Protons: Two doublets are expected in the aromatic region (δ 7.0 - 8.0 ppm). The proton at C5 will be coupled to the fluorine at C6, and the proton at C3 will be coupled to the fluorine at C6 and potentially show a smaller meta-coupling.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide key information about the carbon framework.
-
Aldehyde Carbon (C=O): A signal is expected in the range of δ 185 - 195 ppm.
-
Aromatic Carbons: Six distinct signals are expected. The carbons attached to halogens will show characteristic large C-F and smaller C-Cl/C-Br couplings. The carbon attached to fluorine (C6) will exhibit a large one-bond coupling constant (¹JCF).
FTIR Spectroscopy
The infrared spectrum will show characteristic absorption bands for the functional groups present.
-
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1700-1720 cm⁻¹.[15][16]
-
C-H Stretch (Aldehyde): Two weak bands are characteristic for the aldehyde C-H stretch, expected near 2850 cm⁻¹ and 2750 cm⁻¹.[17]
-
Aromatic C=C Stretch: Multiple bands in the 1600-1450 cm⁻¹ region.
-
C-Halogen Stretches: Absorptions for C-F, C-Cl, and C-Br bonds will be present in the fingerprint region (< 1200 cm⁻¹). The C-F stretch is typically strong and found around 1250-1000 cm⁻¹.
Mass Spectrometry
Mass spectrometry (MS) will show a distinct isotopic pattern due to the presence of bromine (⁷⁹Br/⁸¹Br, ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl, ~3:1 ratio). This will result in a complex molecular ion cluster (M, M+2, M+4, M+6), which is highly diagnostic for confirming the compound's elemental composition.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for this compound is not available. However, based on related compounds like 4-bromobenzaldehyde and 2-chloro-6-fluorobenzaldehyde, the following precautions are mandated.[18][19][20]
-
Hazard Classification: Expected to be harmful if swallowed and cause skin and serious eye irritation. May cause respiratory irritation.[19][20]
-
Personal Protective Equipment (PPE): Handle in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).
-
First Aid Measures:
-
Inhalation: Move to fresh air.
-
Skin Contact: Wash off immediately with soap and plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
-
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Keep container tightly closed. The compound may be air-sensitive.[20]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound represents a promising, yet underexplored, building block for synthetic chemistry. Its tri-halogenated structure offers a platform for controlled, sequential functionalization, making it an ideal scaffold for constructing diverse molecular libraries for pharmaceutical and agrochemical screening. The proposed synthetic route from 2-chloro-6-fluorotoluene provides a viable method for its preparation. By understanding its predicted reactivity, based on the well-established principles of related aryl halides, researchers can unlock the full potential of this versatile intermediate. This guide provides the foundational knowledge required to safely handle, synthesize, and strategically employ this compound in advanced research and development programs.
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PubChem. 4-Bromo-2-fluorobenzaldehyde. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Bromo-2-fluoroacetophenone in Advancing Medicinal Chemistry. Available at: [Link]
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K. C. Nicolaou, P. G. Bulger, D. Sarlah. Palladium-catalyzed cross-coupling reactions in total synthesis. Angew. Chem. Int. Ed. 2005, 44, 4442-4489. Available at: [Link]
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PubMed. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Available at: [Link]
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Introduction: The Strategic Importance of a Polysubstituted Benzaldehyde
An In-Depth Technical Guide to the Physicochemical Properties of 4-Bromo-2-chloro-6-fluorobenzaldehyde
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the characterization of this compound. The focus is on its key physical properties—the melting and boiling points—which are fundamental to its application in synthesis, purification, and formulation. This document moves beyond a simple data sheet to provide a foundational understanding of the principles governing these properties and the precise methodologies for their empirical validation.
This compound (CAS No. 929621-33-0) is a synthetically valuable aromatic aldehyde.[1] Its utility in medicinal chemistry and materials science stems from the unique electronic and steric environment created by its three distinct halogen substituents. The aldehyde group provides a reactive handle for a multitude of chemical transformations, while the bromine, chlorine, and fluorine atoms modulate the reactivity of both the aldehyde and the aromatic ring. They also offer sites for further functionalization, for instance, through cross-coupling reactions at the bromine-substituted position.
Understanding the physical properties of this compound is not merely an academic exercise; it is a prerequisite for its effective use. The melting point is a critical indicator of purity and a key parameter for handling and storage, while the boiling point governs the conditions required for purification by distillation and for conducting reactions in the liquid phase.
Physicochemical Data and Theoretical Context
While specific, experimentally verified melting and boiling point data for this compound are not widely published in readily accessible databases, we can predict and understand its properties by examining related structures and the fundamental principles of intermolecular forces.
Table 1: Physicochemical Properties of this compound and Related Analogs
| Compound | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | 929621-33-0[1] | 237.45 | Not specified (solid expected) | Not specified |
| 2-Chloro-6-fluorobenzaldehyde | 387-45-1 | 158.56 | 32–35 | 104–105 |
| 4-Bromo-2-fluorobenzaldehyde | 57848-46-1 | 203.01 | 58–62 | 42 (at 19 mmHg) |
| Benzaldehyde (unsubstituted) | 100-52-7 | 106.12 | -26 | 178.1 |
Data sourced from various chemical suppliers and databases.[2][3]
Analysis of Intermolecular Forces and Substituent Effects:
The physical state and phase transition temperatures of a molecular compound are dictated by the strength of its intermolecular forces. For substituted benzaldehydes, these are primarily dipole-dipole interactions and London dispersion forces.[4]
-
Dipole-Dipole Interactions : The carbon-oxygen double bond of the aldehyde group is highly polarized, creating a significant dipole moment.[4] The electronegative halogen substituents (F, Cl, Br) further withdraw electron density from the aromatic ring, enhancing the overall molecular polarity. This leads to stronger dipole-dipole attractions compared to non-polar hydrocarbons of similar size, resulting in higher melting and boiling points.[4]
-
London Dispersion Forces : These forces increase with the number of electrons and the surface area of the molecule. The presence of a heavy bromine atom and a chlorine atom in this compound significantly increases its molecular weight (237.45 g/mol ) compared to simpler analogs like 2-Chloro-6-fluorobenzaldehyde (158.56 g/mol ).[3] This leads to substantially stronger dispersion forces, which would be expected to raise both the melting and boiling points.
-
Crystal Packing and Melting Point : The melting point is also highly sensitive to how well the molecules pack into a crystal lattice. The irregular shape and multiple substituents on this compound may disrupt crystal symmetry compared to a simpler molecule like 4-Bromo-2-fluorobenzaldehyde, which could potentially lower its melting point. However, the increased intermolecular forces are generally the dominant factor. Given that the less halogenated analogs are solids at room temperature, it is certain that this compound is also a solid.[3]
Experimental Determination Protocols
Given the absence of published data, empirical determination is essential. The following protocols are designed to be self-validating, providing accurate and reproducible results.
Protocol 1: Melting Point Determination via Capillary Method
The melting point of a pure crystalline solid is typically a sharp, narrow range (0.5-1.0°C).[5] A broad melting range often indicates the presence of impurities.[5] This protocol uses a standard digital melting point apparatus.
Methodology:
-
Sample Preparation :
-
Ensure the this compound sample is crystalline and dry.
-
Place a small amount of the sample on a clean, dry watch glass.
-
Crush the sample into a fine powder using a spatula.
-
Gently tap the open end of a capillary tube into the powder until a small amount (1-2 mm in height) of the sample is packed into the closed end.[6][7]
-
-
Apparatus Setup :
-
Insert the packed capillary tube into the heating block of the melting point apparatus.
-
Ensure the sample is visible through the magnifying lens.
-
-
Measurement :
-
Rapid Determination (Optional but Recommended) : Set a fast ramp rate (~10-20°C/min) to quickly find an approximate melting range. This saves time during the accurate measurement.
-
Accurate Determination : Prepare a new capillary tube. Allow the apparatus to cool to at least 20°C below the approximate melting point.
-
Set a slow heating rate of 1-2°C per minute. A slow rate is critical for allowing the system to remain in thermal equilibrium, ensuring an accurate reading.[7]
-
Record the temperature (T1) at which the first drop of liquid appears.
-
Record the temperature (T2) at which the last crystal of the solid melts completely.[5]
-
The melting point is reported as the range T1-T2.
-
Perform the measurement in triplicate to ensure reproducibility.
-
Caption: Workflow for accurate melting point determination.
Protocol 2: Boiling Point Determination via Microscale Capillary Method
Determining the boiling point for small quantities of a substance can be effectively done using a microscale method, which relies on the principle that a liquid's boiling point is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[5][8]
Methodology:
-
Sample Preparation :
-
Add approximately 0.5 mL of liquid this compound (if melted) or a solution in a high-boiling inert solvent into a small test tube (e.g., a Durham tube).
-
Take a standard melting point capillary tube and seal one end in a flame.
-
Place this sealed capillary tube, open end down, into the test tube containing the sample.
-
-
Apparatus Setup :
-
Attach the test tube assembly to a thermometer using a wire or rubber band.
-
Suspend the assembly in a heating bath (e.g., a Thiele tube or a beaker filled with mineral oil) so that the sample is below the oil level.[6]
-
-
Measurement :
-
Heat the bath gently and stir to ensure uniform temperature distribution.
-
As the temperature rises, air trapped in the inverted capillary will expand and slowly bubble out.
-
When the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tip. This occurs as the sample vaporizes and its vapor pressure exceeds the atmospheric pressure.[8]
-
Remove the heat source and allow the apparatus to cool slowly.
-
The stream of bubbles will slow down and eventually stop. At the exact moment the bubbling ceases and the liquid just begins to be drawn back into the capillary tube, the vapor pressure inside the capillary equals the external atmospheric pressure.
-
Record the temperature at this exact moment. This is the boiling point.[8]
-
Crucially, record the atmospheric pressure at the time of the experiment , as boiling point is pressure-dependent.[5][6]
-
Caption: Microscale workflow for boiling point determination.
Applications in Drug Discovery and Development
The precise determination of melting and boiling points for intermediates like this compound is critical for several stages of the drug discovery pipeline:
-
Purity Assessment : A sharp melting point provides a quick and cost-effective confirmation of sample purity after synthesis and purification.
-
Process Development : Knowing the boiling point is essential for developing purification protocols such as vacuum distillation, allowing for the removal of solvents or lower-boiling impurities without degrading the compound.
-
Reaction Condition Optimization : For reactions conducted above the compound's melting point, knowledge of the phase transition ensures a homogeneous reaction mixture. The boiling point defines the upper temperature limit for reactions at a given pressure.
-
Chemical Synthesis : This compound is a key building block. For example, related halogenated benzaldehydes are used in the synthesis of antiseptics like flucloxacillin and in creating complex heterocyclic compounds for various therapeutic targets.[3][9] The ability to manipulate and purify this intermediate reliably is foundational to synthesizing the final active pharmaceutical ingredient (API).
Conclusion
This compound is a key chemical intermediate with significant potential in pharmaceutical development. While its precise melting and boiling points are not yet cataloged in major databases, a strong theoretical framework based on its molecular structure allows for a reasoned estimation of these properties. This guide provides the detailed, validated experimental protocols necessary for any research or process chemist to determine these crucial parameters with confidence. The accurate characterization of such fundamental properties is an indispensable step in advancing the synthesis of novel chemical entities for the next generation of therapeutics.
References
-
University of Toronto. Determination of melting and boiling points. Available from: [Link]
-
Learning Space. Determination of Melting points and Boiling points. Available from: [Link]
-
University of Calgary. Melting point determination. Available from: [Link]
-
Studylib. experiment (1) determination of melting points. Available from: [Link]
-
JoVE. Boiling Points - Concept. Available from: [Link]
-
NCERT. Aldehydes, Ketones and Carboxylic Acids. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Bromo-4-fluorobenzaldehyde in Modern Drug Discovery. Available from: [Link]
-
Wikipedia. 2-Chloro-6-fluorobenzaldehyde. Available from: [Link]
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Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 4-Bromo-2-chloro-6-fluorobenzaldehyde via Ortho-Directed Metalation
An Application Note for the Synthesis of 4-Bromo-2-chloro-6-fluorobenzaldehyde
Introduction and Strategic Overview
Polysubstituted benzaldehydes, such as this compound, are pivotal building blocks in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] Their unique substitution patterns allow for precise, regioselective modifications, making them invaluable precursors for targeted therapeutic agents and advanced materials.
This document provides a comprehensive guide to the synthesis of this compound, employing a robust and highly regioselective strategy: Directed ortho-Metalation (DoM) . This powerful technique utilizes the directing capacity of existing substituents on an aromatic ring to achieve lithiation at a specific adjacent position, which would be inaccessible through classical electrophilic aromatic substitution.[2]
Our protocol starts with the commercially available precursor, 1-bromo-5-chloro-3-fluorobenzene. The fluorine atom, being the most powerful halogen as a directed metalation group (DMG), will guide the deprotonation to the C2 position. The resulting aryllithium intermediate is then trapped with an electrophilic formylating agent, N,N-dimethylformamide (DMF), to yield the target aldehyde after aqueous workup. This methodology is valued for its high efficiency and exceptional control over isomer formation.
Scientific Rationale and Reaction Mechanism
2.1. The Principle of Directed ortho-Metalation (DoM)
Directed ortho-metalation is a cornerstone of modern organic synthesis for achieving regioselective functionalization of aromatic rings. The reaction hinges on the presence of a Directed Metalation Group (DMG), typically a heteroatom-containing functional group that can coordinate to an organolithium reagent like n-butyllithium (n-BuLi).[2]
In our substrate, the substituents have the following directing abilities: F > OCH₃ > CONR₂ > NH₂ > Cl > Br.[3][4] The fluorine atom serves as a potent DMG. It coordinates with the Lewis acidic lithium ion of n-BuLi, positioning the basic butyl group in close proximity to the ortho-hydrogen. This proximity facilitates a kinetically favored deprotonation at the C2 position, generating a stabilized aryllithium intermediate.
2.2. Reaction Mechanism
The synthesis proceeds through three key stages:
-
Formation of the Aryllithium Intermediate: The process begins with the deprotonation of 1-bromo-5-chloro-3-fluorobenzene at the most acidic aromatic position. The fluorine atom at C3 directs the lithiation to the C2 position. The reaction is conducted at low temperatures (-78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to prevent side reactions.
-
Electrophilic Quench (Formylation): The highly nucleophilic aryllithium species attacks the electrophilic carbonyl carbon of N,N-dimethylformamide (DMF).[5] This forms a tetrahedral intermediate.
-
Hydrolysis: During aqueous workup, the intermediate collapses and is hydrolyzed to yield the final product, this compound.
Reaction Scheme
Caption: Overall synthesis of this compound.
Critical Safety Protocols: Handling Pyrophoric Reagents
WARNING: n-Butyllithium (n-BuLi) is a pyrophoric liquid, igniting spontaneously upon contact with air and reacting violently with water.[6][7] Strict adherence to safety protocols is mandatory.
-
Inert Atmosphere: All manipulations involving n-BuLi must be performed under an inert atmosphere (dry nitrogen or argon) using Schlenk line or glovebox techniques.[8]
-
Dry Glassware and Solvents: All glassware must be flame-dried or oven-dried immediately before use to remove all traces of moisture. Anhydrous solvents are required.
-
Personal Protective Equipment (PPE): Always wear a fire-retardant laboratory coat, chemical safety goggles or a face shield, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[7][9]
-
Syringe Techniques: Use only well-maintained, gas-tight syringes with Luer-lock tips for transferring n-BuLi solutions.
-
Quenching: Unused n-BuLi and reaction residues must be quenched carefully. This is typically done by slowly adding the residue to a flask containing an unreactive solvent like heptane and then adding isopropyl alcohol dropwise at 0 °C, followed by a slow addition of water.[10]
-
Emergency Preparedness: Keep a Class D fire extinguisher (for combustible metals) and a container of dry sand or powdered limestone readily accessible to smother a fire. Never use a water or carbon dioxide extinguisher on an organolithium fire.[10]
Detailed Experimental Protocol
This protocol is designed as a self-validating system, where successful execution of each step ensures the integrity of the subsequent one.
4.1. Materials and Reagents
| Reagent/Material | CAS Number | Molecular Wt. ( g/mol ) | Quantity | Moles (mmol) | Role |
| 1-Bromo-5-chloro-3-fluorobenzene | 33863-76-2 | 209.44 | 5.00 g | 23.87 | Starting Material |
| n-Butyllithium (1.6 M in hexanes) | 109-72-8 | 64.06 | 16.4 mL | 26.26 | Lithiating Agent |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | 2.26 mL | 29.84 | Formylating Agent |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | 100 mL | - | Solvent |
| Saturated aq. NH₄Cl solution | 12125-02-9 | 53.49 | 50 mL | - | Quenching Agent |
| Ethyl Acetate | 141-78-6 | 88.11 | ~200 mL | - | Extraction Solvent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed | - | Drying Agent |
4.2. Step-by-Step Synthesis Procedure
-
Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet adapter, and a rubber septum. Flame-dry the entire apparatus under a steady stream of dry nitrogen and allow it to cool to room temperature.[8]
-
Reaction Initiation: Dissolve 1-bromo-5-chloro-3-fluorobenzene (5.00 g, 23.87 mmol) in 100 mL of anhydrous THF in the reaction flask.
-
Lithiation: Cool the stirred solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.6 M in hexanes, 16.4 mL, 26.26 mmol, 1.1 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Intermediate Formation: Stir the resulting pale-yellow solution at -78 °C for 1 hour to ensure complete formation of the aryllithium intermediate.
-
Formylation: Add anhydrous DMF (2.26 mL, 29.84 mmol, 1.25 eq) dropwise via syringe to the reaction mixture at -78 °C. A color change may be observed.
-
Warming and Quenching: After stirring for an additional 1.5 hours at -78 °C, remove the cooling bath and allow the reaction to warm slowly to 0 °C over 1 hour. Quench the reaction by the slow, dropwise addition of 50 mL of saturated aqueous ammonium chloride solution.
-
Extraction and Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product. Purify the residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient, e.g., 98:2) to yield this compound as a solid.[11]
Experimental Workflow Visualization
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- 3. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]
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- 5. Formylation - Common Conditions [commonorganicchemistry.com]
- 6. n-Butyllithium-Hazard and Toxicity_Chemicalbook [chemicalbook.com]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Reactions of 4-Bromo-2-chloro-6-fluorobenzaldehyde
Introduction: A Versatile Trifunctionalized Synthon
4-Bromo-2-chloro-6-fluorobenzaldehyde (CAS No. 929621-33-0) is a polyhalogenated aromatic aldehyde that serves as a highly versatile and valuable building block in modern organic synthesis.[1] Its utility is particularly pronounced in the fields of medicinal chemistry and materials science, where precise control over molecular architecture is paramount. The strategic placement of three distinct functional handles—an electrophilic aldehyde, a reactive bromo group, and chloro and fluoro substituents—provides chemists with a powerful platform for constructing complex molecular frameworks through chemoselective transformations.
This guide provides an in-depth analysis of the reactivity of this synthon and details field-proven protocols for its most common and impactful reactions. We will explore the causality behind experimental choices, enabling researchers to not only replicate these methods but also adapt them to their specific synthetic challenges.
Physicochemical Properties Summary
| Property | Value |
| CAS Number | 929621-33-0 |
| Molecular Formula | C₇H₃BrClFO |
| Molecular Weight | 237.45 g/mol |
| Appearance | Typically an off-white to white solid |
Core Reactivity Analysis: A Triad of Opportunities
The synthetic utility of this compound stems from the differential reactivity of its three key functional regions: the C-Br bond, the C-Cl/C-F bonds, and the aldehyde group.
-
C-Br Bond (Position 4): This is the most reactive site for palladium-catalyzed cross-coupling reactions. The Carbon-Bromine bond has a lower bond dissociation energy compared to the Carbon-Chlorine bond, making it significantly more susceptible to oxidative addition to a Pd(0) center.[2][3] This chemoselectivity is the cornerstone of its use in Suzuki-Miyaura, Heck, and Sonogashira couplings.
-
Aldehyde Group (Position 1): The formyl group is a classic electrophilic center. Its reactivity is significantly enhanced by the strong electron-withdrawing inductive effects of the ortho-chloro and ortho-fluoro substituents. This makes the aldehyde highly susceptible to nucleophilic attack, facilitating reactions such as Wittig olefination, reductive amination, condensation reactions, and oxidation/reduction.
-
C-Cl and C-F Bonds (Positions 2 and 6): These positions are potential sites for nucleophilic aromatic substitution (SNAr). The reactivity for SNAr generally follows the trend F > Cl > Br, due to the high electronegativity of fluorine stabilizing the intermediate Meisenheimer complex.[4][5] The presence of the strongly electron-withdrawing aldehyde group, ortho to both halogens, activates the ring for such transformations.
The following diagram illustrates the primary reaction pathways available for this molecule.
Caption: Key reaction pathways for this compound.
Application Note I: Chemoselective Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for C-C bond formation, and with polyhalogenated substrates, chemoselectivity is a critical consideration. For this compound, the reaction proceeds selectively at the C-Br bond.
Causality: The oxidative addition step in the Suzuki catalytic cycle is rate-determining. The relative reactivity of aryl halides in this step is I > Br > Cl > F.[2][6] This difference is substantial enough to allow for selective coupling at the C-Br bond while leaving the C-Cl and C-F bonds intact for potential downstream functionalization.
Protocol: Synthesis of 4'-Methyl-3-chloro-5-fluoro-[1,1'-biphenyl]-4-carbaldehyde
This protocol describes a typical Suzuki coupling with p-tolylboronic acid.
Reagents and Equipment:
-
This compound (1.0 equiv)
-
p-Tolylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous (2.5 equiv)
-
Toluene and Water (10:1 v/v), degassed
-
Schlenk flask, magnetic stirrer, reflux condenser, inert gas (Argon or Nitrogen) line
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (e.g., 237 mg, 1.0 mmol), p-tolylboronic acid (163 mg, 1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₃PO₄ (531 mg, 2.5 mmol).
-
Evacuate and backfill the flask with inert gas three times.
-
Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Cool the mixture to room temperature.
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the title compound.
Trustworthiness: This protocol utilizes a modern catalyst system (SPhos ligand) known to be effective for challenging cross-couplings, including those with aryl chlorides, ensuring high efficiency even for the less reactive C-Br bond in this sterically hindered environment.[7] The biphasic solvent system and choice of base are standard for Suzuki reactions, ensuring reproducibility.[8]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Application Note II: Transformations of the Aldehyde Group
The aldehyde functional group is a gateway to a vast number of derivatives. Its enhanced electrophilicity in this substrate accelerates these transformations.
A. Wittig Olefination
The Wittig reaction provides a reliable method for converting aldehydes into alkenes.[9][10] This is crucial for synthesizing stilbene-like structures, which are common motifs in pharmaceuticals and materials.
Causality: The reaction is driven by the formation of the extremely stable triphenylphosphine oxide byproduct.[10] Using a non-stabilized ylide (e.g., from benzyltriphenylphosphonium chloride) typically favors the formation of the (Z)-alkene, although selectivity can be influenced by reaction conditions.[9]
Protocol: Synthesis of (Z)-1-(4-Bromo-2-chloro-6-fluorostyryl)benzene
-
Ylide Formation: To a flame-dried, three-neck round-bottom flask under argon, add benzyltriphenylphosphonium chloride (1.1 equiv, 428 mg, 1.1 mmol) and anhydrous THF (10 mL). Cool the suspension to 0 °C. Add n-butyllithium (1.6 M in hexanes, 1.05 equiv, 0.66 mL, 1.05 mmol) dropwise. The mixture will turn a deep orange/red color. Stir at 0 °C for 1 hour.
-
Reaction: In a separate flask, dissolve this compound (1.0 equiv, 237 mg, 1.0 mmol) in anhydrous THF (5 mL). Add this solution dropwise to the ylide suspension at 0 °C.
-
Completion: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL). Extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography to separate the alkene isomers and remove triphenylphosphine oxide.
B. Oxidation to Carboxylic Acid
Oxidation of the aldehyde to a carboxylic acid is a fundamental transformation, yielding an intermediate for amide couplings or other derivatizations.[11]
Causality: Strong oxidizing agents like potassium permanganate (KMnO₄) or Oxone® are effective.[12][13] The reaction with KMnO₄ in a biphasic system with a phase-transfer catalyst is often clean and efficient.
Protocol: Synthesis of 4-Bromo-2-chloro-6-fluorobenzoic Acid
-
Setup: In a round-bottom flask, dissolve this compound (1.0 equiv, 237 mg, 1.0 mmol) in acetone (10 mL). Cool the solution to 0 °C in an ice bath.
-
Oxidation: Slowly add a solution of potassium permanganate (1.2 equiv, 190 mg, 1.2 mmol) in water (5 mL) dropwise, maintaining the temperature below 10 °C. Stir vigorously for 2 hours at 0-5 °C. A brown precipitate of MnO₂ will form.
-
Work-up: Quench the reaction with a saturated solution of sodium sulfite until the purple and brown colors disappear. Acidify the mixture to pH ~2 with 2 M HCl.
-
Extraction: Extract the mixture with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and evaporate the solvent to yield the carboxylic acid, which can be further purified by recrystallization.[13]
C. Reduction to Benzyl Alcohol
Reduction to the corresponding benzyl alcohol provides a nucleophilic handle for further synthesis, such as ether or ester formation.
Causality: Sodium borohydride (NaBH₄) is a mild and selective reducing agent for aldehydes, well-tolerated by aryl halides.[14] The enhanced electrophilicity of the aldehyde carbonyl on this substrate ensures a rapid and clean reduction.
Protocol: Synthesis of (4-Bromo-2-chloro-6-fluorophenyl)methanol
-
Setup: Dissolve this compound (1.0 equiv, 237 mg, 1.0 mmol) in methanol (10 mL) in a round-bottom flask and cool to 0 °C.
-
Reduction: Add sodium borohydride (0.5 equiv, 19 mg, 0.5 mmol) portion-wise over 10 minutes.
-
Completion: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. Monitor by TLC.
-
Work-up: Quench the reaction by carefully adding 1 M HCl (5 mL). Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to give the benzyl alcohol, which can be purified by column chromatography if necessary.
Caption: Decision workflow for common aldehyde transformations.
References
-
Reagentia. 4-Bromo-2,5-dichloro-6-fluorobenzaldehyde. [Link]
-
Dabos. This compound 1G. [Link]
-
Hori, T., et al. (2022). Organic Base-Mediated Wittig Reaction of Perfluorohalogenated Benzaldehydes. ChemRxiv. [Link]
-
Organic Syntheses. Oxidation of 4-Bromobenzaldehyde to 4-Bromobenzoic Acid. [Link]
-
Powers, D. G., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC. [Link]
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Wikipedia. Wittig reaction. [Link]
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Myers, A. G. The Suzuki Reaction. Harvard University. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Williams, A., et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. PMC. [Link]
-
Ali, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine. MDPI. [Link]
-
Smith, A. M., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Chemical Science. [Link]
-
Landini, D., et al. (1985). Nucleophilic Aromatic Substitution promoted by Lipophilic Quaternary 'Onium Salts. RSC Publishing. [Link]
-
Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of aldehydes. [Link]
-
The Organic Chemistry Tutor. (2023). Nucleophilic Aromatic Substitution EXPLAINED!. YouTube. [Link]
-
Organic Chemistry Portal. Wittig Reaction. [Link]
-
Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]
-
Chemistry Documentaries. (2022). The Wittig Reaction. YouTube. [Link]
-
Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. [Link]
-
Kim, B. H., et al. (2003). Environmentally benign oxidation reaction of aldehydes. ElectronicsAndBooks. [Link]
-
Kumar, A., et al. (2015). Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach. Semantic Scholar. [Link]
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-
Organic Syntheses. m-CHLOROBENZALDEHYDE. [Link]
-
Proprep. University of Lincoln - CHM2004M: Further Oxidation Reactions. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis with 2-Bromo-4-fluorobenzyl Alcohol. [Link]
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The Synthetic Chemist's Compass: Navigating Organic Synthesis with 4-Bromo-2-chloro-6-fluorobenzaldehyde
In the intricate landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Halogenated benzaldehydes, a class of versatile building blocks, offer chemists a powerful toolkit for forging new carbon-carbon and carbon-heteroatom bonds. Among these, 4-Bromo-2-chloro-6-fluorobenzaldehyde stands out as a uniquely functionalized scaffold, presenting multiple, distinct reaction handles for sequential and site-selective transformations.
This comprehensive guide, designed for researchers, medicinal chemists, and drug development professionals, delves into the synthetic utility of this compound. We will move beyond simple procedural lists to explore the mechanistic underpinnings that govern its reactivity, providing field-proven insights and detailed protocols for its application in key synthetic transformations, particularly in the context of constructing cores relevant to pharmaceutical agents like PARP (Poly(ADP-ribose) polymerase) inhibitors.
Core Physicochemical & Reactivity Profile
Understanding the intrinsic properties of this compound (CAS No. 929621-33-0) is the foundation for its strategic deployment in synthesis.[1] The presence of three different halogens, each with distinct electronic and steric properties, alongside a reactive aldehyde, creates a molecule of significant synthetic potential.
| Property | Value | Source(s) |
| CAS Number | 929621-33-0 | [1] |
| Molecular Formula | C₇H₃BrClFO | [2] |
| Molecular Weight | 237.45 g/mol | [2] |
| Appearance | White to off-white solid | |
| Melting Point | 55 - 58 °C | [3] |
| Purity | ≥98% (Typical) | [2] |
The key to this molecule's utility lies in the differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions and the susceptibility of the C-F and C-Cl bonds to nucleophilic aromatic substitution (SNAr).
Application in Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
The Suzuki-Miyaura coupling is a cornerstone of modern C-C bond formation.[4] When employing a polyhalogenated substrate like this compound, regioselectivity is the primary consideration. The oxidative addition of the palladium(0) catalyst to the aryl-halide bond is typically the rate-determining step, and its rate follows the general trend of C-I > C-Br > C-OTf >> C-Cl.[4]
This established reactivity hierarchy provides a predictable pathway for selective functionalization. The significantly weaker Carbon-Bromine bond (relative to the Carbon-Chlorine bond) ensures that the Suzuki-Miyaura coupling will occur selectively at the C4 position. This allows for the introduction of an aryl or heteroaryl group at this position while preserving the chlorine and fluorine atoms for subsequent transformations.
Causality Behind Protocol Choices:
-
Catalyst System: The use of aryl chlorides in Suzuki couplings often requires highly active catalyst systems.[5] However, for the more reactive aryl bromide, a standard catalyst like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is often sufficient. The choice of a palladium(II) precatalyst like Pd(OAc)₂ with a suitable phosphine ligand is also common practice.
-
Base: The base plays a crucial role in the transmetalation step, activating the boronic acid.[6] An aqueous solution of a carbonate (e.g., K₂CO₃ or Na₂CO₃) or phosphate (e.g., K₃PO₄) is standard, facilitating the formation of the reactive boronate species.
-
Solvent: A two-phase solvent system, such as toluene/water or dioxane/water, is typically employed to dissolve both the organic substrate and the inorganic base.
Representative Protocol: Regioselective Suzuki-Miyaura Coupling
Reaction: Synthesis of 2-chloro-6-fluoro-4'-vinyl-[1,1'-biphenyl]-4-carbaldehyde
Materials:
-
This compound (1.0 eq)
-
4-Vinylphenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Toluene
-
Deionized Water
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound, 4-vinylphenylboronic acid, and Pd(PPh₃)₄.
-
Seal the flask and purge with an inert gas (e.g., Argon or Nitrogen) for 15 minutes.
-
Prepare a 2M aqueous solution of K₂CO₃ and degas it by bubbling argon through it for 20 minutes.
-
Under a positive pressure of inert gas, add toluene followed by the degassed K₂CO₃ solution via syringe. The typical solvent ratio is 4:1 toluene to water.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 6-12 hours.
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.
Application in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a powerful method for C-N, C-O, and C-S bond formation.[7] The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex.[7] The reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs) ortho or para to the leaving group.[8]
In this compound, the aldehyde group acts as the activating EWG. Both the chlorine and fluorine atoms are in ortho positions, making them susceptible to substitution. The general reactivity trend for halogens as leaving groups in SNAr is F > Cl > Br > I, which is opposite to their reactivity in Pd-catalyzed couplings.[9] This is because the rate-determining step is typically the initial nucleophilic attack, which is favored on the carbon atom bearing the most electronegative halogen due to its increased electrophilicity.
Therefore, nucleophilic attack is expected to occur preferentially at the C-F bond (position 6) or the C-Cl bond (position 2). Predicting the precise regioselectivity between two ortho positions can be complex, influenced by both electronics and sterics. However, the greater electronegativity of fluorine often makes the C6 position the more favorable site for initial attack.[2]
Representative Protocol: SNAr with an Amine Nucleophile
Reaction: Synthesis of 4-Bromo-2-chloro-6-(piperazin-1-yl)benzaldehyde, a key precursor for PARP inhibitors.
Materials:
-
This compound (1.0 eq)
-
Piperazine (2.5 eq, excess is used to act as both nucleophile and base, or 1.1 eq with an external base)
-
Potassium Carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq, if not using excess amine)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Procedure:
-
To a round-bottom flask, add this compound, piperazine, and a base (e.g., K₂CO₃).
-
Add a polar aprotic solvent such as DMF or DMSO.
-
Heat the reaction mixture to 100-130 °C and stir until the starting material is consumed (monitor by TLC or LC-MS). Reaction times can vary from a few hours to overnight.
-
After cooling to room temperature, pour the reaction mixture into a beaker of ice water. This will often precipitate the product.
-
If a precipitate forms, collect it by vacuum filtration, wash thoroughly with water, and dry.
-
If the product is soluble, extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane.
-
Combine the organic extracts, wash with water and brine to remove the solvent and residual base, dry over Na₂SO₄, and concentrate in vacuo.
-
The crude product can be purified by column chromatography or recrystallization to yield the pure substituted product.
Application in the Synthesis of PARP Inhibitor Scaffolds
Poly(ADP-ribose) polymerase (PARP) inhibitors are a clinically significant class of anticancer drugs.[1][10] Several approved PARP inhibitors, such as Olaparib, Rucaparib, and Talazoparib, feature complex heterocyclic core structures. The synthesis of these molecules often relies on the strategic assembly of substituted aromatic building blocks.
This compound is an exemplary starting material for constructing intermediates for these therapies. A synthetic chemist can envision a strategy where sequential, regioselective reactions are employed:
-
SNAr Reaction: First, an amine-containing heterocycle (like piperazine) is introduced via SNAr, displacing the fluorine atom.
-
Suzuki Coupling: The remaining bromine atom is then used as a handle for a Suzuki coupling to introduce another aryl or heteroaryl moiety.
-
Aldehyde Transformation: Finally, the aldehyde group can be transformed through various reactions (e.g., reductive amination, condensation) to complete the synthesis of the complex target molecule.
This stepwise approach, leveraging the orthogonal reactivity of the different halogen atoms, exemplifies the power of this compound as a versatile synthetic intermediate in drug discovery and development.
Safety & Handling
As with all halogenated aromatic compounds, appropriate safety precautions must be taken when handling this compound.
-
Hazards: Harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation.[3]
-
Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid breathing dust. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.
For comprehensive safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.
Conclusion
This compound is a powerful and versatile building block for organic synthesis. Its unique arrangement of three distinct halogen atoms and an aldehyde functional group allows for predictable and regioselective transformations. By understanding the fundamental principles of palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, researchers can strategically employ this reagent to construct complex molecular architectures, particularly those relevant to the pharmaceutical industry. The detailed protocols and mechanistic insights provided herein serve as a robust starting point for scientists and professionals aiming to leverage the full synthetic potential of this valuable compound.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 143517, 4-Bromo-2-fluorobenzaldehyde. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
-
Baran, P. S. Haloselectivity of Heterocycles. The Baran Group, Scripps Research. Available from: [Link]
-
MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
RSC Publishing. Halide and pseudohalide effects in Pd-catalysed cross-coupling reactions. Available from: [Link]
-
Journal of Organic and Pharmaceutical Chemistry. An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted 3,6,7,7a-Tetrahydro- 1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Scaffold. Available from: [Link]
-
National Institutes of Health. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors. Available from: [Link]
-
Chemistry LibreTexts. Nucleophilic Aromatic Substitution. Available from: [Link]
-
National Institutes of Health. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Available from: [Link]
-
Chemistry LibreTexts. Nucleophilic Aromatic Substitution. Available from: [Link]
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NPTEL. Nucleophilic Aromatic Substitution. Available from: [Link]
-
National Institutes of Health. Concerted Nucleophilic Aromatic Substitutions. Available from: [Link]
-
EliScholar - Yale University. Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. Available from: [Link]
-
Semantic Scholar. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Available from: [Link]
-
Taylor & Francis Online. Design and synthesis of PARP inhibitors for an innovative anti-cancer therapy. Available from: [Link]
-
PubMed. Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2. Available from: [Link]
Sources
- 1. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols: 4-Bromo-2-chloro-6-fluorobenzaldehyde as a Strategic Building Block in Medicinal Chemistry
Abstract
This guide provides an in-depth analysis of 4-Bromo-2-chloro-6-fluorobenzaldehyde, a uniquely functionalized aromatic building block, and its strategic applications in medicinal chemistry. The distinct electronic properties and orthogonal reactivity of its substituents—an aldehyde, a bromine atom, a chlorine atom, and a highly activated fluorine atom—make it a powerful scaffold for the synthesis of complex molecular architectures. We will explore its reactivity profile, its keystone role in the synthesis of the dual RAF/EGFR inhibitor Lifirafenib (BGB-283), and provide detailed, field-proven protocols for its key transformations, including palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, and reductive amination. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced building blocks for the efficient construction of novel therapeutic agents.
Introduction: The Strategic Advantage of Polysubstituted Scaffolds
In modern drug discovery, the use of halogenated compounds is a well-established strategy to enhance biological activity, improve metabolic stability, and increase membrane permeability.[1] Among the vast array of available synthons, polysubstituted aromatic rings offer medicinal chemists a rigid scaffold with multiple, distinct reaction vectors. This compound stands out as a particularly versatile building block. Its aldehyde group serves as a classical handle for forming carbon-carbon or carbon-nitrogen bonds, while the three different halogens provide orthogonal sites for sequential and site-selective modifications.[2][3] This controlled, stepwise elaboration is paramount in constructing complex drug candidates efficiently, reducing the need for extensive protecting group chemistry and shortening synthetic routes.
Physicochemical Properties and Reactivity Profile
The utility of this compound stems from the distinct reactivity of each of its functional groups, which can be addressed selectively under different reaction conditions.
| Property | Value |
| Chemical Formula | C₇H₃BrClFO |
| Molecular Weight | 237.46 g/mol |
| CAS Number | 188928-10-7 |
| Appearance | Off-white to yellow crystalline solid |
| Solubility | Soluble in DCM, THF, Dioxane, DMF |
The key to this molecule's strategic value is its orthogonal reactivity, which allows for a programmed sequence of synthetic transformations.
-
C-Br Bond (Position 4): The carbon-bromine bond is the most reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The C-Br bond is weaker than the C-Cl bond, enabling selective oxidative addition to a Pd(0) catalyst.
-
C-F Bond (Position 6): The fluorine atom is ortho to the electron-withdrawing aldehyde group and para to the chloro group. This electronic arrangement strongly activates the C-F bond towards Nucleophilic Aromatic Substitution (SNAr).[3] This site is ideal for introducing amine, ether, or thioether linkages.
-
Aldehyde Group (Position 1): The formyl group is a versatile functional handle for a wide range of classical transformations, including reductive amination, Wittig reactions, and condensations, allowing for the extension of the molecular framework.[4]
Keystone Application: Synthesis of Lifirafenib (BGB-283)
A prominent application showcasing the strategic utility of this compound is in the synthesis of Lifirafenib (BGB-283) . Lifirafenib is a potent, orally available inhibitor of both RAF family kinases (including BRAFV600E) and the Epidermal Growth Factor Receptor (EGFR).[5][6] This dual-action mechanism is designed to overcome the EGFR-mediated resistance that often arises in response to first-generation BRAF inhibitors, particularly in colorectal cancers.[6]
The synthesis of Lifirafenib leverages the orthogonal reactivity of the building block to assemble the core of the molecule in a controlled manner. The initial step typically involves a Suzuki-Miyaura coupling at the C-Br position.
Protocol 1: Suzuki-Miyaura Coupling at the C-Br Position
This protocol describes a representative Suzuki-Miyaura coupling reaction to form a biaryl intermediate, leveraging the higher reactivity of the C-Br bond over the C-Cl bond.
Principle and Rationale: The Suzuki-Miyaura reaction is a robust method for C-C bond formation. The choice of catalyst, ligand, and base is critical for success, especially with sterically hindered or electronically challenging substrates.
-
Catalyst: A palladium(II) precursor like Pd(OAc)₂ is used, which is reduced in situ to the active Pd(0) species.
-
Ligand: A bulky, electron-rich phosphine ligand like SPhos is employed. Such ligands promote the challenging oxidative addition step involving the aryl halide and stabilize the palladium catalyst, preventing decomposition.
-
Base: Potassium phosphate (K₃PO₄) is a moderately strong base effective in promoting the transmetalation step by activating the boronic acid without causing hydrolysis of sensitive functional groups.[7][8]
-
Solvent: A mixture of an organic solvent (e.g., Toluene or Dioxane) and water is used. Water is essential for the activity of the inorganic base.[7]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄, 2.5 equiv)
-
Toluene and Water (e.g., 5:1 ratio), degassed
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Brine solution
-
Schlenk flask, condenser, magnetic stirrer, and inert gas (Argon or Nitrogen) supply
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and potassium phosphate.
-
In a separate vial, weigh the Pd(OAc)₂ and SPhos, and add them to the Schlenk flask under a positive flow of inert gas.
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.
-
Add the degassed toluene and water via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.
-
Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude biaryl product by flash column chromatography on silica gel.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at the C-F Position
This protocol outlines a general procedure for the SNAr reaction, where the activated fluorine atom is displaced by a nucleophile, a key step in building many heterocyclic scaffolds.
Principle and Rationale: The SNAr reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[9][10]
-
Leaving Group: Fluorine is an excellent leaving group in SNAr reactions because its high electronegativity strongly polarizes the C-F bond, making the ipso-carbon highly electrophilic and susceptible to nucleophilic attack.
-
Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is used to dissolve the reactants and stabilize the charged Meisenheimer intermediate without protonating the nucleophile.
-
Base: A non-nucleophilic base like potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) is used to deprotonate the nucleophile (if it's an amine or alcohol) or to act as an acid scavenger.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Phase I, Open-Label, Dose-Escalation/Dose-Expansion Study of Lifirafenib (BGB-283), an RAF Family Kinase Inhibitor, in Patients With Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols for the Synthesis of Novel Derivatives from 4-Bromo-2-chloro-6-fluorobenzaldehyde
Abstract
This comprehensive guide details the strategic derivatization of 4-Bromo-2-chloro-6-fluorobenzaldehyde, a versatile tri-substituted aromatic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. Capitalizing on the distinct reactivity of its three functional handles—the aldehyde, the bromo group, and the activated chloro/fluoro substituents—we present a suite of detailed protocols for selective chemical modifications. This document provides field-proven methodologies for site-selective palladium-catalyzed cross-coupling reactions at the C-Br bond, nucleophilic aromatic substitution (SNAr) at the C-F/C-Cl positions, and various transformations of the aldehyde moiety. Each protocol is designed to be a self-validating system, with explanations grounded in established mechanistic principles to empower researchers to rationally design and execute the synthesis of novel and complex molecular architectures.
Strategic Overview: Unlocking the Synthetic Potential
This compound is a richly functionalized starting material, offering at least three distinct points for chemical modification. A strategic approach to its derivatization hinges on understanding the inherent reactivity of each functional group.
-
Palladium-Catalyzed Cross-Coupling (Position 4): The carbon-bromine bond is the most facile site for oxidative addition to a palladium(0) catalyst. This reactivity trend (C-I > C-Br > C-Cl) allows for selective functionalization at the C4 position via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, while preserving the C-Cl bond for potential subsequent transformations.
-
Nucleophilic Aromatic Substitution (SNAr) (Positions 2 and 6): The fluorine and chlorine atoms are positioned ortho to the electron-withdrawing aldehyde group. This arrangement activates the C-F and C-Cl bonds toward nucleophilic attack. The high electronegativity of fluorine often makes the C-F bond the most susceptible to SNAr, a phenomenon supported by the "element effect" in such reactions.
-
Aldehyde Transformations (Position 1): The electrophilic aldehyde group is a gateway to a vast array of chemical derivatives through reactions such as oxidation, reduction, reductive amination, and olefination (e.g., Wittig reaction). The electron-withdrawing nature of the halogen substituents enhances the electrophilicity of the carbonyl carbon, often accelerating these transformations.
The following sections provide detailed protocols for exploiting this differential reactivity.
Palladium-Catalyzed Cross-Coupling at the C4-Bromo Position
The selective functionalization of the C-Br bond is the most direct strategy for elaborating the scaffold of this compound. The protocols below are designed to favor reaction at this site.
Suzuki-Miyaura Coupling: Synthesis of Biaryl Derivatives
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds. The higher reactivity of the C-Br bond compared to the C-Cl bond allows for a high degree of selectivity.[1][2]
Protocol 1: Selective Suzuki-Miyaura Coupling
-
Reaction Principle: A palladium catalyst, in the presence of a suitable ligand and base, facilitates the coupling of the aryl bromide with a boronic acid or ester. The choice of a bulky, electron-rich phosphine ligand is crucial for promoting the oxidative addition of the less reactive aryl chlorides, but under controlled conditions, selectivity for the aryl bromide is readily achieved.
-
Experimental Workflow: dot graph Suzuki_Workflow { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, color="#4285F4", penwidth=1.5];
reagents [label="Combine:\n- this compound (1 eq)\n- Arylboronic Acid (1.2 eq)\n- Pd(OAc)₂ (2 mol%)\n- SPhos (4 mol%)\n- K₃PO₄ (2.5 eq)"]; setup [label="Assemble in Schlenk flask\nunder Argon atmosphere"]; solvent [label="Add degassed\nToluene/H₂O (10:1)"]; reaction [label="Heat to 80-100 °C\nMonitor by TLC/LC-MS"]; workup [label="Aqueous Workup:\n- Dilute with EtOAc\n- Wash with H₂O, Brine"]; purify [label="Purify:\n- Dry over Na₂SO₄\n- Concentrate\n- Column Chromatography"]; product [label="Isolate 4-Aryl-2-chloro-6-\nfluorobenzaldehyde", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
reagents -> setup -> solvent -> reaction -> workup -> purify -> product; }
Caption: Workflow for selective Suzuki-Miyaura coupling.
-
Detailed Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), potassium phosphate (K₃PO₄, 2.5 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and SPhos (0.04 eq).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add degassed toluene and water (10:1 v/v, to a concentration of ~0.1 M of the starting aldehyde).
-
Heat the reaction mixture to 80-100 °C and stir vigorously until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Data Summary Table:
Parameter Value/Condition Rationale Palladium Precursor Pd(OAc)₂ Common, effective Pd(II) source that is reduced in situ to the active Pd(0) catalyst. Ligand SPhos A bulky, electron-rich biaryl phosphine ligand that facilitates oxidative addition and promotes high catalytic turnover. Base K₃PO₄ A moderately strong base effective in Suzuki couplings, minimizing side reactions like aldehyde degradation. Solvent System Toluene/H₂O A biphasic system that effectively dissolves both organic and inorganic reagents. Degassing is critical to prevent catalyst oxidation. | Temperature | 80-100 °C | Provides sufficient thermal energy for catalytic turnover without promoting significant C-Cl bond activation. |
Sonogashira Coupling: Synthesis of Arylalkyne Derivatives
The Sonogashira coupling provides a direct route to arylalkynes. The reaction is catalyzed by palladium and co-catalyzed by a copper(I) salt.[3][4][5]
Protocol 2: Selective Sonogashira Coupling
-
Reaction Principle: The C-Br bond undergoes oxidative addition to the Pd(0) catalyst. A copper acetylide, formed in situ from the terminal alkyne and a Cu(I) salt, then undergoes transmetalation with the palladium complex, followed by reductive elimination to yield the product.
-
Experimental Workflow: dot graph Sonogashira_Workflow { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, color="#34A853", penwidth=1.5];
reagents [label="Combine:\n- Starting Aldehyde (1 eq)\n- Pd(PPh₃)₂Cl₂ (3 mol%)\n- CuI (5 mol%)"]; setup [label="Assemble in Schlenk flask\nunder Argon atmosphere"]; solvent [label="Add degassed THF\nand Triethylamine (2 eq)"]; alkyne [label="Add Terminal Alkyne\n(1.3 eq) dropwise"]; reaction [label="Stir at RT to 50 °C\nMonitor by TLC/LC-MS"]; workup [label="Aqueous Workup:\n- Filter through Celite\n- Concentrate\n- Dilute with EtOAc, wash"]; purify [label="Purify:\n- Dry over MgSO₄\n- Concentrate\n- Column Chromatography"]; product [label="Isolate 4-Alkynyl-2-chloro-6-\nfluorobenzaldehyde", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
reagents -> setup -> solvent -> alkyne -> reaction -> workup -> purify -> product; }
Caption: Workflow for selective Sonogashira coupling.
-
Detailed Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and copper(I) iodide (CuI, 0.05 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed THF and triethylamine (2.0 eq).
-
Add the terminal alkyne (1.3 eq) dropwise via syringe.
-
Stir the reaction at room temperature or gently heat to 50 °C until completion.
-
Once the reaction is complete, cool to room temperature, dilute with diethyl ether, and filter through a pad of Celite to remove solids.
-
Concentrate the filtrate, redissolve in ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify by flash column chromatography.
-
-
Data Summary Table:
Parameter Value/Condition Rationale Palladium Catalyst Pd(PPh₃)₂Cl₂ A stable and widely used Pd(II) precatalyst for Sonogashira reactions. Co-catalyst CuI Facilitates the formation of the copper acetylide intermediate, accelerating the reaction. Base Triethylamine (Et₃N) Acts as both a base to deprotonate the alkyne and as a solvent. Solvent THF A common aprotic solvent that effectively dissolves the reactants. | Temperature | RT to 50 °C | Mild conditions are often sufficient, preserving the aldehyde and other halogens. |
Buchwald-Hartwig Amination: Synthesis of N-Aryl Derivatives
This reaction enables the formation of C-N bonds, providing access to a wide range of substituted anilines.[3][6][7][8][9]
Protocol 3: Selective Buchwald-Hartwig Amination
-
Reaction Principle: Similar to other cross-coupling reactions, this process involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination. The use of sterically hindered, electron-rich phosphine ligands is critical for high efficiency.[7]
-
Detailed Procedure:
-
In an oven-dried Schlenk tube, combine this compound (1.0 eq), Pd₂(dba)₃ (0.015 eq), and a suitable Buchwald ligand (e.g., XPhos, 0.04 eq).
-
Add sodium tert-butoxide (NaOtBu, 1.4 eq).
-
Seal the tube, evacuate, and backfill with argon.
-
Add the amine (1.2 eq) followed by anhydrous, degassed toluene.
-
Heat the reaction to 90-110 °C, stirring until the starting material is consumed.
-
Cool to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
-
-
Data Summary Table:
Parameter Value/Condition Rationale Palladium Precursor Pd₂(dba)₃ A common Pd(0) source for Buchwald-Hartwig aminations. Ligand XPhos A highly effective, bulky monophosphine ligand for C-N coupling, especially with aryl chlorides and bromides. Base NaOtBu A strong, non-nucleophilic base commonly used to facilitate the deprotonation of the amine-palladium complex. Solvent Toluene A non-polar, aprotic solvent suitable for high-temperature cross-coupling reactions. | Temperature | 90-110 °C | Higher temperatures are often required to drive the catalytic cycle, particularly with less reactive amines. |
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the aromatic ring, due to the aldehyde and halogen substituents, facilitates SNAr reactions. The fluorine at C2, being ortho to the aldehyde and highly electronegative, is a likely site for substitution.
Protocol 4: SNAr with O-Nucleophiles (e.g., Methoxide)
-
Reaction Principle: The nucleophile attacks the carbon bearing a halogen (typically fluorine), forming a negatively charged Meisenheimer intermediate. This intermediate is stabilized by the electron-withdrawing aldehyde group. Subsequent loss of the halide leaving group restores aromaticity. A patent describing the reaction of 4-bromo-2-fluorobenzaldehyde with methanol and potassium carbonate provides a strong precedent for this transformation.[10]
-
Detailed Procedure:
-
Dissolve this compound (1.0 eq) in methanol.
-
Add potassium carbonate (K₂CO₃, 2.0 eq).
-
Heat the mixture to 50-60 °C and stir until the reaction is complete (monitor by TLC/LC-MS).
-
Cool the reaction, remove the methanol under reduced pressure.
-
Add water to the residue and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to yield 4-bromo-2-chloro-6-methoxybenzaldehyde.
-
-
Data Summary Table:
Parameter Value/Condition Rationale Nucleophile/Solvent Methanol Serves as both the nucleophile and the solvent. Base K₂CO₃ A mild base sufficient to facilitate the reaction, minimizing the risk of Cannizzaro side reactions.[10] | Temperature | 50-60 °C | Gentle heating is typically sufficient to drive the SNAr reaction, especially with an activated substrate. |
Transformations of the Aldehyde Group
The aldehyde functional group is a versatile handle for a wide range of synthetic transformations.
Oxidation to Carboxylic Acid
Protocol 5: Permanganate Oxidation
-
Reaction Principle: Potassium permanganate is a powerful oxidizing agent that can efficiently convert aldehydes to carboxylic acids. The reaction is often performed in a biphasic system with a phase-transfer catalyst to facilitate the interaction between the aqueous permanganate and the organic substrate.[11][12]
-
Experimental Workflow: dot graph Oxidation_Workflow { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, color="#FBBC05", penwidth=1.5];
substrate [label="Dissolve Aldehyde (1 eq)\nand TBAB (0.1 eq)\nin Toluene"]; oxidant [label="Prepare aqueous\nKMnO₄ solution (5 eq)"]; reaction [label="Add KMnO₄ solution slowly\nStir vigorously at RT"]; workup [label="Aqueous Workup:\n- Separate layers\n- Extract aqueous layer with ether"]; acidify [label="Acidify aqueous layer\nwith conc. HCl"]; isolate [label="Filter precipitated solid\nWash with cold water\nDry"]; product [label="Isolate 4-Bromo-2-chloro-6-\nfluorobenzoic acid", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
substrate -> oxidant -> reaction -> workup -> acidify -> isolate -> product; }
Caption: Workflow for the oxidation of the aldehyde.
-
Detailed Procedure:
-
Dissolve this compound (1.0 eq) and tetrabutylammonium bromide (TBAB, 0.1 eq) in toluene.
-
In a separate flask, prepare a solution of potassium permanganate (KMnO₄, 5.0 eq) in water.
-
Slowly add the aqueous KMnO₄ solution to the vigorously stirred toluene solution at room temperature.
-
Stir until the purple color of the permanganate disappears.
-
Separate the layers. Extract the aqueous layer with a small amount of ether to remove any unreacted aldehyde.
-
Carefully acidify the aqueous layer with concentrated HCl until a precipitate forms.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to yield the carboxylic acid.
-
Reduction to Benzyl Alcohol
Protocol 6: Sodium Borohydride Reduction
-
Reaction Principle: Sodium borohydride (NaBH₄) is a mild and selective reducing agent that efficiently reduces aldehydes to primary alcohols.[13][14][15][16] It is highly chemoselective and will not affect the aryl halides.
-
Detailed Procedure:
-
Dissolve this compound (1.0 eq) in ethanol or methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Quench the reaction by slowly adding water, followed by 1 M HCl until the bubbling ceases.
-
Remove the bulk of the alcohol solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the benzyl alcohol, which can be purified by chromatography if necessary.
-
Wittig Reaction: Olefination
Protocol 7: Synthesis of Styrene Derivatives
-
Reaction Principle: The Wittig reaction converts aldehydes into alkenes using a phosphorus ylide (Wittig reagent). The ylide is typically generated in situ by treating a phosphonium salt with a strong base.[17][18][19][20]
-
Detailed Procedure:
-
In a flame-dried, two-neck round-bottom flask under argon, suspend the desired phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C and add a strong base (e.g., n-butyllithium, 1.1 eq) dropwise. A distinct color change indicates ylide formation. Stir for 1 hour at 0 °C.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Add the aldehyde solution dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous MgSO₄.
-
Concentrate and purify by column chromatography to remove the triphenylphosphine oxide byproduct and isolate the alkene.
-
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex organic molecules. The distinct reactivity of its functional groups can be strategically exploited to achieve selective transformations. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently and efficiently generate a diverse library of novel derivatives for applications in drug discovery, materials science, and beyond.
References
- Jadhav, S. D., & Ganapathy, D. (2014). Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents. IRA International Journal of Applied Sciences, 1(3), 48-53.
- Nyugen, K. C., & Weizman, H. (2007). Solvent-Free Wittig Reactions.
- Organic Reactions. (n.d.). Wittig Reaction - Common Conditions.
- Bashpa, P., et al. (2011). SELECTIVE SYNTHESIS OF BENZALDEHYDES BY PERMANGANATE OXIDATION OF BENZYL ALCOHOLS IN NON-POLAR SOLVENTS UNDER PHASE TRANSFER CATALYSIS. Rasayan Journal of Chemistry, 4(2), 344-349.
- Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6500–6513.
- Organic Chemistry Portal. (n.d.). Synthesis of quinazolines.
- Wikipedia. (2023).
- Organic Chemistry Portal. (n.d.). Synthesis of benzofuran.
- Boissarie, C., et al. (2013). Processes for producing 4-bromo-2-methoxybenzaldehyde.
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- Firdaus, M., et al. (2018).
- Spivey, A. C., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7, 6500-6513.
- Takeda, Y., et al. (2022).
- Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry.
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- Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones.
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- JoVE. (2017). Video: Reduction of Carbonyl Compounds. Journal of Visualized Experiments.
- BenchChem. (n.d.). A Comparative Guide to the Synthetic Utility of 2-Chloro-6-fluorobenzaldehyde and 2-Bromo-6-fluorobenzaldehyde.
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Application Notes and Protocols: 4-Bromo-2-chloro-6-fluorobenzaldehyde in Heterocyclic Synthesis
Introduction: The Strategic Importance of 4-Bromo-2-chloro-6-fluorobenzaldehyde
In the landscape of modern medicinal chemistry and drug development, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures.[1][2] this compound has emerged as a highly versatile and valuable building block for the synthesis of a diverse array of heterocyclic compounds. Its unique substitution pattern, featuring three distinct halogen atoms and a reactive aldehyde functionality, offers multiple points for synthetic diversification. The electron-withdrawing nature of the halogens activates the aromatic ring for nucleophilic substitution, while the aldehyde group serves as a key handle for condensation and cyclization reactions. This application note provides an in-depth guide to the utility of this compound in the synthesis of medicinally relevant heterocyclic cores, including quinolines, quinazolines, benzimidazoles, and imidazopyridines.
PART 1: Synthesis of Substituted Quinolines
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities.[3] While direct synthesis of quinolines from this compound is not extensively documented, its structure lends itself to classical quinoline syntheses such as the Friedländer annulation.
Conceptual Application: Modified Friedländer Synthesis
The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an active methylene group to form a quinoline.[3][4][5][6][7] In a hypothetical application, this compound could first undergo a nucleophilic aromatic substitution to replace the fluorine atom with an amino group, yielding a 2-amino-4-bromo-6-chlorobenzaldehyde intermediate. This intermediate can then react with a suitable ketone or ester to construct the quinoline ring.
Proposed Reaction Workflow: Friedländer Synthesis
Caption: Proposed workflow for quinoline synthesis.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2-Amino-4-bromo-6-chlorobenzaldehyde
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMSO), add an excess of an ammonia source (e.g., aqueous ammonia, 10 eq).
-
Heat the reaction mixture in a sealed vessel at a temperature sufficient to promote nucleophilic aromatic substitution of the fluorine atom (e.g., 100-150 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield the 2-amino-4-bromo-6-chlorobenzaldehyde intermediate.
Step 2: Friedländer Annulation
-
In a round-bottom flask, dissolve the 2-amino-4-bromo-6-chlorobenzaldehyde intermediate (1.0 eq) and a ketone or ester with an α-methylene group (e.g., ethyl acetoacetate, 1.2 eq) in a suitable solvent (e.g., ethanol).
-
Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., piperidine).
-
Reflux the reaction mixture and monitor its progress by TLC.
-
Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
Purify the residue by recrystallization or column chromatography to obtain the desired substituted quinoline.
| Reactant/Reagent | Purpose | Key Considerations |
| This compound | Starting material | Purity is crucial for subsequent steps. |
| Ammonia source | Nucleophile for SnAr | Excess is used to drive the reaction to completion. |
| Ketone/Ester with α-methylene | Forms the second ring of the quinoline | The choice of this reactant determines the substitution pattern of the final product. |
| Acid/Base catalyst | Promotes condensation and cyclization | The choice of catalyst can influence reaction rate and yield. |
Table 1. Key components in the hypothetical Friedländer synthesis.
PART 2: Synthesis of Quinazoline Derivatives
Quinazolines and their derivatives are another class of heterocyclic compounds with significant pharmacological importance.[8] The Niementowski quinazoline synthesis, which involves the reaction of an anthranilic acid with an amide, provides a potential, albeit indirect, route from this compound.[9][10][11]
Conceptual Application: Multi-step Synthesis via an Anthranilic Acid Intermediate
A plausible synthetic strategy would involve the oxidation of the aldehyde group of this compound to a carboxylic acid, followed by nucleophilic aromatic substitution of the fluorine atom with an amino group to form a substituted anthranilic acid. This intermediate can then undergo a Niementowski reaction with a suitable amide to yield the quinazoline core.
Proposed Reaction Workflow: Niementowski Synthesis
Caption: Proposed workflow for quinazolinone synthesis.
PART 3: Synthesis of Benzimidazole Derivatives
The reaction of o-phenylenediamines with aldehydes is a well-established method for the synthesis of benzimidazoles.[12][13][14][15] this compound can be directly employed in this reaction to produce highly substituted benzimidazole derivatives.
Mechanism of Benzimidazole Formation
The reaction proceeds through the initial formation of a Schiff base between one of the amino groups of the o-phenylenediamine and the aldehyde. This is followed by an intramolecular cyclization and subsequent aromatization, typically through oxidation, to yield the benzimidazole ring system.[12]
Experimental Protocol: Benzimidazole Synthesis
-
Dissolve this compound (1.0 eq) and a substituted o-phenylenediamine (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid).
-
Heat the reaction mixture to reflux. An oxidizing agent (e.g., air, nitrobenzene) may be required to facilitate the final aromatization step.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration.
-
If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
| Reactant/Reagent | Role | Notes |
| This compound | Aldehyde component | Provides the C2 carbon of the benzimidazole ring. |
| o-Phenylenediamine | Diamine component | Forms the core benzimidazole structure. |
| Solvent | Reaction medium | The choice of solvent can influence the reaction rate. |
| Oxidizing agent (optional) | Facilitates aromatization | Air is often a sufficient oxidant. |
Table 2. Key components in the synthesis of benzimidazoles.
PART 4: Synthesis of Imidazopyridine Derivatives
Imidazopyridines are a class of fused heterocyclic compounds with diverse biological activities. Patent literature has demonstrated the use of this compound in the synthesis of complex imidazopyridine-containing molecules. The synthesis typically involves a multi-step sequence, starting with the reaction of the aldehyde with an aminopyridine derivative.
General Synthetic Strategy
The synthesis often commences with the formation of an imine between this compound and a 2-aminopyridine. This is followed by a cyclization step, which can be part of a multi-component reaction, to construct the imidazole ring fused to the pyridine core.
Reaction Workflow: Imidazopyridine Synthesis
Caption: General workflow for imidazopyridine synthesis.
Conclusion
This compound is a powerful and versatile building block for the synthesis of a wide range of medicinally important heterocyclic compounds. Its unique electronic and steric properties, conferred by the polysubstituted aromatic ring, allow for a high degree of control and diversification in synthetic strategies. The protocols and conceptual applications outlined in this note demonstrate the broad utility of this reagent in constructing quinoline, quinazoline, benzimidazole, and imidazopyridine scaffolds. As the demand for novel and complex drug candidates continues to grow, the strategic application of such multi-functional starting materials will undoubtedly play a crucial role in the advancement of drug discovery and development.
References
- BenchChem. The Niementowski Quinazolinone Synthesis: A Technical Guide for Drug Discovery. BenchChem. Accessed January 5, 2026.
- Slideshare. Synthesis of quinoline derivatives and its applications. Slideshare. Published October 11, 2023.
- IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Accessed January 5, 2026.
- ACS Publications. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. Published August 1, 2006.
- PubMed. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed. Accessed January 5, 2026.
- Wikipedia. Niementowski quinazoline synthesis. Wikipedia. Accessed January 5, 2026.
- Wikipedia. Skraup reaction. Wikipedia. Accessed January 5, 2026.
- Wikipedia. Combes quinoline synthesis. Wikipedia. Accessed January 5, 2026.
- chemeurope.com. Niementowski quinazoline synthesis. chemeurope.com. Accessed January 5, 2026.
- Wikipedia. Friedländer synthesis. Wikipedia. Accessed January 5, 2026.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Accessed January 5, 2026.
- PMC. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC. Published November 29, 2017.
- Wikipedia. Doebner–Miller reaction. Wikipedia. Accessed January 5, 2026.
- YouTube. Combes Quinoline Synthesis Mechanism | Organic Chemistry. YouTube. Published August 25, 2021.
- Wiley Online Library. Niementowski Quinazoline Synthesis. Wiley Online Library. Accessed January 5, 2026.
- Wikipedia. Quinazoline. Wikipedia. Accessed January 5, 2026.
- ResearchGate. Plausible mechanism for the amidation reaction of 2‐aminopyridine and benzaldehyde.
- SynArchive. Doebner-Miller Reaction. SynArchive. Accessed January 5, 2026.
- PMC. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. PMC. Published December 1, 2020.
- Slideshare. Doebner-Miller reaction and applications. Slideshare. Published November 1, 2017.
- PMC. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. PMC. Published June 27, 2022.
- J&K Scientific LLC. Friedländer Synthesis. J&K Scientific LLC. Accessed January 5, 2026.
- Alfa Chemistry. Friedländer Quinoline Synthesis. Alfa Chemistry. Accessed January 5, 2026.
- PMC. Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. PMC. Published May 15, 2015.
- Organic Chemistry Portal. Friedlaender Synthesis. Organic Chemistry Portal. Accessed January 5, 2026.
- YouTube. Bischler–Napieralski reaction (iso-quinoline preparation): Basic concept and complete mechanism. YouTube. Published February 23, 2020.
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- ResearchGate. Catalyst reusability study for the reaction of benzaldehyde with o-phenylenediamine a.
- YouTube. Preparation of Isoquinoline by Bischler Napieralski Synthesis. YouTube. Published October 29, 2020.
- PMC. Quinazoline derivatives: synthesis and bioactivities. PMC. Published June 3, 2013.
- ResearchGate. Reaction of o-phenylenediamine with aldehydes.
- Google Patents. Imidazopyridine derivatives, their preparation and therapeutical use.
- Google Patents. Process for preparing substituted benzimidazole compounds.
- Beilstein Journals. Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journals. Published July 22, 2015.
- PubChem. Imidazo [1,2-a]pyridine compounds, synthesis thereof, and methods of using same - Patent US-9309238-B2. PubChem. Accessed January 5, 2026.
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- Semantic Scholar. Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Semantic Scholar. Accessed January 5, 2026.
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- PMC.
- PMC. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC. Published April 1, 2015.
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- Google Patents. Imidazotriazines and imidazopyrimidines as kinase inhibitors.
- Google Patents. Preparation method of fluoropyridine compounds.
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The Strategic Role of 4-Bromo-2-chloro-6-fluorobenzaldehyde in the Synthesis of Advanced Agrochemicals
Introduction: The relentless pursuit of higher crop yields and more sustainable agricultural practices necessitates the development of novel, highly effective, and environmentally conscious agrochemicals. Within the landscape of modern organic synthesis, halogenated aromatic compounds have emerged as pivotal building blocks, offering unique physicochemical properties that can enhance the biological activity and selectivity of active ingredients. Among these, 4-Bromo-2-chloro-6-fluorobenzaldehyde stands out as a versatile and strategically important intermediate. Its distinct substitution pattern of electron-withdrawing groups on the phenyl ring not only activates it for a range of chemical transformations but also provides multiple points for diversification, enabling the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the application of this compound in the synthesis of next-generation agrochemicals, with a particular focus on the production of anthranilic diamide insecticides.
Core Application: A Gateway to Anthranilic Diamide Insecticides
Anthranilic diamide insecticides, such as chlorantraniliprole, represent a significant advancement in pest management. They exhibit a novel mode of action, targeting insect ryanodine receptors, which leads to the uncontrolled release of calcium and subsequent paralysis and death of the target pest. This class of insecticides combines high efficacy against a broad spectrum of chewing pests with low toxicity to non-target organisms.
This compound serves as a key precursor for the synthesis of the substituted anthranilic acid moiety, a critical component of these insecticides. The following sections outline a detailed, multi-step synthetic pathway from this compound to a valuable 2-amino-5-bromo-3-chloro-N,6-dimethylbenzamide intermediate.
Proposed Synthetic Pathway
The overall transformation of this compound to the target agrochemical intermediate involves a four-step sequence:
-
Oxidation: Conversion of the aldehyde to a carboxylic acid.
-
Nitration: Introduction of a nitro group onto the aromatic ring.
-
Reduction: Conversion of the nitro group to an amine.
-
Amidation: Formation of the final N-methylbenzamide.
Caption: Proposed synthetic pathway from this compound.
Part 1: Oxidation of this compound
The initial step in the synthetic sequence is the oxidation of the aldehyde functional group to a carboxylic acid. Potassium permanganate (KMnO₄) is a robust and cost-effective oxidizing agent for this transformation.
Protocol 1: Potassium Permanganate Oxidation
Objective: To synthesize 4-Bromo-2-chloro-6-fluorobenzoic acid.
Materials:
-
This compound
-
Potassium Permanganate (KMnO₄)
-
Sodium Bisulfite (NaHSO₃)
-
Hydrochloric Acid (HCl), concentrated
-
Deionized Water
-
Acetone
-
Round-bottom flask, magnetic stirrer, ice bath, Buchner funnel
Procedure:
-
In a 250 mL round-bottom flask, prepare a solution of this compound (10.0 g, 42.1 mmol) in 100 mL of acetone.
-
In a separate beaker, dissolve potassium permanganate (7.0 g, 44.3 mmol) in 50 mL of deionized water.
-
Cool the aldehyde solution in an ice bath to below 10°C.
-
Slowly add the KMnO₄ solution to the aldehyde solution over a period of 30 minutes, ensuring the temperature remains below 20°C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. The progress of the reaction can be monitored by the disappearance of the purple permanganate color.
-
Quench any excess KMnO₄ by the dropwise addition of a saturated sodium bisulfite solution until the purple color is no longer visible and a brown precipitate of manganese dioxide (MnO₂) forms.
-
Filter the mixture through a pad of Celite® using a Buchner funnel to remove the MnO₂. Wash the filter cake with 20 mL of acetone.
-
Combine the filtrates and remove the acetone under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2 with concentrated hydrochloric acid. A white precipitate of 4-Bromo-2-chloro-6-fluorobenzoic acid will form.
-
Collect the solid product by vacuum filtration, wash with cold deionized water, and dry in a vacuum oven at 60°C.
Expected Yield: 85-95%
Causality Behind Experimental Choices:
-
The use of acetone as a co-solvent enhances the solubility of the organic starting material in the aqueous permanganate solution.
-
Maintaining a low temperature during the addition of KMnO₄ is crucial to prevent side reactions and ensure the selective oxidation of the aldehyde.
-
Quenching with sodium bisulfite is a standard procedure to safely neutralize the powerful oxidizing agent and facilitate the work-up.
-
Acidification is necessary to protonate the carboxylate salt and precipitate the desired carboxylic acid, which is less soluble in acidic aqueous media.
Part 2: Nitration of 4-Bromo-2-chloro-6-fluorobenzoic Acid
The subsequent step involves the electrophilic aromatic substitution to introduce a nitro group. The directing effects of the existing substituents (halogen and carboxyl group) will primarily direct the incoming nitro group to the position ortho to the fluorine and meta to the bromine and chlorine.
Protocol 2: Nitration with Nitric and Sulfuric Acids
Objective: To synthesize 5-Bromo-3-chloro-2-fluoro-6-nitrobenzoic acid.
Materials:
-
4-Bromo-2-chloro-6-fluorobenzoic acid
-
Fuming Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Round-bottom flask, magnetic stirrer, ice bath, dropping funnel
Procedure:
-
In a 100 mL round-bottom flask, carefully add concentrated sulfuric acid (20 mL).
-
Cool the sulfuric acid in an ice-salt bath to 0-5°C.
-
Slowly add 4-Bromo-2-chloro-6-fluorobenzoic acid (5.0 g, 19.7 mmol) in small portions, ensuring the temperature does not exceed 10°C.
-
In a separate dropping funnel, prepare a mixture of fuming nitric acid (1.5 mL, 35.6 mmol) and concentrated sulfuric acid (5 mL).
-
Add the nitrating mixture dropwise to the stirred solution of the benzoic acid over 30 minutes, maintaining the temperature between 0 and 5°C.
-
After the addition is complete, allow the reaction to stir at 0-5°C for an additional 2 hours.
-
Carefully pour the reaction mixture onto 100 g of crushed ice with vigorous stirring.
-
The solid product will precipitate. Allow the ice to melt completely, then collect the precipitate by vacuum filtration.
-
Wash the solid with copious amounts of cold deionized water until the filtrate is neutral to litmus paper.
-
Dry the product in a vacuum oven at 50°C.
Expected Yield: 70-85%
Causality Behind Experimental Choices:
-
The use of concentrated sulfuric acid as a solvent and catalyst is standard for nitration reactions, as it protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).
-
The low reaction temperature is critical to control the exothermic nitration reaction and prevent the formation of polysubstituted byproducts.
-
Pouring the reaction mixture onto ice serves to quench the reaction and precipitate the organic product, which is insoluble in the aqueous acidic medium.
Part 3: Reduction of the Nitro Group
The conversion of the nitro group to an amine is a key transformation to install the necessary functionality for the final amidation step. A classic and effective method for this reduction is the use of tin(II) chloride in an acidic medium.[1]
Protocol 3: Reduction with Tin(II) Chloride
Objective: To synthesize 2-Amino-5-bromo-3-chloro-6-fluorobenzoic acid.
Materials:
-
5-Bromo-3-chloro-2-fluoro-6-nitrobenzoic acid
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution, 5M
-
Ethanol
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
In a 250 mL round-bottom flask, dissolve 5-Bromo-3-chloro-2-fluoro-6-nitrobenzoic acid (4.0 g, 13.4 mmol) in 50 mL of ethanol.
-
In a separate beaker, prepare a solution of tin(II) chloride dihydrate (15.1 g, 67.0 mmol) in 30 mL of concentrated hydrochloric acid.
-
Slowly add the tin(II) chloride solution to the solution of the nitro compound.
-
Attach a reflux condenser and heat the mixture to reflux for 3 hours.
-
After cooling to room temperature, slowly add 5M sodium hydroxide solution to neutralize the excess acid and precipitate the tin salts. Adjust the pH to approximately 8.
-
Filter the mixture to remove the inorganic salts and wash the solid with a small amount of ethanol.
-
Combine the filtrates and remove the ethanol under reduced pressure.
-
The resulting aqueous solution is then acidified with concentrated HCl to a pH of approximately 4-5 to precipitate the amino acid product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Expected Yield: 80-90%
Causality Behind Experimental Choices:
-
Tin(II) chloride is a classic reducing agent for aromatic nitro compounds, offering good yields and selectivity. The reaction proceeds through a series of single electron transfers from Sn(II).
-
The acidic medium (concentrated HCl) is essential for the reaction mechanism and to keep the tin species in solution.
-
Basification is necessary to precipitate the tin as its hydroxide/oxide, allowing for its removal by filtration.
-
Careful re-acidification allows for the precipitation of the amphoteric amino acid product at its isoelectric point.
Part 4: Amidation
The final step is the formation of the N-methylamide. This is typically achieved by activating the carboxylic acid, for example, by converting it to an acid chloride, followed by reaction with methylamine.
Protocol 4: N-Methylamide Formation
Objective: To synthesize 2-Amino-5-bromo-3-chloro-N,6-dimethylbenzamide.
Materials:
-
2-Amino-5-bromo-3-chloro-6-fluorobenzoic acid
-
Thionyl Chloride (SOCl₂)
-
Methylamine solution (e.g., 40% in water)
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Round-bottom flask, magnetic stirrer, ice bath, dropping funnel
Procedure:
-
Suspend 2-Amino-5-bromo-3-chloro-6-fluorobenzoic acid (2.0 g, 7.2 mmol) in 30 mL of dichloromethane in a 100 mL round-bottom flask.
-
Add a catalytic amount of dimethylformamide (1-2 drops).
-
Slowly add thionyl chloride (0.8 mL, 10.8 mmol) dropwise at room temperature.
-
Heat the mixture to reflux for 2 hours. The suspension should become a clear solution.
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and DCM under reduced pressure.
-
Dissolve the resulting crude acid chloride in 20 mL of fresh DCM and cool the solution in an ice bath to 0-5°C.
-
In a separate flask, prepare a solution of methylamine (40% in water, 1.1 mL, 14.4 mmol) and triethylamine (2.0 mL, 14.4 mmol) in 10 mL of DCM.
-
Add the methylamine solution dropwise to the stirred acid chloride solution, maintaining the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Wash the reaction mixture sequentially with 20 mL of water, 20 mL of 1M HCl, and 20 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).
Expected Yield: 75-85%
Causality Behind Experimental Choices:
-
Thionyl chloride is a common and effective reagent for converting carboxylic acids to acid chlorides, which are much more reactive towards nucleophiles like methylamine.
-
Triethylamine is used as a base in the final step to neutralize the HCl generated during the amidation reaction, driving the reaction to completion.
-
The aqueous workup is designed to remove any unreacted starting materials, salts, and other water-soluble impurities.
Data Summary
| Step | Starting Material | Product | Reagents | Expected Yield (%) |
| 1 | This compound | 4-Bromo-2-chloro-6-fluorobenzoic acid | KMnO₄ | 85-95 |
| 2 | 4-Bromo-2-chloro-6-fluorobenzoic acid | 5-Bromo-3-chloro-2-fluoro-6-nitrobenzoic acid | HNO₃, H₂SO₄ | 70-85 |
| 3 | 5-Bromo-3-chloro-2-fluoro-6-nitrobenzoic acid | 2-Amino-5-bromo-3-chloro-6-fluorobenzoic acid | SnCl₂·2H₂O, HCl | 80-90 |
| 4 | 2-Amino-5-bromo-3-chloro-6-fluorobenzoic acid | 2-Amino-5-bromo-3-chloro-N,6-dimethylbenzamide | SOCl₂, Methylamine | 75-85 |
Safety and Handling
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn at all times.
-
Concentrated acids and thionyl chloride are highly corrosive and should be handled with extreme care.
-
The nitration reaction is highly exothermic and requires careful temperature control to avoid runaway reactions.
-
Consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of complex agrochemicals. The protocols detailed in this guide provide a robust and reliable pathway to a key intermediate for the production of anthranilic diamide insecticides. The strategic incorporation of halogen atoms from the initial building block is instrumental in achieving the desired biological activity in the final products. By understanding the causality behind the experimental choices and adhering to safe laboratory practices, researchers can effectively utilize this important intermediate in the development of next-generation crop protection agents.
References
- Benchchem. (2025). Application Note: Synthesis of 4-Fluorobenzoic Acid via Oxidation of 4-Fluorobenzaldehyde. Benchchem.
-
Organic Syntheses Procedure. (n.d.). p-FLUOROBENZOIC ACID. Organic Syntheses. Retrieved from [Link]
- Benchchem. (2025).
- Benchchem. (2025). An In-depth Technical Guide to the Synthesis of 4-Amino-2-chlorobenzoic Acid from 2-chloro-4-nitrobenzoic Acid. Benchchem.
- Qin, W. (2018). Study on the synthesis of anthranilicdiamides insecticide. IOP Conference Series: Materials Science and Engineering, 397, 012078.
-
IP.com. (n.d.). An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide. IP.com. Retrieved from [Link]
-
Wikipedia. (2023). Beckmann rearrangement. Wikipedia. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. Organic Chemistry Portal. Retrieved from [Link]
- Laha, J. K., et al. (2012).
- Xu, S., et al. (2021). Aerobic Oxidation of Aldehydes into Acid in Water with Catalytic Carbene Copper under Neutral Conditions. The Royal Society of Chemistry.
-
Sciencemadness.org. (2018). Reduction of 4-nitrobenzoic acid. Sciencemadness.org. Retrieved from [Link]
-
ResearchGate. (2018). Catalytic Reduction of 4-Nitrobenzoic Acid by cis- Complexes Under Water–Gas Shift Reaction Conditions: Kinetics Study. ResearchGate.
- Google Patents. (n.d.). Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide. Google Patents.
- Google Patents. (n.d.). Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide. Google Patents.
-
WIPO Patentscope. (n.d.). WO/2021/086957 AN EFFICIENT NEW PROCESS FOR SYNTHESIS OF 2-AMINO-5-CHLORO-N-,3-DIMETHYLBENZAMIDE. WIPO. Retrieved from [Link]
Sources
Application Notes and Protocols for 4-Bromo-2-chloro-6-fluorobenzaldehyde in Pharmaceutical Manufacturing
Introduction
In the landscape of modern pharmaceutical synthesis, the strategic incorporation of halogenated aromatic building blocks is a cornerstone of designing novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. Among these, 4-Bromo-2-chloro-6-fluorobenzaldehyde emerges as a highly functionalized and versatile intermediate. Its unique substitution pattern—featuring an aldehyde for diverse derivatization, and strategically placed bromo, chloro, and fluoro groups—offers medicinal chemists a powerful tool for constructing complex molecular architectures, particularly in the realm of kinase inhibitors.
This comprehensive guide provides detailed application notes and protocols for the effective utilization of this compound in pharmaceutical research and development. We will delve into its synthesis, key reactions, and its application in the synthesis of targeted therapies, with a particular focus on Epidermal Growth Factor Receptor (EGFR) inhibitors.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and handling requirements of this compound is paramount for its safe and effective use in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 929621-33-0 | [1] |
| Molecular Formula | C₇H₃BrClFO | [1] |
| Molecular Weight | 237.45 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | Not specified (solid at room temp) | |
| Boiling Point | Not specified | |
| Solubility | Soluble in common organic solvents such as THF, DCM, and ethyl acetate. |
Safety and Handling: this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. For detailed safety information, consult the Material Safety Data Sheet (MSDS).[2]
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, often starting from a more readily available substituted toluene. The following is a representative synthetic route.
Protocol 1: Synthesis via Oxidation of 4-Bromo-2-chloro-6-fluorotoluene
This protocol outlines a plausible synthetic route, drawing parallels from the synthesis of similar halogenated benzaldehydes.
Step 1: Benzylic Bromination of 4-Bromo-2-chloro-6-fluorotoluene
The first step involves the radical bromination of the methyl group of 4-bromo-2-chloro-6-fluorotoluene to form the corresponding benzyl bromide.
-
Reaction:
-
Reagents and Solvents:
-
4-Bromo-2-chloro-6-fluorotoluene (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.1 equiv)
-
Radical initiator (e.g., AIBN or benzoyl peroxide) (0.05 equiv)
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
-
Procedure:
-
To a solution of 4-bromo-2-chloro-6-fluorotoluene in CCl₄, add NBS and the radical initiator.
-
Heat the mixture to reflux and monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and filter off the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to yield the crude benzyl bromide, which may be used in the next step without further purification.
-
Step 2: Oxidation to this compound
The benzyl bromide is then oxidized to the desired aldehyde.
-
Reaction:
-
Reagents and Solvents:
-
1-(Bromomethyl)-4-bromo-2-chloro-6-fluorobenzene (1.0 equiv)
-
Oxidizing agent (e.g., N-methylmorpholine N-oxide (NMO) with a catalytic amount of tetrapropylammonium perruthenate (TPAP), or DMSO-based oxidation such as Swern or Moffatt)
-
Dichloromethane (DCM) or other suitable solvent
-
-
Procedure (using NMO/TPAP):
-
Dissolve the benzyl bromide in DCM.
-
Add NMO (1.5 equiv) and a catalytic amount of TPAP (0.05 equiv).
-
Stir the reaction at room temperature and monitor its progress.
-
Upon completion, filter the reaction mixture through a pad of silica gel to remove the catalyst.
-
Concentrate the filtrate and purify the crude product by column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain pure this compound.
-
Application in Pharmaceutical Synthesis: A Gateway to Kinase Inhibitors
The unique arrangement of substituents on the this compound ring makes it an ideal scaffold for the synthesis of kinase inhibitors, particularly those targeting the ATP-binding site of kinases like EGFR.[1] The aldehyde group provides a handle for introducing various side chains, while the halogen atoms can be exploited for cross-coupling reactions or to modulate the electronic properties and binding affinity of the final molecule.
Key Reactions and Protocols
The following protocols highlight key transformations of this compound that are central to the synthesis of pharmaceutical intermediates.
Protocol 2: Reductive Amination for the Introduction of Amine Side Chains
Reductive amination is a powerful method for forming carbon-nitrogen bonds and is frequently employed in drug discovery to introduce amine-containing pharmacophores.
Workflow for Reductive Amination:
Caption: Reductive amination workflow.
-
Reaction:
-
Reagents and Solvents:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (catalytic amount, optional)
-
-
Procedure:
-
Dissolve this compound and the amine in DCM.
-
If the amine is a salt, add a non-nucleophilic base (e.g., triethylamine) to liberate the free amine.
-
Add a catalytic amount of acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride in portions and continue stirring at room temperature overnight.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the product by column chromatography.
-
Protocol 3: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The bromine atom at the 4-position is a prime site for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of aryl or heteroaryl moieties. This is a crucial step in building the core structures of many kinase inhibitors.
Catalytic Cycle of Suzuki-Miyaura Coupling:
Caption: Suzuki-Miyaura catalytic cycle.
-
Reaction:
-
Reagents and Solvents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.02-0.05 equiv)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
-
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Degas the solvent system by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the degassed solvent to the reaction vessel.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the product by column chromatography.
-
Case Study: Synthesis of a Gefitinib-Related EGFR Inhibitor Intermediate
The principles outlined above can be applied to the synthesis of intermediates for EGFR inhibitors related to Gefitinib.[1] The following hypothetical scheme illustrates this application.
Synthetic Scheme:
Caption: Synthesis of a potential EGFR inhibitor intermediate.
This two-step sequence, starting with a Suzuki coupling to install a key aryl group followed by reductive amination to introduce a solubilizing and pharmacophoric amine, demonstrates the utility of this compound as a versatile starting material in the synthesis of complex, biologically active molecules.
Conclusion
This compound is a valuable and highly functionalized building block for pharmaceutical synthesis. Its unique substitution pattern allows for a range of chemical transformations, making it particularly well-suited for the construction of kinase inhibitors and other complex drug candidates. The protocols and application notes provided in this guide are intended to serve as a practical resource for researchers and scientists in the field of drug discovery and development, enabling the efficient and strategic use of this versatile intermediate.
References
-
Elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel EGFR-kinase inhibitors. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
Sources
Nucleophilic Aromatic Substitution Reactions on 4-Bromo-2-chloro-6-fluorobenzaldehyde
An Application and Protocol Guide
Abstract
4-Bromo-2-chloro-6-fluorobenzaldehyde is a highly functionalized aromatic building block of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring three distinct halogens and a potent electron-withdrawing aldehyde group, presents a versatile platform for complex molecular synthesis. This guide provides an in-depth analysis of nucleophilic aromatic substitution (SNAAr) reactions on this substrate. We will explore the underlying principles governing its reactivity and regioselectivity, offer detailed, field-tested protocols for various transformations, and present a framework for rational reaction design. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this powerful intermediate in their synthetic campaigns.
The Strategic Value of this compound
Polyhalogenated aromatic compounds are cornerstone intermediates in modern organic synthesis. The presence of multiple, distinct halogen atoms allows for sequential, site-selective functionalization through a variety of cross-coupling and substitution reactions. This compound is particularly valuable due to the convergence of several key chemical features:
-
Orthogonal Reactivity: The different carbon-halogen bonds (C-F, C-Cl, C-Br) exhibit distinct reactivities. In palladium-catalyzed cross-coupling, the typical reactivity trend is C-Br > C-Cl, while in nucleophilic aromatic substitution, the trend is often C-F > C-Cl > C-Br.[1] This orthogonality allows chemists to choose reaction conditions that selectively address one position while leaving the others intact for subsequent transformations.
-
Strong Ring Activation: The benzaldehyde moiety is a powerful electron-withdrawing group. It strongly activates the aromatic ring towards nucleophilic attack, particularly at the positions ortho and para to the aldehyde.[2][3][4] In this molecule, all three halogens are situated in these activated positions, rendering the substrate highly susceptible to SNAAr reactions.
-
Synthetic Handle: The aldehyde group itself serves as a versatile synthetic handle for transformations such as reductive amination, oxidation to a carboxylic acid, olefination, and condensation reactions.[5]
Principles of Reactivity and Regioselectivity in SNAAr
The success of any synthetic transformation hinges on understanding the substrate's intrinsic reactivity. For this compound, predicting the site of nucleophilic attack is a question of balancing electronic effects, leaving group ability, and sterics.
The Addition-Elimination Mechanism
Nucleophilic aromatic substitution on activated aryl halides proceeds through a two-step addition-elimination mechanism .[2][6][7]
-
Addition: The nucleophile attacks the electron-deficient carbon atom bearing a leaving group. This is typically the rate-determining step. The attack disrupts the ring's aromaticity and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[3][4][7]
-
Elimination: The aromaticity is restored by the expulsion of the leaving group (a halide ion).
The stability of the Meisenheimer complex is paramount. Electron-withdrawing groups, especially at the ortho and para positions relative to the point of attack, are crucial for stabilizing the negative charge through resonance and induction, thereby lowering the activation energy of the reaction.[4][8]
Predicting the Site of Substitution
On the this compound ring, all three halogen atoms are positioned to be displaced via an SNAAr mechanism due to the activating effect of the C1 aldehyde.
-
C2-Chloro: Ortho to the aldehyde.
-
C4-Bromo: Para to the aldehyde.
-
C6-Fluoro: Ortho to the aldehyde.
The diagram below illustrates how the negative charge of the Meisenheimer complex is delocalized into the aldehyde group when the attack occurs at an ortho or para position.
Caption: Resonance stabilization of the Meisenheimer complex.
Leaving Group Ability
A counterintuitive but critical principle of SNAAr is the leaving group trend for halogens: F > Cl > Br > I .[6][9] This is the reverse of the trend seen in SN1 and SN2 reactions. The reason lies in the rate-determining step: the initial nucleophilic attack. The high electronegativity of fluorine strongly polarizes the C-F bond, making the attached carbon atom significantly more electrophilic and susceptible to attack. This effect on the first step outweighs the C-F bond's strength in the second (elimination) step.
Based on this principle, the fluorine atom at the C6 position is the most likely site for substitution, followed by the chlorine at C2. The bromine at C4 is the least likely leaving group under SNAAr conditions.
Caption: Leaving group reactivity trend in SNAAr reactions.
Experimental Protocols
Safety Note: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. This compound and many reagents used are irritants.
General Workflow for SNAAr
The following diagram outlines a typical workflow for performing and analyzing an SNAAr reaction with this substrate.
Caption: General experimental workflow for SNAAr.
Protocol 1: Amination with Morpholine
This protocol details the selective displacement of the C6-fluorine with a common secondary amine, morpholine.
-
Reaction:
This compound + Morpholine → 4-(4-Bromo-2-chloro-6-formylphenyl)morpholine
-
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
Brine solution
-
Deionized Water
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 2.37 g, 10.0 mmol), potassium carbonate (2.76 g, 20.0 mmol), and anhydrous DMF (40 mL).
-
Flush the flask with an inert gas (Nitrogen or Argon).
-
Add morpholine (1.05 mL, 12.0 mmol) to the stirring suspension at room temperature.
-
Heat the reaction mixture to 80 °C and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or LC-MS until the starting material is consumed.
-
Cool the mixture to room temperature and pour it into a separatory funnel containing deionized water (150 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product.
-
Protocol 2: O-Arylation with Sodium Methoxide
This protocol describes the substitution of the C6-fluorine with a methoxy group, a common transformation in scaffold development.
-
Reaction:
This compound + NaOMe → 4-Bromo-2-chloro-6-methoxybenzaldehyde
-
Materials:
-
This compound (1.0 eq)
-
Sodium methoxide (NaOMe, 1.1 eq, 25% solution in methanol or solid)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Deionized Water
-
Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve this compound (e.g., 2.37 g, 10.0 mmol) in anhydrous methanol (50 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add sodium methoxide (1.1 eq). If using the solid, add it portion-wise. If using the solution, add it dropwise via syringe (e.g., 2.38 mL of 25% w/w solution, 11.0 mmol).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, carefully quench the reaction by adding saturated aqueous NH₄Cl solution (20 mL).
-
Remove the methanol under reduced pressure.
-
Partition the remaining residue between water (50 mL) and dichloromethane (50 mL).
-
Separate the layers and extract the aqueous phase with additional DCM (2 x 25 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product via flash chromatography to yield the desired methoxy derivative.
-
Data Summary and Troubleshooting
| Protocol | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Major Product (Predicted) |
| 1 | Morpholine | K₂CO₃ | DMF | 80 | 4 - 6 | 6-Morpholinyl derivative |
| 2 | Methoxide | NaOMe | MeOH | RT | 12 - 16 | 6-Methoxy derivative |
| 3 | Thiophenol | K₂CO₃ | Acetonitrile | 60 | 3 - 5 | 6-(Phenylthio) derivative |
Troubleshooting Tips:
-
No Reaction or Slow Conversion:
-
Ensure reagents and solvents are anhydrous, especially when using strong bases.
-
Increase the reaction temperature. SNAAr reactions are often temperature-sensitive.
-
Consider a more polar aprotic solvent like DMSO, which can accelerate SNAAr rates.[10]
-
-
Formation of Multiple Products:
-
This may indicate a loss of regioselectivity. Try lowering the reaction temperature to favor the most kinetically accessible product (likely C6-F substitution).
-
If substitution at C2-Cl is observed, it confirms the competitive nature of the reaction. Purification by chromatography is essential.
-
-
Low Yield:
-
Check for incomplete reaction by TLC/LC-MS and extend the reaction time if necessary.
-
Ensure the base is sufficiently strong and used in adequate excess to neutralize the generated HF/HCl.
-
Optimize purification conditions to minimize product loss.
-
Conclusion
This compound is a highly activated and synthetically versatile substrate for nucleophilic aromatic substitution. The strong electron-withdrawing nature of the aldehyde group, combined with the inherent leaving group abilities of the halogens, allows for predictable and selective functionalization. By understanding the principles of the addition-elimination mechanism and the F > Cl > Br leaving group trend, chemists can rationally design experiments to favor substitution at the C6-fluoro position. The protocols provided herein serve as a robust starting point for accessing a wide range of substituted benzaldehyde derivatives, paving the way for the efficient synthesis of novel compounds in drug discovery and materials science.
References
-
Nucleophilic aromatic substitution. Lumen Learning. [Link]
-
Nucleophilic aromatic substitution. Wikipedia. [Link]
-
Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
-
Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
18.6 Nucleophilic Aromatic Substitution (NAS). Chad's Prep. [Link]
-
A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. PubMed Central. [Link]
-
Haloselectivity of Heterocycles. Baran Lab, Scripps Research. [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. [Link]
-
Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
SNAr Reaction in Other Common Molecular Solvents. WordPress. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for Aldol Condensation Reactions of 4-Bromo-2-chloro-6-fluorobenzaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Bromo-2-chloro-6-fluorobenzaldehyde is a polysubstituted aromatic aldehyde of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring three distinct electron-withdrawing halogen atoms, renders the aldehydic proton highly electrophilic. This characteristic makes it an excellent substrate for various carbon-carbon bond-forming reactions, most notably the Aldol condensation.
The Aldol condensation is a fundamental reaction in organic synthesis, enabling the formation of β-hydroxy carbonyl compounds or, after dehydration, α,β-unsaturated carbonyl compounds.[1] When an aromatic aldehyde that cannot enolize, such as this compound, reacts with an enolizable ketone or aldehyde, the reaction is specifically termed a Claisen-Schmidt condensation.[2][3] The resulting products, often chalcones (α,β-unsaturated ketones), are valuable precursors for a wide range of biologically active molecules, including flavonoids.[2]
These application notes provide a detailed guide to performing Aldol condensation reactions with this compound, focusing on the underlying mechanistic principles, offering detailed experimental protocols, and addressing potential challenges.
Reaction Mechanism and Theoretical Considerations
The Claisen-Schmidt condensation can be catalyzed by either a base or an acid.[1][4]
Base-Catalyzed Mechanism:
The base-catalyzed reaction is the more common approach for chalcone synthesis.[5] The mechanism proceeds through the following steps:
-
Enolate Formation: A base, typically hydroxide, removes an acidic α-hydrogen from the enolizable carbonyl compound (e.g., acetone or acetophenone) to form a resonance-stabilized enolate.[6][7]
-
Nucleophilic Attack: The nucleophilic enolate attacks the highly electrophilic carbonyl carbon of this compound.[6][7] The electron-withdrawing nature of the bromo, chloro, and fluoro substituents on the benzaldehyde ring enhances the electrophilicity of the carbonyl carbon, facilitating this attack.[2][8]
-
Protonation: The resulting alkoxide intermediate is protonated by the solvent (e.g., water or ethanol) to yield a β-hydroxy carbonyl compound (the aldol addition product).[6]
-
Dehydration: Under the reaction conditions, particularly with heating, the β-hydroxy carbonyl compound readily undergoes dehydration.[9] A base removes a proton from the α-carbon, leading to the elimination of a hydroxide ion via an E1cB mechanism to form the final α,β-unsaturated carbonyl compound (the chalcone).[1][6] This dehydration is often the driving force for the reaction, as it creates a highly conjugated and stable final product.[7]
Acid-Catalyzed Mechanism:
Alternatively, the reaction can be acid-catalyzed:
-
Carbonyl Protonation: The acid catalyst protonates the carbonyl oxygen of this compound, increasing its electrophilicity.[10][11]
-
Enol Formation: The enolizable carbonyl compound undergoes acid-catalyzed tautomerization to its enol form.[4][11]
-
Nucleophilic Attack: The enol acts as a nucleophile and attacks the protonated carbonyl of the benzaldehyde.[10][11]
-
Deprotonation and Dehydration: A series of proton transfers and the elimination of a water molecule lead to the formation of the α,β-unsaturated product.[11][12]
Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the Aldol condensation of this compound with a representative ketone, acetophenone.
This protocol describes a standard base-catalyzed Claisen-Schmidt condensation in an alcoholic solvent.[13]
Materials and Reagents:
-
This compound
-
Acetophenone
-
Sodium Hydroxide (NaOH)
-
95% Ethanol
-
Distilled Water
-
Dilute Hydrochloric Acid (HCl)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and acetophenone (1 equivalent) in 95% ethanol.[13]
-
Base Addition: While stirring the solution at room temperature, slowly add an aqueous solution of NaOH (e.g., 10-15 M) dropwise.[14][15] The reaction is often exothermic, and a color change or precipitation of the product may be observed.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC.[14] A typical mobile phase would be a mixture of hexane and ethyl acetate. The reaction is complete when the starting aldehyde spot has disappeared or significantly diminished.
-
Work-up: Once the reaction is complete, pour the mixture into a beaker of crushed ice and water.[15] Acidify the mixture with dilute HCl to neutralize the excess NaOH.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration.[14] Wash the solid with cold water to remove any inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[14][16] If the product is an oil or if recrystallization is ineffective, purification by column chromatography on silica gel is recommended.
This protocol outlines an environmentally benign approach that avoids the use of bulk solvents during the reaction.[17][18]
Materials and Reagents:
-
This compound
-
Acetophenone
-
Solid Sodium Hydroxide (NaOH), finely ground or pellets
-
Distilled Water
-
Ethanol (for recrystallization)
-
Mortar and pestle
-
Vacuum filtration apparatus
Procedure:
-
Grinding: In a mortar, combine this compound (1 equivalent), acetophenone (1 equivalent), and solid NaOH (1 equivalent).[13][18]
-
Reaction: Grind the mixture vigorously with a pestle.[18] The solid mixture will typically become a paste or liquid and may change color as the reaction proceeds. The reaction is often complete within 10-15 minutes.
-
Isolation of Crude Product: Add water to the mortar and triturate the solid product. Collect the solid by vacuum filtration and wash thoroughly with water to remove NaOH and any other water-soluble impurities.[18]
-
Purification: Air-dry the crude product. Further purification can be achieved by recrystallization from ethanol.[18]
Caption: General experimental workflow for Aldol condensation.
Data Presentation and Expected Results
The following table summarizes key reaction parameters for the synthesis of (E)-1-(acetophenone)-3-(4-bromo-2-chloro-6-fluorophenyl)prop-2-en-1-one.
| Parameter | Protocol 1 (Conventional) | Protocol 2 (Solvent-Free) |
| Reactants | This compound, Acetophenone | This compound, Acetophenone |
| Catalyst | Aqueous NaOH | Solid NaOH |
| Solvent | 95% Ethanol | None |
| Temperature | Room Temperature | Room Temperature (exotherm) |
| Reaction Time | 1-3 hours | 10-15 minutes |
| Work-up | Acidic aqueous work-up | Aqueous wash |
| Expected Yield | 70-90% | >90% |
| Product | (E)-1-(acetophenone)-3-(4-bromo-2-chloro-6-fluorophenyl)prop-2-en-1-one | (E)-1-(acetophenone)-3-(4-bromo-2-chloro-6-fluorophenyl)prop-2-en-1-one |
Product Characterization:
The resulting chalcone can be characterized by standard spectroscopic methods.
-
¹H NMR: Expect to see signals for the aromatic protons and the characteristic doublets for the vinylic protons (Hα and Hβ) in the range of δ 7-8 ppm.[19]
-
¹³C NMR: The carbonyl carbon typically appears between δ 186-197 ppm.[19][20] The α- and β-carbons of the enone system will also show characteristic signals.[20]
-
IR Spectroscopy: A strong absorption band for the conjugated carbonyl group (C=O) is expected around 1650-1685 cm⁻¹.[20] Bands for the C=C double bond will also be present.[21]
-
Melting Point: The purified product should have a sharp melting point, which can be used as an indicator of purity.[14]
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive catalyst- Insufficient reaction time- Low reactivity of ketone | - Use fresh NaOH solution or finely ground solid NaOH.- Monitor the reaction by TLC to ensure completion.- Consider using a more reactive ketone or a stronger base (e.g., LDA for directed aldol). |
| Oily Product/Failure to Solidify | - Presence of impurities- Formation of aldol addition product without dehydration | - Ensure starting materials are pure.- Attempt to induce crystallization by scratching the flask or seeding.- Purify by column chromatography.- Gently heat the reaction mixture to promote dehydration.[9] |
| Formation of Side Products | - Self-condensation of the ketone- Cannizzaro reaction of the aldehyde | - Slowly add the ketone to a mixture of the aldehyde and base to keep enolate concentration low.[15]- Use stoichiometric amounts of reactants.- Avoid excessively high concentrations of strong base. |
Safety Precautions
-
This compound: Causes skin and serious eye irritation. May cause respiratory irritation.[22][23] Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[22][24]
-
Sodium Hydroxide (NaOH): Corrosive and can cause severe skin burns and eye damage. Handle with extreme care.[5]
-
Organic Solvents (Ethanol, Hexane, Ethyl Acetate): Flammable. Keep away from ignition sources.
-
Always consult the Safety Data Sheet (SDS) for all reagents before use.[25]
References
-
Wikipedia. Aldol condensation. [Link]
-
BYJU'S. Acid Catalysed Aldol Condensation. [Link]
-
YouTube. base catalyzed aldol. [Link]
-
YouTube. An animated, base-catalyzed crossed aldol condensation mechanism explained. [Link]
-
Allen. Acid Catalysed Aldol Condensation. [Link]
-
YouTube. acid catalyzed aldol condensation mechanism. [Link]
-
ACS Publications. Gas-phase base-catalyzed Claisen—Schmidt reactions of the acetone enolate anion with various para-substituted benzaldehydes. [Link]
-
NIH. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. [Link]
-
Chemistry LibreTexts. 4: The Aldol Condensation – Preparation of Chalcones (Experiment). [Link]
-
FABAD Journal of Pharmaceutical Sciences. Spectral Properties of Chalcones II. [Link]
-
The Royal Society of Chemistry. Synthesis of chalcone:. [Link]
-
Master Organic Chemistry. Aldol Addition and Condensation Reactions. [Link]
-
MDPI. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. [Link]
-
ResearchGate. (PDF) Synthesis and spectroscopic characterization of some chromanochalcones and their dihydro derivatives. [Link]
-
Scribd. Aldol Condensation. [Link]
-
Master Organic Chemistry. Reactions of Enols – Acid-Catalyzed Aldol, Halogenation, and Mannich Reactions. [Link]
-
ResearchGate. Claisen–Schmidt condensation of substituted benzaldehyde with... [Link]
-
ResearchGate. The FTIR spectra of (a) chalcone 1 and (b) chalcone 2. [Link]
-
Wikipedia. Claisen–Schmidt condensation. [Link]
-
Experiment 19 — Aldol Condensation. [Link]
-
YouTube. Aldol Experiment, Part 2 - Reaction, Purification, and Characterization. [Link]
-
CSUB. Lab 13: Predicting the Products of an Aldol Reaction. [Link]
-
Magritek. The Aldol Condensation. [Link]
-
Beyond Benign. Aldol Condensation. [Link]
-
Wikipedia. 2-Chloro-6-fluorobenzaldehyde. [Link]
-
Dabos. This compound 1G. [Link]
-
The Royal Society of Chemistry. Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. [Link]
- Google Patents. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.
Sources
- 1. Aldol condensation - Wikipedia [en.wikipedia.org]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. The topic covers Aldol Condensation, focusing on both the acid-catalyzed and base-catalyzed mechanisms of the reaction. [allen.in]
- 11. m.youtube.com [m.youtube.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
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- 18. rsc.org [rsc.org]
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- 20. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 24. echemi.com [echemi.com]
- 25. cdhfinechemical.com [cdhfinechemical.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Bromo-2-chloro-6-fluorobenzaldehyde
Introduction
Welcome to the technical support guide for 4-Bromo-2-chloro-6-fluorobenzaldehyde (CAS No. 929621-33-0). This molecule is a key building block in the synthesis of complex pharmaceutical agents and advanced materials. The purity of this aldehyde is paramount, as even minor impurities can lead to significant side reactions, low yields, and challenging downstream purifications. This guide provides field-proven troubleshooting advice and detailed protocols to help you achieve the desired purity for your research and development needs.
Critical Safety & Handling
Before beginning any procedure, it is imperative to consult the Safety Data Sheet (SDS). This compound and its related halogenated derivatives are irritants and potentially toxic.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles or face shield, and chemical-resistant gloves.[1][2]
-
Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[1][2]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.[1][2]
-
Disposal: Dispose of chemical waste according to your institution's and local government's regulations.[3]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The impurity profile depends heavily on the synthetic route. However, common impurities typically include:
-
Unreacted Starting Materials: Depending on the synthesis, precursors like multi-halogenated toluenes or other benzaldehydes may be present.
-
Regioisomers: The synthesis of multi-substituted benzene rings can often produce isomers (e.g., 2-Bromo-4-chloro-6-fluorobenzaldehyde) which can be notoriously difficult to separate due to their similar physical properties. The presence of such isomers has been a noted challenge for similar compounds in API synthesis.[4]
-
Oxidation Products: Benzaldehydes are susceptible to oxidation to the corresponding carboxylic acid (4-Bromo-2-chloro-6-fluorobenzoic acid), especially upon prolonged exposure to air. This can be accelerated by light and trace metals.
-
Over-bromination/chlorination Products: If the synthesis involves halogenation, products with additional or different halogen substitutions might be formed.
Q2: What are the key physical properties I need to consider for purification?
A2: Understanding the physical properties is crucial for selecting and optimizing a purification method. While specific data for this exact molecule is sparse, we can infer from structurally similar compounds. It is a solid at room temperature.[5] The aldehyde functional group makes it polar, but the halogenated aromatic ring provides significant non-polar character. This dual nature allows for purification by both recrystallization and chromatography. Its melting point is a key parameter for recrystallization and for setting the drying temperature post-purification.
Q3: Should I start with recrystallization or column chromatography?
A3: The choice depends on the scale of your experiment and the initial purity of your crude material.
-
For high initial purity (>90%) and larger scales (>5 g): Recrystallization is often the most efficient method for removing minor impurities and is easily scalable.
-
For low initial purity (<90%) or complex mixtures with close-running impurities: Silica gel column chromatography is the preferred method as it offers superior separation power.
Use the following decision tree to guide your choice:
Caption: Purification Method Selection Workflow.
Troubleshooting Guide & Detailed Protocols
Technique 1: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solids. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.
-
Solvent Screening: In test tubes, test the solubility of small amounts of crude material in various solvents (see table below) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, add the chosen hot solvent to the crude solid in portions while heating and stirring until the solid just dissolves. Using the minimum amount of solvent is critical for maximizing yield.
-
Decolorization (Optional): If the solution is colored due to high molecular weight impurities, remove it from heat, allow it to cool slightly, and add a small amount (1-2% w/w) of activated charcoal. Re-heat the mixture to boiling for 5-10 minutes.
-
Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.
-
Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation & Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals sparingly with a small amount of ice-cold solvent to remove any residual soluble impurities. Dry the crystals in a vacuum oven at a temperature safely below the melting point.
| Solvent System | Polarity | Boiling Point (°C) | Rationale & Comments |
| Heptane or Hexane | Non-polar | 98 / 69 | Often effective for halogenated aromatics. A patent for a similar compound, 4-bromo-2-fluorobenzaldehyde, specifies crystallization from heptane.[6] |
| Isopropanol/Water | Polar Protic | ~82 | The compound should be soluble in hot isopropanol. Water can be added dropwise to the hot solution until it becomes slightly cloudy (the saturation point), then allowed to cool. |
| Toluene | Non-polar | 111 | Good for compounds that are too soluble in alkanes. Its higher boiling point allows for a greater solubility difference between hot and cold. |
| Dichloromethane/Hexane | Mixed | 40 / 69 | A two-solvent system. Dissolve the compound in a minimum of dichloromethane (DCM) at room temperature, then slowly add hexane as an anti-solvent until turbidity persists. |
Q: My compound "oiled out" instead of crystallizing. What happened and how do I fix it? A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point.
-
Cause: The boiling point of the solvent may be too high, or the solution is too concentrated.
-
Solution: Re-heat the mixture to dissolve the oil. Add more solvent to decrease the concentration and allow it to cool more slowly. Scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure compound can help initiate crystallization.
Q: My recovery yield is very low. What are the likely causes? A: Low yield is a common problem with several potential causes.
-
Cause 1: Too much solvent was used during dissolution.
-
Solution 1: If you've already filtered the crystals, try to evaporate some of the solvent from the mother liquor and cool it again to obtain a second crop of crystals (be aware this crop may be less pure).
-
Cause 2: The compound is too soluble in the chosen solvent, even when cold.
-
Solution 2: Re-evaluate your solvent choice. A less polar solvent or a mixed-solvent system might be more effective.
-
Cause 3: Excessive washing of the crystals on the filter.
-
Solution 3: Always use a minimal amount of ice-cold solvent for washing.
Technique 2: Purification by Silica Gel Column Chromatography
This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and elution with a mobile phase (solvent). It is ideal for separating complex mixtures.
-
TLC Analysis: First, determine the optimal solvent system (mobile phase) using Thin Layer Chromatography (TLC). Test various ratios of a non-polar solvent (e.g., hexanes) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane). The ideal system gives your product a Retention Factor (Rf) of ~0.3-0.4 and good separation from all impurities.
-
Column Packing: Pack a glass column with silica gel using either a dry packing or wet slurry method. Ensure the silica bed is compact and level.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions. Maintain a constant head of solvent above the silica to prevent the column from running dry.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Caption: Standard workflow for silica gel column chromatography.
Q: My product is streaking badly on the TLC plate and the column. Why? A: Streaking is often caused by overloading the sample or by acidic impurities.
-
Cause 1: The sample is too concentrated on the TLC plate or column.
-
Solution 1: Use a more dilute solution for spotting on the TLC. For the column, ensure the initial band of loaded material is as narrow as possible.
-
Cause 2: The aldehyde may be partially oxidized to the carboxylic acid. Carboxylic acids interact very strongly with silica gel, causing streaking.
-
Solution 2: Try adding 0.5-1% triethylamine or acetic acid to your mobile phase. Triethylamine will neutralize acidic silica sites and protonate the acidic impurity, making it move faster. Conversely, acetic acid can help by ensuring the compound is fully protonated. Run small TLC tests first to see which additive works best.
Q: I can't separate my product from an impurity; the Rf values are too close. A: This is a common separation challenge requiring optimization of the mobile phase.
-
Solution 1: Decrease the polarity of the mobile phase. Running the column with a weaker solvent system (e.g., changing from 15% to 10% ethyl acetate in hexanes) will increase the interaction with the silica and can improve the separation between spots with close Rf values.
-
Solution 2: Change the solvents completely. Sometimes switching from an ethyl acetate/hexanes system to a dichloromethane/hexanes system can alter the selectivity of the separation and resolve the compounds. This is because you are changing the specific interactions (e.g., hydrogen bonding, dipole-dipole) between your compounds and the mobile/stationary phases.
References
-
PubChem. 4-Bromo-2-chlorobenzaldehyde Compound Summary. [Link]
-
Thermo Fisher Scientific. Safety Data Sheet: 4-Fluorobenzaldehyde. [Link]
- Google Patents. CN103025696B - Method for preparing 4-bromo-2-methoxy-benzaldehyde.
-
Wikipedia. 2-Chloro-6-fluorobenzaldehyde. [Link]
-
ResearchGate. Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography. [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. fishersci.com [fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Chloro-6-fluorobenzaldehyde - Wikipedia [en.wikipedia.org]
- 6. CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy - Google Patents [patents.google.com]
Technical Support Center: Navigating Reactions of 4-Bromo-2-chloro-6-fluorobenzaldehyde
Welcome to the technical support center for 4-Bromo-2-chloro-6-fluorobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their synthetic endeavors. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you anticipate and address common challenges, particularly the identification and mitigation of byproducts. Our approach is rooted in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemistry.
Troubleshooting Guide: A Mechanistic Approach to Common Issues
This section addresses specific problems you may encounter during your experiments, with a focus on identifying the root cause of byproduct formation and providing actionable solutions.
Issue 1: Low Yield and/or Complex Product Mixture in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Question: I am performing a Suzuki-Miyaura (or Buchwald-Hartwig) reaction with this compound and observing low conversion of my starting material, along with several unexpected peaks in my LC-MS/NMR. What are the likely byproducts and how can I improve my reaction?
Answer:
This is a common challenge stemming from the inherent reactivity of your substrate and the intricacies of palladium-catalyzed cross-coupling reactions. The primary byproducts in these reactions are typically a result of (A) competitive reactivity of the two halogen atoms, (B) side reactions of the starting materials, and (C) catalyst deactivation.
A. Competitive Halogen Reactivity and Dehalogenation:
Your starting material possesses both a bromine and a chlorine substituent. In palladium-catalyzed cross-coupling reactions, the reactivity of halogens typically follows the order: I > Br > Cl > F. This is due to the bond dissociation energies of the carbon-halogen bonds. Consequently, the C-Br bond is more susceptible to oxidative addition to the palladium(0) catalyst than the C-Cl bond. However, under forcing conditions (e.g., high temperatures, prolonged reaction times, or highly active catalyst systems), competitive reaction at the C-Cl bond can occur, leading to a mixture of products.
More commonly, you may observe hydrodehalogenation , where one or both halogens are replaced by a hydrogen atom.
-
Protodeboronation (in Suzuki-Miyaura): The boronic acid coupling partner can be protonated and replaced by a hydrogen atom, especially in the presence of protic solvents or moisture.
-
Hydrodehalogenation (in Buchwald-Hartwig): This can occur via β-hydride elimination from the amine coupling partner, leading to the formation of an imine and a reduced arene.[1]
Likely Byproducts:
-
2-Chloro-6-fluorobenzaldehyde: Resulting from selective debromination.
-
4-Bromo-2-fluorobenzaldehyde: Resulting from selective dechlorination (less common).
-
2-Fluorobenzaldehyde: Resulting from complete dehalogenation.
Troubleshooting Strategies:
-
Optimize Reaction Temperature and Time: Start with milder conditions (e.g., lower temperature) to favor selective reaction at the C-Br bond. Monitor the reaction closely by TLC or LC-MS to avoid prolonged heating once the starting material is consumed.
-
Choice of Catalyst and Ligand: For selective C-Br coupling, a less reactive palladium catalyst might be advantageous. However, for the less reactive C-Cl bond, a more electron-rich and bulky ligand (e.g., SPhos, XPhos) is often necessary to promote oxidative addition.[2]
-
Solvent and Base Selection: Use anhydrous, aprotic solvents like dioxane or toluene to minimize protodeboronation in Suzuki reactions.[2] Employing a non-nucleophilic, anhydrous base like K₃PO₄ or Cs₂CO₃ is often beneficial.[2]
B. Homocoupling:
Another common set of byproducts arises from the homocoupling of your starting materials.
-
Boronic Acid Homocoupling (Suzuki-Miyaura): This results in the formation of a biaryl byproduct derived from your boronic acid. This side reaction is often promoted by the presence of oxygen.
-
Aryl Halide Homocoupling: While less common, the homocoupling of this compound can also occur.
Troubleshooting Strategies:
-
Rigorous Degassing: Ensure all solvents and reagents are thoroughly degassed to remove oxygen. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen.
-
Use of a Pd(0) Source: Utilizing a Pd(0) precatalyst such as Pd₂(dba)₃ can sometimes minimize homocoupling.
C. Aldehyde-Related Side Reactions:
The aldehyde functional group can also participate in undesired reactions.
-
Reduction to the corresponding benzyl alcohol: This can be caused by certain bases or additives acting as hydride sources.
-
Oxidation to the corresponding benzoic acid: This can occur if the reaction is not performed under a strictly inert atmosphere.
Troubleshooting Strategies:
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction.
-
Careful Choice of Base: Avoid bases that can also act as reducing agents.
Issue 2: Unexpected Products in Nucleophilic Aromatic Substitution (SNAr) Reactions
Question: I am attempting a nucleophilic aromatic substitution on this compound with an amine, but I am getting a mixture of products. What is happening?
Answer:
The regioselectivity of SNAr reactions on your substrate is governed by the electronic effects of the substituents. The aldehyde group is strongly electron-withdrawing, activating the aromatic ring towards nucleophilic attack. The halogens also contribute to this activation through their inductive electron-withdrawing effects. The order of leaving group ability in SNAr is typically F > Cl > Br > I, which is the opposite of that in palladium-catalyzed couplings. This is because the rate-determining step is often the attack of the nucleophile to form a negatively charged Meisenheimer complex, which is stabilized by more electronegative halogens.
However, with three different halogens, the situation is complex. The fluorine atom at position 6 is ortho to the activating aldehyde group, making it a likely site for substitution. The chlorine at position 2 is also ortho to the aldehyde. The bromine at position 4 is para to the aldehyde. All three positions are activated.
Likely Byproducts:
-
Isomeric Substitution Products: You are likely forming a mixture of products where the nucleophile has replaced the fluorine, chlorine, or bromine.
-
Di-substitution Products: Under harsh conditions, you may observe the substitution of more than one halogen.
Troubleshooting Strategies:
-
Control Reaction Conditions: Use the mildest possible conditions (lowest temperature and shortest reaction time) that allow for the reaction to proceed. This may favor substitution at the most activated position.
-
Choice of Nucleophile: The nature of your nucleophile can influence regioselectivity.
-
Protecting Group Strategy: If a specific regioisomer is desired, consider a synthetic route that involves introducing the halogens sequentially or using a directing group.
Frequently Asked Questions (FAQs)
Q1: What is the most likely byproduct I will see when performing a Grignard reaction with this compound?
A1: Besides the desired alcohol product, a common byproduct in Grignard reactions is the Wurtz coupling product , which is a homocoupled dimer of the Grignard reagent. This occurs when the Grignard reagent attacks the unreacted aryl halide. To minimize this, add the aryl halide solution slowly to the magnesium turnings during the formation of the Grignard reagent to maintain a low concentration of the halide.
Q2: I am trying to oxidize this compound to the corresponding carboxylic acid. What should I be aware of?
A2: The oxidation of the aldehyde to a carboxylic acid is generally a high-yielding transformation. However, incomplete oxidation can leave residual starting material. A more significant issue can be over-oxidation or side reactions if harsh conditions are used , which could potentially lead to dehalogenation or other degradations, though this is less common with standard oxidizing agents like potassium permanganate or sodium chlorite under controlled conditions. Ensure you use a stoichiometric amount of the oxidizing agent and monitor the reaction to avoid excessive reaction times.
Q3: Can I selectively reduce the aldehyde group in this compound without affecting the halogens?
A3: Yes, this is a common and generally successful transformation. The use of mild reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent will readily reduce the aldehyde to the corresponding benzyl alcohol. The carbon-halogen bonds are typically stable to these conditions. However, more powerful reducing agents like lithium aluminum hydride (LiAlH₄) could potentially lead to some dehalogenation, so NaBH₄ is the preferred reagent for this selective reduction.
Q4: How stable is this compound under acidic and basic conditions?
A4: Benzaldehydes can undergo disproportionation (the Cannizzaro reaction) under strongly basic conditions to yield the corresponding carboxylic acid and benzyl alcohol. Given the electron-withdrawing nature of the halogens on your substrate, the aldehyde carbonyl is highly electrophilic and may be susceptible to this reaction. Under strongly acidic conditions, the aldehyde is generally stable, but prolonged exposure to harsh acidic conditions at elevated temperatures could lead to undesired side reactions or degradation. It is always advisable to perform reactions under the mildest conditions necessary and to purify the product promptly.
Experimental Protocols & Data
Table 1: Common Byproducts in Reactions of this compound
| Reaction Type | Common Byproduct(s) | Formation Mechanism | Mitigation Strategies |
| Suzuki-Miyaura Coupling | Homocoupled boronic acid, Debrominated starting material (2-Chloro-6-fluorobenzaldehyde) | Oxygen-mediated homocoupling, Protodeboronation/hydrodehalogenation | Rigorous degassing, use of anhydrous solvents, optimized catalyst/ligand system, controlled temperature. |
| Buchwald-Hartwig Amination | Debrominated starting material (2-Chloro-6-fluorobenzaldehyde) | β-Hydride elimination from the amine-Pd complex | Choice of ligand, use of a non-coordinating base, careful temperature control. |
| Grignard Reaction | Homocoupled Grignard reagent (Wurtz product) | Nucleophilic attack of the Grignard reagent on the unreacted aryl halide | Slow addition of the aryl halide during Grignard formation. |
| Oxidation | Unreacted starting material | Incomplete reaction | Use of a slight excess of oxidizing agent, monitoring reaction completion. |
| Reduction (with NaBH₄) | Generally clean | N/A | Use of a mild reducing agent like NaBH₄. |
| Nucleophilic Aromatic Substitution | Isomeric substitution products | Competitive attack at activated C-F, C-Cl, and C-Br positions | Mild reaction conditions, careful choice of nucleophile. |
Protocol 1: General Procedure for Byproduct Analysis by LC-MS
This protocol provides a starting point for the analysis of reaction mixtures to identify and quantify byproducts.
-
Sample Preparation:
-
Quench a small aliquot (e.g., 0.1 mL) of the reaction mixture and dilute it with a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
LC-MS Conditions:
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start with a low percentage of B (e.g., 5-10%) and increase to a high percentage (e.g., 95-100%) over several minutes to elute a wide range of compounds.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
MS Detector: Use an electrospray ionization (ESI) source in both positive and negative ion modes to detect a broad range of potential byproducts.
-
-
Data Analysis:
-
Extract the ion chromatograms for the expected masses of the starting material, product, and potential byproducts listed in Table 1.
-
Analyze the mass spectra of any unexpected peaks to aid in their identification.
-
Visualizing Reaction Pathways
Diagram 1: Key Byproduct Pathways in Suzuki-Miyaura Coupling
Caption: Common byproduct pathways in Suzuki-Miyaura reactions.
Diagram 2: Troubleshooting Workflow for Low Yield in Cross-Coupling
Caption: A logical workflow for troubleshooting low-yielding cross-coupling reactions.
References
-
Buchwald–Hartwig amination - Wikipedia . [Link]
Sources
Technical Support Center: A Researcher's Guide to 4-Bromo-2-chloro-6-fluorobenzaldehyde
Welcome to the comprehensive technical support guide for 4-Bromo-2-chloro-6-fluorobenzaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the intricacies of working with this versatile yet challenging tri-substituted benzaldehyde. Here, we provide not just protocols, but the underlying chemical principles to empower you to optimize reaction conditions, troubleshoot common issues, and unlock the full synthetic potential of this important building block.
Understanding the Reactivity of this compound
The unique substitution pattern of this compound dictates its reactivity. The presence of three halogen atoms on the benzene ring, each with distinct electronic and steric properties, alongside a reactive aldehyde functionality, presents both opportunities and challenges.
-
The Aldehyde Group: This is a primary site for nucleophilic addition and condensation reactions. The electron-withdrawing nature of the chloro and fluoro substituents enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by nucleophiles compared to less substituted benzaldehydes.
-
The Aromatic Ring: The ring is electron-deficient due to the inductive effects of the halogens. This has two major consequences:
-
It activates the ring for Nucleophilic Aromatic Substitution (SNAr) , particularly at the positions ortho and para to the electron-withdrawing groups.
-
It deactivates the ring towards Electrophilic Aromatic Substitution (EAS) .
-
-
The Halogen Substituents: The differential reactivity of the C-Br and C-Cl bonds is a key consideration in reaction design. The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization.
Frequently Asked Questions (FAQs)
Here we address some of the common initial queries researchers have when working with this compound.
Q1: What are the typical storage conditions for this compound?
A1: this compound should be stored in a cool, dry, and dark place under an inert atmosphere. It is sensitive to air and moisture, which can lead to gradual oxidation of the aldehyde to the corresponding carboxylic acid.
Q2: Which functional group is more reactive, the aldehyde or the aryl halides?
A2: The reactivity is highly dependent on the reaction conditions. The aldehyde group will readily react with strong nucleophiles like Grignard reagents or under conditions that favor condensation. The aryl halides, particularly the C-Br bond, are reactive under conditions for palladium-catalyzed cross-coupling reactions. The C-Cl bond is less reactive and often requires more forcing conditions or specialized catalyst systems to participate in cross-coupling.
Q3: Can I perform a Grignard reaction on this molecule without affecting the aryl halides?
A3: Yes, the Grignard reaction is typically selective for the aldehyde group. However, it is crucial to use anhydrous conditions as Grignard reagents are highly sensitive to moisture. The reaction should be performed at low temperatures (e.g., 0 °C to room temperature) to minimize potential side reactions.
Q4: What are the most common impurities found in this reagent?
A4: Common impurities can include the corresponding carboxylic acid (from oxidation), residual starting materials from its synthesis, or isomeric impurities. It is advisable to check the purity by techniques like NMR or GC-MS before use.
In-Depth Troubleshooting Guides
This section provides detailed troubleshooting advice for common synthetic transformations involving this compound, presented in a problem-solution format.
Scenario 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation. With this compound, the goal is often to selectively react at the C-Br bond.
Problem: Low or no conversion to the desired coupled product.
-
Possible Cause 1: Inactive Catalyst. Palladium catalysts, especially Pd(0) species, can be sensitive to air.
-
Possible Cause 2: Inappropriate Ligand. The steric hindrance from the ortho-chloro and fluoro groups can impede the oxidative addition step.
-
Possible Cause 3: Incorrect Base. The choice of base is critical for the transmetalation step.
-
Solution: For challenging couplings, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[2]
-
Problem: Formation of side products, such as homocoupling of the boronic acid or reaction at the C-Cl bond.
-
Possible Cause 1: Presence of Oxygen. Oxygen can lead to the homocoupling of the boronic acid.
-
Solution: Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas throughout the reaction.[1]
-
-
Possible Cause 2: Reaction Temperature is too High. Higher temperatures can sometimes lead to the less reactive C-Cl bond participating in the reaction.
-
Solution: Carefully control the reaction temperature. Start with a lower temperature (e.g., 80 °C) and only increase it if the reaction is sluggish.
-
-
Possible Cause 3: Catalyst System is too Reactive. Some highly active catalyst systems might not be selective for the C-Br bond.
-
Solution: If selectivity is an issue, screen different palladium sources and ligands. Sometimes a less reactive catalyst can provide better selectivity.
-
Workflow for Optimizing Suzuki-Miyaura Coupling
Caption: Decision workflow for troubleshooting low yields in Suzuki-Miyaura coupling reactions.
Scenario 2: Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the aromatic ring makes it susceptible to SNAr, especially with strong nucleophiles. The fluorine atom is typically the most facile leaving group in SNAr reactions due to its high electronegativity, which strongly polarizes the C-F bond and makes the ipso-carbon highly electrophilic.[3]
Problem: The reaction is slow or does not proceed to completion.
-
Possible Cause 1: Insufficiently Strong Nucleophile. SNAr reactions require potent nucleophiles.
-
Solution: If using a neutral nucleophile (e.g., an alcohol or amine), add a strong, non-nucleophilic base (e.g., sodium hydride, potassium tert-butoxide) to generate the more reactive alkoxide or amide in situ.
-
-
Possible Cause 2: Inappropriate Solvent. The solvent plays a crucial role in stabilizing the charged intermediate (Meisenheimer complex).
-
Solution: Use polar aprotic solvents like DMSO, DMF, or THF, which can effectively solvate the intermediate and accelerate the reaction.[4]
-
-
Possible Cause 3: Competing Reactions. The aldehyde group can react with the nucleophile.
Problem: Poor regioselectivity with multiple potential leaving groups.
-
Possible Cause: Similar Reactivity of Leaving Groups. While fluorine is generally the best leaving group in SNAr, under certain conditions, substitution at other positions might occur.
-
Solution: The general trend for leaving group ability in SNAr is F > Cl > Br > I.[3] To favor substitution at the fluorine position, use milder reaction conditions (lower temperature, less reactive nucleophile). More forcing conditions may lead to substitution at the chloro position.
-
Protecting Group Strategy for SNAr
References
Stability and degradation pathways of 4-Bromo-2-chloro-6-fluorobenzaldehyde
Welcome to the technical support center for 4-Bromo-2-chloro-6-fluorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the stability and degradation of this key synthetic intermediate. Our goal is to empower you with the knowledge to anticipate challenges, ensure the integrity of your starting material, and achieve reliable results in your experiments.
Understanding the Stability of this compound
This compound is a polysubstituted aromatic aldehyde with a unique reactivity profile conferred by its electron-withdrawing halogen substituents. These groups enhance the electrophilicity of the aldehyde carbonyl carbon, making it highly susceptible to nucleophilic attack but also prone to specific degradation pathways. Understanding these pathways is critical for proper handling, storage, and troubleshooting of reactions involving this compound.
Key Stability Considerations:
-
Oxidation: The most common degradation pathway for benzaldehydes is oxidation to the corresponding carboxylic acid. This process is accelerated by exposure to atmospheric oxygen, light, and certain metal contaminants. For this compound, this results in the formation of 4-Bromo-2-chloro-6-fluorobenzoic acid.[1]
-
Photodegradation: Halogenated aromatic compounds can be susceptible to photodegradation, which may involve the cleavage of the carbon-halogen bonds or reactions involving the aromatic ring. While specific studies on this compound are not widely available, it is prudent to protect the compound from prolonged exposure to light.
-
Moisture: While generally stable to hydrolysis under neutral conditions, the presence of moisture can facilitate oxidation and other decomposition pathways, especially in the presence of impurities or under non-neutral pH conditions.
-
Thermal Stress: Excessive heat can lead to decomposition. It is important to adhere to recommended storage and reaction temperatures.
Troubleshooting Guide
This section addresses common issues encountered during the use of this compound in synthetic protocols.
Issue 1: Low or Inconsistent Reaction Yields
Potential Cause A: Degradation of the Aldehyde
-
Causality: The primary culprit for reduced yield is often the presence of the corresponding carboxylic acid impurity (4-Bromo-2-chloro-6-fluorobenzoic acid) due to oxidation. This acidic impurity can neutralize basic reagents or catalysts, effectively reducing their active concentration in the reaction mixture.
-
Troubleshooting Steps:
-
Purity Assessment: Before use, verify the purity of the this compound lot using analytical methods like HPLC, GC, or NMR spectroscopy. (See Section 4 for protocols).
-
Purification: If significant amounts of the carboxylic acid are detected, purify the aldehyde. This can be achieved by washing an ethereal solution of the compound with a mild base (e.g., saturated sodium bicarbonate solution) to remove the acidic impurity, followed by drying and solvent evaporation.[2]
-
Use of Excess Reagent: If purification is not feasible, a carefully calculated excess of the basic or nucleophilic reagent may be used to compensate for the acidic impurity.[2]
-
Potential Cause B: Presence of Synthetic Impurities
-
Causality: The synthesis of this compound can sometimes result in the formation of positional isomers or related halogenated benzaldehydes.[3] These isomers can compete in the desired reaction, leading to a mixture of products and a lower yield of the target molecule.
-
Troubleshooting Steps:
-
Detailed Analysis: Employ high-resolution analytical techniques such as GC-MS to identify and quantify any isomeric impurities.[3]
-
Supplier Qualification: If isomeric impurities are a persistent issue, consider sourcing the material from a different supplier with a more robust purification process.
-
Reaction Optimization: Adjusting reaction conditions such as temperature and catalyst loading may favor the reaction of the desired isomer.
-
Issue 2: Formation of Unexpected Side Products
-
Causality: The high reactivity of the aldehyde group, enhanced by the electron-withdrawing halogens, can lead to side reactions. For example, in the presence of strong bases and a protic solvent, a Cannizzaro-type reaction could occur, leading to the disproportionation of the aldehyde to the corresponding alcohol and carboxylic acid.
-
Troubleshooting Steps:
-
Reaction Condition Control: Carefully control the reaction temperature and the rate of addition of strong bases or nucleophiles.
-
Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions if moisture-sensitive reagents are used.
-
Protecting Groups: In multi-step syntheses, consider protecting the aldehyde functionality if it is not the intended site of reaction in a particular step.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the ideal storage conditions for this compound?
-
A1: To minimize degradation, store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). It should be kept in a cool, dry, and dark place.[4]
-
-
Q2: How can I tell if my this compound has degraded?
-
A2: A visual inspection may reveal a change from a white or off-white solid to a yellowish or brownish appearance, which could indicate degradation. However, the most reliable method is to perform an analytical purity check using HPLC, GC, or NMR.[5]
-
-
Q3: Is this compound compatible with strong oxidizing agents?
-
A3: No, it is highly susceptible to oxidation. Avoid contact with strong oxidizing agents, as this will rapidly convert the aldehyde to the corresponding carboxylic acid.[1]
-
-
Q4: What is the primary degradation product I should look for?
-
A4: The most common degradation product is 4-Bromo-2-chloro-6-fluorobenzoic acid, formed via oxidation.
-
Experimental Protocols & Data
Protocol 1: Purity Assessment by Gas Chromatography (GC)
This method is suitable for detecting volatile impurities, including positional isomers.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: A mid-polarity column such as a DB-624 or equivalent is recommended.[6]
-
Sample Preparation: Accurately weigh and dissolve a sample of this compound in a suitable solvent like acetonitrile or dichloromethane to a known concentration.[6]
-
Typical GC Parameters:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 140 °C, hold for 2 minutes, then ramp at 5 °C/min to 200 °C and hold for 2 minutes.[6]
-
Detector Temperature: 280 °C (FID)
-
Carrier Gas: Helium
-
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.999 | [6] |
| Limit of Detection (LOD) | ~0.4 ppm | [6] |
| Limit of Quantitation (LOQ) | ~1.2 ppm | [6] |
| Accuracy (Recovery) | 93.7% - 107.7% | [6] |
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This method is well-suited for the analysis of non-volatile impurities, particularly the carboxylic acid degradation product.
-
Instrumentation: HPLC system with a UV detector (a Diode Array Detector is preferred for peak purity analysis).
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid) is typically effective.
-
Sample Preparation: Dissolve a known amount of the compound in the mobile phase or a compatible solvent.
-
Detection: Monitor at a wavelength where both the aldehyde and potential impurities have significant absorbance (e.g., 254 nm).
Degradation Pathways & Workflows
Primary Degradation Pathway: Oxidation
The most prevalent degradation pathway is the oxidation of the aldehyde to a carboxylic acid.
Caption: Oxidation of this compound.
Troubleshooting Workflow
This workflow provides a logical sequence for addressing common experimental issues.
Caption: A systematic approach to troubleshooting reactions.
References
-
MDPI. Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes.[Link]
-
Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of aldehydes.[Link]
-
PubChem. 4-Bromo-2-chlorobenzaldehyde.[Link]
-
ResearchGate. Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography.[Link]
-
ResearchGate. (PDF) Photochemical Degradation of Halogenated Compounds: A Review.[Link]
-
Royal Society of Chemistry. Analytical Methods.[Link]
-
Scirp.org. Photobiodegradation of halogenated aromatic pollutants.[Link]
-
Wikipedia. 2-Chloro-6-fluorobenzaldehyde.[Link]
Sources
Methods to improve yield in 4-Bromo-2-chloro-6-fluorobenzaldehyde synthesis
Technical Support Center: 4-Bromo-2-chloro-6-fluorobenzaldehyde Synthesis
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and process development professionals to address common challenges and improve yields in this specific synthesis. We will explore the underlying chemical principles, provide detailed troubleshooting in a Q&A format, and present optimized protocols to ensure reliable and efficient outcomes.
Section 1: Strategic Approach to Synthesis
The synthesis of this compound requires the formylation of 1-bromo-3-chloro-5-fluorobenzene. The key challenge lies in achieving high regioselectivity, directing the formyl group to the C1 position, which is sterically hindered and electronically influenced by three halogen substituents.
Two primary synthetic strategies are often considered for aromatic formylation: Directed ortho-Metalation (DoM) and Electrophilic Aromatic Substitution (e.g., Vilsmeier-Haack reaction).
-
Directed ortho-Metalation (DoM): This is the most effective and recommended strategy for this substrate. The fluorine and chlorine atoms act as Directed Metalation Groups (DMGs), coordinating with an organolithium base and increasing the kinetic acidity of the proton at the C1 position (ortho to both F and Cl).[1][2] This allows for selective deprotonation and subsequent formylation.
-
Vilsmeier-Haack Reaction: This method relies on an electrophilic aromatic substitution using the Vilsmeier reagent (formed from POCl₃ and DMF).[3][4] However, the starting material, 1-bromo-3-chloro-5-fluorobenzene, is highly deactivated by the three electron-withdrawing halogens, making it a poor substrate for this type of reaction.[5][6] Consequently, the Vilsmeier-Haack reaction is likely to result in very low to no yield.
Comparative Analysis of Synthetic Routes
| Feature | Directed ortho-Metalation (DoM) | Vilsmeier-Haack Reaction |
| Mechanism | Deprotonation followed by electrophilic quench | Electrophilic Aromatic Substitution |
| Substrate Suitability | Excellent for substrates with DMGs (F, Cl)[1] | Poor for electron-deficient arenes[6][7] |
| Regioselectivity | High; directed to the position between F and Cl | Low; difficult to control on a deactivated ring |
| Typical Yield | Moderate to High (with optimization) | Very Low to None |
| Key Reagents | Organolithium base (e.g., n-BuLi, LDA), DMF | POCl₃, DMF |
| Reaction Conditions | Cryogenic temperatures (e.g., -78 °C) | 0 °C to elevated temperatures[4] |
Based on this analysis, this guide will focus exclusively on the Directed ortho-Metalation (DoM) pathway as the most viable method for achieving a satisfactory yield.
Section 2: Troubleshooting Guide for the DoM Synthesis
This section addresses common issues encountered during the synthesis of this compound via Directed ortho-Metalation.
Problem Area 1: Low or No Product Yield
Q1: My reaction yields are consistently low or I'm recovering only the starting material. What are the primary causes related to the metalation step?
A1: Failure in the initial metalation step is a common reason for low yield. This can be traced back to several factors:
-
Inactive Organolithium Reagent: Organolithium reagents like n-butyllithium (n-BuLi) degrade over time, especially with improper storage. Always titrate your n-BuLi solution before use to determine its exact molarity. Commercial solutions are often less concentrated than stated on the bottle.
-
Presence of Moisture: Organolithium reagents are extremely sensitive to moisture.[8] Any water in the glassware, solvent, or inert gas will quench the base, preventing deprotonation. Ensure all glassware is flame-dried or oven-dried immediately before use and that all solvents are anhydrous.[9]
-
Suboptimal Temperature: The lithiation of this substrate must be performed at cryogenic temperatures, typically -78 °C (a dry ice/acetone bath). If the temperature is too high, side reactions can occur, while a temperature that is too low may slow the reaction rate excessively.
-
Insufficient Base: An insufficient amount of base will lead to incomplete deprotonation of the starting material. Use at least 1.1 to 1.2 equivalents of a strong base like n-BuLi or Lithium diisopropylamide (LDA) to ensure the reaction goes to completion.
Q2: The lithiation seems to work, but I get a low yield after adding N,N-Dimethylformamide (DMF). How can I optimize the formylation step?
A2: This issue points to problems during the electrophilic quench. The key considerations are:
-
Quality of DMF: The DMF used must be anhydrous. Water in the DMF will quench the aryllithium intermediate before it can react to form the aldehyde. Use a freshly opened bottle of anhydrous DMF or distill it from a suitable drying agent.
-
Addition Temperature: The addition of DMF should be done at -78 °C. Adding it at a higher temperature can lead to side reactions. After the addition is complete, the reaction should be allowed to warm slowly to room temperature.
-
Quenching Procedure: The reaction is not complete until the intermediate lithium-alkoxide complex is hydrolyzed during the aqueous workup. An improper workup can lead to the decomposition of the product or the formation of byproducts. A careful quench with a saturated aqueous solution of ammonium chloride (NH₄Cl) is recommended.[10]
Problem Area 2: Significant Impurity Formation
Q3: My main impurity is 3-chloro-5-fluorobenzaldehyde (the debrominated product). Why is this happening and how can I prevent it?
A3: The formation of the debrominated product indicates that a halogen-metal exchange is occurring instead of, or in competition with, the desired deprotonation.[11][12] The C-Br bond is susceptible to cleavage by organolithium reagents.
Solutions to Favor Deprotonation over Halogen-Metal Exchange:
-
Choice of Base: Lithium diisopropylamide (LDA) is a non-nucleophilic, sterically hindered base. It is much more likely to act as a base (deprotonation) than as a nucleophile (halogen-metal exchange). Consider using LDA instead of n-BuLi.
-
Temperature Control: Halogen-metal exchange is often faster at higher temperatures. Maintaining a strict temperature of -78 °C throughout the base addition and lithiation is critical.
-
Inverse Addition: Slowly add the organolithium base to the solution of 1-bromo-3-chloro-5-fluorobenzene at -78 °C. This keeps the concentration of the organolithium reagent low at all times, which can disfavor the exchange reaction.
Q4: How can I effectively purify the final product from unreacted starting material and other impurities?
A4: Purifying halogenated benzaldehydes can be challenging due to similar polarities of the product and starting material.
-
Silica Gel Chromatography: This is the most effective method. Use a gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or dichloromethane. The aldehyde product is more polar than the starting material and will elute later. Monitor the fractions carefully using Thin Layer Chromatography (TLC).
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be effective. A solvent system like heptane or a hexane/ethyl acetate mixture can be used.[13]
-
Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be an option, but care must be taken as benzaldehydes can be sensitive to heat.[14]
Section 3: Frequently Asked Questions (FAQs)
Q1: Between Fluorine and Chlorine, which is the stronger directing group for ortho-lithiation?
Fluorine is generally considered a more effective directing group for ortho-lithiation than chlorine.[1] Its high electronegativity and ability to coordinate with lithium make the ortho proton significantly more acidic. In 1-bromo-3-chloro-5-fluorobenzene, the proton at C1 is ortho to both F and Cl, making it the most acidic proton on the ring and the prime target for deprotonation by a strong base.
Q2: What are the essential best practices for setting up an anhydrous reaction for this synthesis?
-
Glassware: All glassware (flasks, dropping funnels, stir bars) must be dried in an oven at >120 °C for several hours or flame-dried under vacuum and allowed to cool under a stream of inert gas (Argon or Nitrogen).[8]
-
Solvents: Use anhydrous solvents, typically packaged under an inert atmosphere. Anhydrous tetrahydrofuran (THF) is a common choice for lithiation reactions.
-
Inert Atmosphere: The reaction must be conducted under a positive pressure of an inert gas like argon or nitrogen from start to finish. Use a gas bubbler or a balloon to maintain this atmosphere.
-
Reagent Transfer: Use dry syringes or cannulas to transfer all anhydrous solvents and reagents.
Q3: Can I use a Grignard reagent instead of an organolithium reagent for the metalation step?
While Grignard reagents can be used for halogen-metal exchange, they are generally not basic enough to deprotonate an unactivated C-H bond on an aromatic ring.[15] For a Directed ortho-Metalation reaction that relies on C-H activation, a much stronger organolithium base like n-BuLi, s-BuLi, or LDA is required.
Section 4: Visualized Workflows and Protocols
Workflow for Directed ortho-Metalation Synthesis
Caption: Experimental workflow for the DoM synthesis.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low reaction yield.
Detailed Experimental Protocol: Directed ortho-Metalation
Materials:
-
1-Bromo-3-chloro-5-fluorobenzene (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Diisopropylamine (1.5 eq), freshly distilled
-
n-Butyllithium (n-BuLi) (1.4 eq), titrated solution in hexanes
-
Anhydrous N,N-Dimethylformamide (DMF) (2.0 eq)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Preparation: Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet. Allow the flask to cool to room temperature under a positive pressure of nitrogen.
-
LDA Formation: To the flask, add anhydrous THF and diisopropylamine (1.5 eq). Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.4 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 30 minutes to form LDA.
-
Metalation: In a separate flame-dried flask, dissolve 1-bromo-3-chloro-5-fluorobenzene (1.0 eq) in anhydrous THF. Using a cannula, slowly transfer this solution to the LDA solution at -78 °C. Stir the reaction mixture at -78 °C for 2 hours.
-
Formylation: Add anhydrous DMF (2.0 eq) dropwise to the reaction mixture at -78 °C. The solution may change color.
-
Warm-up: After the DMF addition is complete, stir for an additional 30 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm slowly to room temperature over 2 hours.
-
Workup: Cool the reaction mixture to 0 °C in an ice bath and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with diethyl ether or ethyl acetate. Combine the organic layers, wash with water and then with brine.
-
Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by silica gel column chromatography (e.g., 0-10% Ethyl Acetate in Hexane gradient) to yield pure this compound.
References
- BenchChem. (2025).
- BenchChem. (2025).
- University of Wisconsin. (n.d.). Directed (ortho)
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
- DiVA portal. (2021).
- Organic Chemistry Portal. (n.d.).
- J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- Chem-Station Int. Ed. (2015).
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
- Infoscience EPFL. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes.
- Indian Academy of Sciences. (n.d.). Organo-lithiation and halogen metal exchange reactions in organic synthesis.
- Google Patents. (n.d.). CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols: Grignard Reaction with 2-Chloro-6-fluorobenzaldehyde.
- BenchChem. (2025). Technical Support Center: Grignard Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
Sources
- 1. Directed Ortho Metalation [organic-chemistry.org]
- 2. Directed Ortho Metalation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Troubleshooting [chem.rochester.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. uwindsor.ca [uwindsor.ca]
- 12. ias.ac.in [ias.ac.in]
- 13. CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy - Google Patents [patents.google.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
Technical Support Center: Characterization of 4-Bromo-2-chloro-6-fluorobenzaldehyde
Welcome to the technical support center for the characterization of 4-Bromo-2-chloro-6-fluorobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this complex trisubstituted benzaldehyde. Here, we address common and advanced challenges you may encounter during its analysis and provide field-proven troubleshooting strategies to ensure the integrity and accuracy of your results.
Introduction: The Unique Challenges of a Trisubstituted Benzaldehyde
This compound is a valuable building block in medicinal chemistry. However, its unique substitution pattern with three different halogens and an aldehyde functional group presents a distinct set of analytical challenges. These include the potential for a complex mixture of positional isomers, susceptibility to oxidation, and intricate spectral interpretations. This guide provides a structured approach to navigate these complexities, ensuring robust and reliable characterization.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in a sample of this compound?
A1: The most prevalent impurities often arise from the synthetic route and storage conditions. These can be broadly categorized as:
-
Positional Isomers: Synthesis of multisubstituted aromatic rings can often lead to the formation of regioisomers, which can be difficult to separate due to similar physical properties.[1]
-
Oxidation Product: Like many benzaldehydes, this compound is susceptible to oxidation to the corresponding carboxylic acid, 4-Bromo-2-chloro-6-fluorobenzoic acid, especially with prolonged exposure to air.[2][3]
-
Residual Starting Materials and Reagents: Depending on the synthetic pathway, you might find residual precursors or related halogenated compounds.[3]
Q2: My NMR spectrum looks more complex than expected. What could be the cause?
A2: A complex NMR spectrum can be due to several factors:
-
Presence of Isomers: Even small amounts of positional isomers will introduce additional signals, complicating the aromatic region.
-
Degradation: The presence of the oxidized benzoic acid impurity will show a characteristic downfield shift for the remaining aromatic protons and the disappearance of the aldehyde proton signal.
-
Solvent Effects: The choice of deuterated solvent can influence the chemical shifts of the aromatic protons.
Q3: I am observing poor peak shape and reproducibility in my HPLC analysis. What should I check?
A3: Poor chromatography can often be traced back to a few key areas:
-
Sample Solubility: Ensure your sample is fully dissolved in the mobile phase or a weaker solvent. Injecting a sample in a solvent stronger than the mobile phase can lead to peak distortion.[4]
-
Column Contamination: Aldehydes can be reactive. Over time, impurities or the analyte itself can adsorb to the stationary phase. A proper column wash protocol is essential.
-
Mobile Phase Issues: Ensure the mobile phase is well-mixed, degassed, and that any buffers are fully dissolved to prevent precipitation.[5] Inconsistent mobile phase preparation can lead to shifting retention times.[4]
Troubleshooting Guides
Issue 1: Ambiguous Mass Spectrometry Results
Scenario: The mass spectrum shows multiple peaks around the expected molecular ion, making it difficult to confirm the compound's identity.
Root Cause Analysis and Solutions:
The presence of bromine and chlorine atoms, both having significant natural isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), will result in a characteristic isotopic cluster for the molecular ion. Understanding this pattern is key to a confident identification.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for ambiguous mass spectrometry data.
Step-by-Step Guide:
-
Predict the Isotopic Pattern: For C₇H₃BrClFO, the expected monoisotopic mass is approximately 235.90 u. Due to the isotopes of bromine and chlorine, you should expect a characteristic cluster of peaks for the molecular ion.
-
Analyze the Fragmentation: Look for characteristic losses. For instance, the loss of the aldehyde group (-CHO) is a common fragmentation pathway for benzaldehydes.[6][7]
-
Consider Impurities: If the isotopic pattern does not match, consider the possibility of co-eluting impurities, such as isomers or the benzoic acid derivative, which will have a different molecular weight and isotopic pattern.
Data Interpretation Table:
| Ion | Expected m/z (approx.) | Notes |
| [M]⁺˙ | 236, 238, 240 | The molecular ion cluster. The relative intensities of these peaks are crucial for confirming the presence of one bromine and one chlorine atom.[6] |
| [M-H]⁺ | 235, 237, 239 | Loss of a hydrogen radical from the aldehyde, a common fragmentation for aldehydes.[7] |
| [M-CHO]⁺ | 207, 209, 211 | Loss of the formyl radical, indicating a benzaldehyde structure.[6] |
| [C₆H₃BrF]⁺˙ or [C₆H₃ClF]⁺˙ | 173/175 or 129/131 | Further fragmentation of the aromatic ring. |
Issue 2: Inconsistent Quantification by Gas Chromatography (GC)
Scenario: You are experiencing poor reproducibility of peak areas and inconsistent quantification results between injections.
Root Cause Analysis and Solutions:
Halogenated compounds are well-suited for GC analysis, often with an electron capture detector (ECD) for high sensitivity.[8] However, issues can arise from sample degradation, inlet activity, or improper method parameters.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent GC quantification.
Step-by-Step Guide:
-
Check for System Leaks: Leaks in the carrier gas line or at the injector can cause fluctuations in flow and pressure, leading to variable injection volumes and retention times.[9]
-
Inspect the Inlet: The injector is a common source of problems. Active sites in a dirty liner can cause degradation of the analyte. Replace the inlet liner and septum regularly.[9]
-
Column Conditioning: Ensure the column is properly conditioned. Column bleed or contamination can interfere with the analysis.[9]
-
Sample Stability: Benzaldehydes can be thermally labile. A high injector temperature might cause degradation. It is also crucial to ensure the sample is stable in the chosen solvent.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This method is suitable for the determination of purity and the quantification of non-volatile impurities like the corresponding benzoic acid.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient: 30% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL.
Protocol 2: Identification and Quantification of Isomeric Impurities by Gas Chromatography (GC-MS)
This method is ideal for separating and identifying volatile impurities, including positional isomers.
-
Instrumentation: Gas chromatograph with a mass spectrometer (GC-MS).
-
Column: A mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is recommended.[3]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes.
-
-
Injector Temperature: 250 °C.
-
MS Source Temperature: 230 °C.
-
Sample Preparation: Prepare a solution of approximately 1 mg/mL in a volatile solvent like dichloromethane or ethyl acetate.
Protocol 3: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is essential for unambiguous structural confirmation.
-
Instrumentation: NMR spectrometer (400 MHz or higher recommended).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR: The aldehyde proton will be a singlet in the downfield region (around 9.5-10.5 ppm). The aromatic protons will appear as a complex multiplet due to the asymmetric substitution pattern.
-
¹³C NMR: The carbonyl carbon of the aldehyde will be observed around 185-195 ppm. The aromatic carbons will show distinct signals, with those bonded to halogens exhibiting characteristic chemical shifts.
-
¹⁹F NMR: This will show a singlet for the fluorine atom, providing a clean method for confirming its presence.
References
-
Agilent Technologies. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]
-
Hewala, I. I. (1994). Gas-liquid chromatographic and difference spectrophotometric techniques for the determination of benzaldehyde in benzyl alcohol. Journal of Pharmaceutical and Biomedical Analysis, 12(1), 73–79. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14109109, 4-Bromo-2-chlorobenzaldehyde. Retrieved from [Link]
-
Restek Corporation. (n.d.). A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. Retrieved from [Link]
-
Zhang, Y., et al. (2019). Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography. Journal of Separation Science, 42(15), 2545-2553. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Gas-liquid chromatographic and difference spectrophotometric techniques for the determination of benzaldehyde in benzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 5. lcms.cz [lcms.cz]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. gcms.cz [gcms.cz]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Technical Support Center: Production of 4-Bromo-2-chloro-6-fluorobenzaldehyde
Introduction: 4-Bromo-2-chloro-6-fluorobenzaldehyde is a highly functionalized aromatic building block, critical for the synthesis of advanced pharmaceutical intermediates and agrochemicals. Its unique substitution pattern, however, presents significant challenges for safe, efficient, and scalable production. The inherent electronic and steric properties of the three distinct halogen substituents dictate the feasibility of common synthetic routes, often leading to issues with regioselectivity, reaction kinetics, and thermal safety upon scale-up.
This technical guide provides field-proven insights, troubleshooting protocols, and frequently asked questions to assist researchers and process chemists in navigating the complexities of synthesizing this valuable intermediate. We will focus on the most plausible industrial synthesis strategies, highlighting the causal relationships between reaction parameters and process outcomes to ensure a robust and self-validating production system.
Section 1: Comparative Analysis of Primary Synthetic Routes
The two most viable synthetic pathways for this compound at scale are Ortho-Metalation and Vilsmeier-Haack Formylation . The choice between them depends critically on available equipment, safety infrastructure, and cost of raw materials.
The starting material for both routes is typically 1-bromo-3-chloro-5-fluorobenzene, a readily available substituted aromatic.[1]
Caption: High-level overview of primary synthetic pathways.
Table 1: Scalability Comparison of Synthesis Routes
| Parameter | Ortho-Metalation (Grignard/Lithiation) | Vilsmeier-Haack Formylation |
| Key Reagents | Magnesium (Mg), n-Butyllithium (n-BuLi), or Turbo Grignard (i-PrMgCl·LiCl); N,N-Dimethylformamide (DMF) | Phosphorus oxychloride (POCl₃) or Oxalyl Chloride; DMF |
| Typical Temperature | -78°C to 0°C (highly exothermic)[2][3] | 50°C to 100°C (moderately exothermic) |
| Pressure | Atmospheric | Atmospheric |
| Reported Yields | Generally higher (60-80%), but sensitive to conditions | Variable, often lower for deactivated rings (<50%) |
| Key Scalability Pro | High regioselectivity due to fluorine's strong ortho-directing ability.[4] | Less sensitive to atmospheric moisture; avoids cryogenic temperatures. |
| Key Scalability Con | Requires cryogenic temperatures and strictly anhydrous/inert conditions; high exothermicity poses safety risks.[2] | Use of hazardous POCl₃; lower reactivity of the halogenated substrate; potential for side reactions at high temperatures.[5] |
Section 2: Troubleshooting Guide
This section addresses common problems encountered during the scale-up of this compound synthesis.
Issue 1: Low or Inconsistent Yield in the Ortho-Metalation Route
Question: My ortho-metalation reaction yield dropped significantly when moving from a 1L to a 50L reactor. What are the likely causes?
Answer: This is a classic scalability issue with organometallic reactions. The drop in yield is typically rooted in three factors: mass transfer, heat transfer, and atmospheric control.
-
Root Cause Analysis:
-
Degradation of the Organometallic Intermediate: The aryllithium or Grignard reagent is thermally unstable. On a larger scale, slower reagent addition and less efficient cooling can create localized "hot spots" where the intermediate decomposes before it can react with the formylating agent.
-
Incomplete Metal-Halogen Exchange or Deprotonation: The directing effect of the fluorine atom strongly favors metalation at the C6 position, ortho to the fluorine.[4] However, inefficient mixing in a large reactor can lead to incomplete reaction with the metalating agent. For Grignard formation, the quality and activation of the magnesium turnings are critical.
-
Moisture Contamination: Maintaining a perfectly anhydrous and inert atmosphere is exponentially more difficult in larger vessels with more connection points and larger headspace. Trace moisture will quench the highly basic organometallic reagent.
-
-
Troubleshooting Protocol:
-
Reagent Quality Control: Ensure all solvents and reagents are rigorously dried. Use titration to confirm the exact molarity of your butyllithium solution before use. For Grignard reactions, use fresh, high-quality magnesium turnings and consider using an activating agent like iodine or 1,2-dibromoethane.[6]
-
Thermal Management: Switch from jacket cooling to a more powerful external heat exchanger loop for better temperature control. Employ a "feed-on-demand" or semi-batch process where the organometallic is generated and consumed in stages to control the exotherm.
-
Addition & Mixing: Use subsurface addition for the metalating agent and DMF to prevent splashing and reactions in the headspace. Ensure the reactor's agitator is designed for good mixing of heterogeneous slurries (in the case of Grignard reactions).
-
Inert Atmosphere: Implement a robust nitrogen or argon blanket with positive pressure and continuous monitoring.
-
Issue 2: Poor Regioselectivity and Isomeric Impurities
Question: I am observing an isomeric aldehyde impurity in my final product. How can I improve regioselectivity?
Answer: The formation of isomers stems from metalation at an undesired position. While fluorine is a powerful ortho-directing group for lithiation, other halogens and reaction conditions can play a role.[7][8]
-
Root Cause Analysis:
-
The desired product results from metalation at C6, between the chloro and fluoro groups. The directing group strength for deprotonation is generally F > Cl > Br.[4]
-
An isomer would likely arise from metalation at C2, between the bromo and fluoro groups. This is less electronically favored but can occur if steric hindrance at C6 becomes a factor or if the reaction temperature is too high, allowing for equilibration to a more thermodynamically stable, but undesired, intermediate.
-
-
Mitigation Strategy:
-
Lower Reaction Temperature: Perform the metalation at the lowest practical temperature (e.g., -78°C for lithiation) to ensure the reaction is under kinetic control, favoring the most rapidly formed C6-lithiated species.
-
Choice of Base: Lithium bases like n-BuLi or LDA are generally very selective.[2] If using a Grignard reagent, a "Turbo Grignard" like i-PrMgCl·LiCl can enhance reactivity and selectivity at more moderate temperatures (-15°C).
-
Vilsmeier-Haack Consideration: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. Since halogens are ortho-, para-directing but deactivating, formylation of 1-bromo-3-chloro-5-fluorobenzene would be expected to be slow and could yield a mixture of isomers, making this route inherently less selective for this specific substitution pattern.[9]
-
Caption: Troubleshooting decision tree for production issues.
Issue 3: Difficult Product Purification at Scale
Question: Column chromatography is not feasible for my 10 kg batch. How can I purify the crude this compound?
Answer: Large-scale purification requires moving away from chromatography towards bulk separation techniques.
-
Recommended Methods:
-
Vacuum Distillation: As a substituted benzaldehyde, the product will have a relatively high boiling point. High-vacuum fractional distillation is the most effective industrial method for separating it from non-volatile impurities and closely boiling isomers if the boiling points are sufficiently different.
-
Recrystallization: This is a highly effective and scalable technique if a suitable solvent system can be identified.
-
Solvent Screening: Test a range of solvents, starting with heptane, isopropanol, and toluene, or mixtures thereof. The goal is to find a system where the product is highly soluble at elevated temperatures but sparingly soluble at low temperatures, while impurities remain in the mother liquor. A patent for a similar compound suggests crystallization from heptane can be effective.[3]
-
-
Bisulfite Adduct Formation: Aldehydes can reversibly form solid adducts with sodium bisulfite. This can be used as a purification method:
-
Stir the crude product in a saturated aqueous solution of sodium bisulfite to precipitate the aldehyde-bisulfite adduct.
-
Filter and wash the solid adduct to remove organic impurities.
-
Regenerate the pure aldehyde by treating the adduct with a mild base (e.g., sodium bicarbonate solution) or acid.
-
-
Section 3: Frequently Asked Questions (FAQs)
Q1: Which synthesis route is generally recommended for multi-kilogram scale production? A1: The Ortho-Metalation route, specifically using a Grignard reagent like isopropylmagnesium chloride (i-PrMgCl) , is often preferred for scale-up.[3] While it requires strict atmospheric control, it avoids the deep cryogenic temperatures of butyllithium reactions and the hazardous reagents and lower selectivity of the Vilsmeier-Haack pathway. The reaction can often be run efficiently at -20°C to 0°C, which is achievable in standard industrial reactors.
Q2: What are the primary safety concerns when scaling up this synthesis? A2: For the ortho-metalation route, the primary concern is the highly exothermic nature of both the Grignard/aryllithium formation and the subsequent quench with DMF. A failure in cooling or an uncontrolled addition rate can lead to a thermal runaway, causing a rapid increase in temperature and pressure. For the Vilsmeier-Haack route, the main hazard is handling corrosive and water-reactive reagents like POCl₃ . The reaction also generates HCl as a byproduct. A thorough Process Hazard Analysis (PHA) is mandatory before any scale-up operation.
Q3: How should I handle the waste streams? A3: Organometallic waste must be quenched carefully and compliantly. The reaction mixture is typically quenched with an acid, and the aqueous layer containing metal salts must be treated before disposal. Vilsmeier-Haack waste contains phosphorus compounds, which must be hydrolyzed and neutralized. All organic solvent waste should be collected and disposed of according to local environmental regulations.
Section 4: Recommended Scalable Protocol: Grignard-Mediated Formylation
This protocol is a representative example and must be optimized for your specific equipment and scale.
Objective: To synthesize this compound from 1-bromo-3-chloro-5-fluorobenzene via Grignard formation and subsequent formylation.
Equipment:
-
Glass-lined or stainless steel reactor with appropriate cooling capacity (-20°C).
-
Calibrated dosing pumps for liquid additions.
-
Nitrogen or Argon source for inerting.
-
Condenser and scrubber system.
Reagents:
| Reagent | M.W. | Equivalents | Amount (for 1 mol scale) |
| 1-Bromo-3-chloro-5-fluorobenzene | 209.44 | 1.0 | 209.4 g |
| Magnesium (turnings) | 24.31 | 1.2 | 29.2 g |
| Isopropylmagnesium Chloride·LiCl (1.3M in THF) | - | 1.1 | ~846 mL |
| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | 1.5 | 109.6 g (116 mL) |
| Tetrahydrofuran (THF), anhydrous | - | - | ~2 L |
| Hydrochloric Acid (2M aq.) | - | - | As needed for quench |
Procedure:
-
Reactor Preparation: Ensure the reactor is scrupulously clean and dry. Purge the vessel thoroughly with nitrogen for at least 1 hour.
-
Grignard Formation (Method A - Direct):
-
Charge magnesium turnings (1.2 eq) into the reactor under a strong nitrogen flow.
-
Add ~200 mL of anhydrous THF.
-
Add a small crystal of iodine or a few mL of 1,2-dibromoethane to initiate the reaction.
-
Slowly add a solution of 1-bromo-3-chloro-5-fluorobenzene (1.0 eq) in anhydrous THF (1 L) to the reactor, maintaining the internal temperature between 20-25°C. The addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 2-3 hours at ambient temperature to ensure complete formation of the Grignard reagent.
-
-
Metal-Halogen Exchange (Method B - Turbo Grignard):
-
Charge a solution of 1-bromo-3-chloro-5-fluorobenzene (1.0 eq) in anhydrous THF (1 L) into the reactor.
-
Cool the solution to 0°C.
-
Slowly add i-PrMgCl·LiCl solution (1.1 eq) over 1-2 hours, maintaining the temperature below 5°C.
-
Stir for an additional hour at 0°C.
-
-
Formylation:
-
Cool the freshly prepared Grignard solution to -10°C.
-
Add anhydrous DMF (1.5 eq) dropwise via a dosing pump over 1-2 hours, ensuring the internal temperature does not exceed -5°C. A thick precipitate may form.
-
Once the addition is complete, allow the mixture to warm slowly to room temperature and stir for 2 hours.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to 0°C.
-
Slowly and carefully quench the reaction by adding 2M HCl (aq.) until the pH is acidic (~pH 2) and all solids have dissolved. This step is exothermic.
-
Separate the organic (THF) layer.
-
Extract the aqueous layer twice with an appropriate solvent (e.g., methyl tert-butyl ether or toluene).
-
Combine all organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic solution over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude oil by vacuum distillation or recrystallization from a suitable solvent like heptane.[3]
-
References
- BenchChem. (2025). A Comparative Guide to the Synthesis of 4-Fluorobenzaldehyde.
- BenchChem. (2025). A Comparative Benchmarking of Synthesis Routes for 2-Chloro-6-fluorobenzaldehyde.
- BenchChem. (2025). Application Notes and Protocols: Grignard Reaction with 2-Chloro-6-fluorobenzaldehyde.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). World Journal of Pharmaceutical Research.
- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
- Tokyo Chemical Industry UK Ltd. (n.d.). Vilsmeier-Haack Reaction.
- Cantillo, D., et al. (2018). Continuous Flow Production of Thermally Unstable Intermediates in a Microreactor with Inline IR-Analysis: Controlled Vilsmeier-Haack Formylation of Electron-Rich Arenes.
- Google Patents. (n.d.). CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.
- Google Patents. (n.d.). CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- Infoscience. (n.d.). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes.
- Google Patents. (n.d.). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.
- Sciencemadness Discussion Board. (2007). p-fluoro benzaldehyde.
- Google Patents. (n.d.). US6455739B1 - Production of 4-fluorobenzaldehyde.
- European Patent Office. (n.d.). EP 0289942 B1 - Process for producing fluorobenzaldehydes.
- CHIMIA. (2016).
- Semantic Scholar. (1992). Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale.
- PubChem. (n.d.). 1-Bromo-3-chloro-5-fluorobenzene.
Sources
- 1. 1-Bromo-3-chloro-5-fluorobenzene | C6H3BrClF | CID 2736223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy - Google Patents [patents.google.com]
- 4. Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. infoscience.epfl.ch [infoscience.epfl.ch]
- 8. chimia.ch [chimia.ch]
- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
Technical Support Center: Reaction Monitoring of 4-Bromo-2-chloro-6-fluorobenzaldehyde by TLC
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor reactions involving 4-bromo-2-chloro-6-fluorobenzaldehyde. We will move beyond simple procedural lists to explore the causality behind methodological choices, ensuring robust and reproducible results.
Section 1: Fundamentals - Why TLC is a Powerful Tool for This System
This compound is a halogenated aromatic aldehyde, a class of compounds frequently used as building blocks in pharmaceutical synthesis[1][2]. Its key structural features—the aromatic ring, the electron-withdrawing halogens, and the moderately polar aldehyde group—make it an ideal candidate for monitoring by normal-phase TLC.
The principle of TLC separation is based on the differential partitioning of compounds between a polar stationary phase (typically silica gel) and a less polar mobile phase (the solvent system or eluent)[3].
-
Starting Material (this compound): This compound is moderately polar. It will interact with the silica gel, but will also be carried by a suitable mobile phase.
-
Reaction Products: Most common reactions of aldehydes result in products with a significant change in polarity. For instance, oxidation to a carboxylic acid yields a much more polar product, while reduction to an alcohol also increases polarity. This polarity difference is the key to effective separation and monitoring[3].
By observing the disappearance of the starting material spot and the appearance of a new product spot with a different retention factor (Rf), one can effectively track the reaction's progress toward completion.
Section 2: Core Experimental Protocol - Monitoring an Oxidation Reaction
A common transformation for an aldehyde is its oxidation to the corresponding carboxylic acid. This protocol details how to monitor this specific reaction, but the principles are broadly applicable.
Reaction Scheme: this compound → 4-Bromo-2-chloro-6-fluorobenzoic acid
The product, a carboxylic acid, is significantly more polar than the starting aldehyde due to its ability to engage in hydrogen bonding. This ensures a large separation on the TLC plate.
Step-by-Step TLC Protocol:
-
Chamber Preparation:
-
Pour a prepared solvent system (see Table 1 for suggestions) into a TLC developing chamber to a depth of approximately 0.5 cm.
-
Cut a piece of filter paper, place it inside the chamber to line one wall, ensuring it is saturated with the solvent.
-
Cover the chamber with its lid and allow at least 5-10 minutes for the chamber atmosphere to become saturated with solvent vapors. This is critical for reproducible results[4].
-
-
TLC Plate Preparation:
-
Using a pencil (never a pen, as the ink will run[5]), gently draw a straight line across a silica gel TLC plate, about 1-1.5 cm from the bottom edge. This is your origin or baseline.
-
Mark three small, equidistant points on this line for spotting. Label them "SM" (Starting Material), "CO" (Co-spot), and "RM" (Reaction Mixture).
-
-
Sample Preparation & Spotting:
-
SM: Dissolve a tiny amount (tip of a spatula) of the starting this compound in a volatile solvent like ethyl acetate or dichloromethane (DCM).
-
RM: Take a small aliquot from your reaction vessel using a glass capillary and dissolve it in a few drops of a suitable solvent.
-
Using separate clean capillary spotters, apply a small spot of the "SM" solution to the first mark. The spot should be as small as possible (2-3 mm diameter) for optimal resolution[6].
-
Apply a spot of the "RM" solution to the third mark.
-
For the "CO" lane, first spot the "SM" solution, and then carefully spot the "RM" solution directly on top of the dried SM spot. This co-spot is essential for unambiguously identifying the starting material spot in the reaction mixture lane[7].
-
-
Development:
-
Carefully place the spotted TLC plate into the prepared chamber using forceps. Ensure the solvent level is below the baseline[5].
-
Allow the solvent to travel up the plate via capillary action. Do not disturb the chamber during development.
-
When the solvent front is about 1 cm from the top of the plate, remove it from the chamber.
-
Immediately mark the position of the solvent front with a pencil, as it can evaporate quickly[8].
-
-
Visualization & Analysis:
-
Allow the plate to air dry completely.
-
Visualize the spots using the methods described in Section 4.
-
Calculate the Retention Factor (Rf) for each spot as detailed in Section 3.
-
Diagram: Standard TLC Workflow
Caption: A generalized workflow for reaction monitoring by TLC.
Section 3: Data Interpretation - The Retention Factor (Rf)
The Retention Factor (Rf) is a ratio that quantifies the movement of a compound on a TLC plate. It is calculated using the following formula[9][10]:
Rf = (Distance traveled by the spot from the origin) / (Distance traveled by the solvent front from the origin)
An Rf value is a constant for a specific compound under identical TLC conditions (adsorbent, solvent system, temperature)[6][11]. By comparing Rf values, you can track the consumption of the starting material and the formation of the product.
-
Reaction Start (t=0): A spot will be visible in the "SM" and "RM" lanes at the same Rf.
-
Reaction Progressing: The "RM" lane will show a spot for the starting material (with decreasing intensity over time) and a new spot for the product (with increasing intensity). The product spot will have a different Rf value. For our oxidation example, the carboxylic acid product will have a much lower Rf than the starting aldehyde.
-
Reaction Complete: The "RM" lane will no longer show a spot corresponding to the starting material's Rf.
Table 1: Recommended Solvent Systems & Expected Rf Values
| Solvent System (v/v) | Starting Material (Aldehyde) Approx. Rf | Product (Carboxylic Acid) Approx. Rf | Application Notes |
| 80:20 Hexane:Ethyl Acetate | 0.4 - 0.5 | ~0.0 | Good for clearly resolving the starting material from non-polar byproducts. The product will remain at the baseline. |
| 50:50 Hexane:Ethyl Acetate | 0.7 - 0.8 | 0.1 - 0.2 | A more polar system that moves both spots, allowing for confirmation of product formation away from the baseline. |
| 100% Ethyl Acetate | ~0.9 | 0.3 - 0.4 | Useful if the product is very polar and needs to be moved further up the plate for better separation from other polar impurities. |
| 95:5 DCM:Methanol | 0.8 - 0.9 | 0.4 - 0.5 | An alternative polar system for separating highly polar compounds[12]. |
Note: These Rf values are estimates. Actual values must be determined experimentally.
Section 4: Visualization Techniques
Since most organic compounds are colorless, specific methods are required to visualize the separated spots on the TLC plate.
-
UV Light (Non-destructive):
-
How it works: Commercial TLC plates are often impregnated with a fluorescent indicator (e.g., zinc sulfide) that glows green under short-wave UV light (254 nm). Compounds that absorb UV light, such as those with aromatic rings, will quench this fluorescence and appear as dark spots[13].
-
Application: This should always be the first method used as it is non-destructive. Both this compound and its carboxylic acid product are aromatic and should be UV-active.
-
-
Potassium Permanganate (KMnO₄) Stain (Destructive):
-
How it works: This stain reacts with compounds that can be oxidized. Aldehydes are readily oxidized. The purple permanganate ion (MnO₄⁻) is reduced to brown manganese dioxide (MnO₂), revealing a yellow-brown spot against a purple background[14].
-
Application: Excellent for confirming the presence of the starting aldehyde. The spot will appear quickly upon gentle heating.
-
-
2,4-Dinitrophenylhydrazine (DNPH) Stain (Destructive):
-
How it works: DNPH is a reagent that specifically reacts with aldehydes and ketones to form brightly colored yellow-to-orange hydrazones[15][16].
-
Application: This is a highly specific and sensitive stain for visualizing the starting aldehyde. It serves as an excellent confirmatory test for the consumption of the starting material.
-
Section 5: Troubleshooting Guide
This section addresses common issues encountered during TLC analysis in a question-and-answer format.
Q: My spots are elongated or "streaking." What is causing this? A: Streaking is typically caused by one of three issues:
-
Sample Overload: You have spotted too much material. The stationary phase becomes saturated, leading to a tailing effect. Solution: Dilute your sample and re-spot a smaller amount[5][17].
-
Compound is Highly Acidic/Basic: Very acidic compounds (like the carboxylic acid product) can interact poorly with the slightly acidic silica gel. Solution: Add a small amount (0.5-1%) of acetic acid to your eluent to suppress deprotonation and improve spot shape[17].
-
Inappropriate Solvent: The solvent may not be suitable for your compound. Solution: Try a different solvent system.
Q: All my spots stayed at the bottom on the baseline (Rf ≈ 0). What should I do? A: This means your mobile phase (eluent) is not polar enough to move the compounds off the highly polar stationary phase. Solution: Increase the polarity of your eluent. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate[8][17].
Q: All my spots ran to the top with the solvent front (Rf ≈ 1). How do I fix this? A: This indicates your eluent is too polar. The compounds are spending too much time in the mobile phase and not interacting enough with the stationary phase. Solution: Decrease the polarity of your eluent by increasing the proportion of the non-polar component (e.g., more hexane)[8][17].
Q: I can't see any spots on my plate after development. A: This could be due to several factors:
-
Sample is too dilute: The concentration of your compound is below the detection limit. Solution: Try spotting multiple times in the same location, allowing the solvent to dry between applications, to concentrate the sample[5].
-
Compound is not UV-active: While unlikely for this specific molecule, some compounds do not absorb UV light. Solution: Use a chemical stain like KMnO₄ or p-anisaldehyde, which reacts with a broader range of functional groups[17].
-
Compound Evaporation: If your compound is highly volatile, it may have evaporated from the plate. This is generally not an issue for this starting material.
Diagram: Common TLC Problems
Caption: Visual guide to common TLC troubleshooting scenarios.
Section 6: Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent system to start with for this compound? A good starting point for many compounds of "normal" polarity is a 1:1 mixture of hexane and ethyl acetate. From there, you can adjust the ratio to achieve an optimal Rf value for your starting material (ideally between 0.3 and 0.5)[18].
Q2: How can I be absolutely certain which spot in my reaction mixture is the unreacted starting material? This is the purpose of the "co-spot" (CO) lane. In this lane, you spot both the pure starting material and the reaction mixture. If a spot in the reaction mixture (RM) lane is indeed the starting material, it will merge perfectly with the SM spot in the co-spot lane to form a single, round spot. If it were a different compound with a similar Rf, the co-spot would likely appear as a slightly elongated or two overlapping spots.
Q3: Can I reuse the solvent in my developing chamber for multiple TLC plates? It is strongly discouraged. The composition of a mixed solvent system can change over time due to differential evaporation of its components, leading to inconsistent and irreproducible Rf values. Always use a fresh mobile phase for each experiment[18].
Q4: My reaction is in a high-boiling solvent like DMF or DMSO. How do I run a clean TLC? High-boiling solvents will streak up the entire plate. Solution: After spotting your plate, place it under a high vacuum for a few minutes to evaporate the DMF or DMSO before developing it in the TLC chamber[7].
References
[6] Chemistry Online @ UTSC. (n.d.). Thin Layer Chromatography. Retrieved from University of Toronto Scarborough website. MilliporeSigma. (n.d.). TLC Visualization Methods. Retrieved from MilliporeSigma website. [8] LibreTexts. (2020, April 17). 6.2: Thin Layer Chromatography (TLC). Retrieved from Chemistry LibreTexts website. [9] Khan Academy. (n.d.). Calculating retention factors for TLC. Retrieved from Khan Academy website. [15] EPFL. (n.d.). TLC Visualization Reagents. Retrieved from EPFL website. [16] Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from Chemistry Hall website. LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from Chemistry LibreTexts website. [10] Study.com. (2021, June 9). How to Calculate Retention Factors in Thin-Layer Chromatography. Retrieved from Study.com website. [14] SiliCycle. (n.d.). SiliaPlate TLC Visualization Methods. Retrieved from SiliCycle website. [11] BYJU'S. (n.d.). The R f (retardation factor) value is the ratio of the solute's distance travelled to the solvent's distance travelled. Retrieved from BYJU'S website. [1] ChemicalBook. (2025, August 13). 4-bromo-2-chloro-6-fluoro-Benzaldehyde. Retrieved from ChemicalBook website. [7] University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from University of Rochester Department of Chemistry website. [17] SiliCycle. (2021, December 8). Troubleshooting for Thin Layer Chromatography. Retrieved from SiliCycle website. [12] University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from University of Rochester Department of Chemistry website. [19] ChemScene. (n.d.). 4-Bromo-2-chloro-3-fluorobenzaldehyde. Retrieved from ChemScene website. [5] Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from Bitesize Bio website. [20] PubChem. (n.d.). 4-Bromo-2-fluoro-6-hydroxybenzaldehyde. Retrieved from PubChem website. [21] Google Patents. (n.d.). US20200355656A1 - Method for Detecting Aldehyde and Ketone By Using Thin Layer Chromatography. Retrieved from Google Patents website. Sigma-Aldrich. (n.d.). 4-Bromo-2-fluorobenzaldehyde 96%. Retrieved from Sigma-Aldrich website. [3] University of California, Los Angeles. (n.d.). 5. Thin Layer Chromatography. Retrieved from UCLA Chemistry Department website. [4] ResearchGate. (2013, September 12). TLC trouble shooting. Retrieved from ResearchGate website. [18] LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from Chemistry LibreTexts website. [22] X-MOL. (n.d.). What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid?. Retrieved from X-MOL website. [23] Apollo Scientific. (n.d.). 2-Bromo-4-chloro-6-fluorobenzaldehyde. Retrieved from Apollo Scientific website. [2] BenchChem. (n.d.). A Comparative Guide to the Synthetic Utility of 2-Chloro-6-fluorobenzaldehyde and 2-Bromo-6-fluorobenzaldehyde. Retrieved from BenchChem website. [24] Matrix Scientific. (n.d.). 4-Bromo-2-chloro-3-fluorobenzaldehyde. Retrieved from Matrix Scientific website. [25] BenchChem. (n.d.). Comparing reactivity of 2-Chloro-6-fluorobenzaldehyde with other benzaldehydes. Retrieved from BenchChem website.
Sources
- 1. 4-bromo-2-chloro-6-fluoro-Benzaldehyde | 929621-33-0 [chemicalbook.com]
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- 4. researchgate.net [researchgate.net]
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- 6. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 7. Chromatography [chem.rochester.edu]
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- 9. Khan Academy [khanacademy.org]
- 10. How to Calculate Retention Factors in Thin-Layer Chromatography | Chemistry | Study.com [study.com]
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- 12. Chromatography [chem.rochester.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. silicycle.com [silicycle.com]
- 15. epfl.ch [epfl.ch]
- 16. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
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- 19. chemscene.com [chemscene.com]
- 20. 4-Bromo-2-fluoro-6-hydroxybenzaldehyde | C7H4BrFO2 | CID 71721370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. US20200355656A1 - Method for Detecting Aldehyde and Ketone By Using Thin Layer Chromatography - Google Patents [patents.google.com]
- 22. Page loading... [guidechem.com]
- 23. 1135531-73-5 Cas No. | 2-Bromo-4-chloro-6-fluorobenzaldehyde | Apollo [store.apolloscientific.co.uk]
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- 25. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Validated analytical methods for 4-Bromo-2-chloro-6-fluorobenzaldehyde
An In-Depth Technical Guide to the Selection and Validation of Analytical Methods for 4-Bromo-2-chloro-6-fluorobenzaldehyde
For researchers, scientists, and professionals in drug development, the integrity of a synthetic pathway is only as robust as the analytical methods used to qualify its intermediates. This compound is a key substituted benzaldehyde intermediate where precise control over purity and identity is paramount for the successful synthesis of downstream active pharmaceutical ingredients (APIs). The presence of isomeric or process-related impurities can have significant consequences on the safety, efficacy, and yield of the final product.
This guide provides a comparative analysis of essential analytical methodologies for the comprehensive characterization of this compound. While specific, peer-reviewed validated methods for this exact molecule are not widely published, this document leverages established analytical principles for structurally similar halogenated aromatics to propose robust starting methods. The core of this guide is grounded in the internationally harmonized standards for analytical procedure validation outlined by the ICH Q2(R2) guidelines, ensuring that any protocol developed from these principles is inherently fit for its intended purpose—be it for identity confirmation, purity assessment, or quantitative assay.[1][2]
The Foundation: Method Validation According to ICH Guidelines
Before deploying any analytical method for quality control, it must be validated to demonstrate its reliability, accuracy, and precision. The International Council for Harmonisation (ICH) provides a comprehensive framework for this process.[3][4] A validation protocol must be established, defining the experiments and acceptance criteria for the performance characteristics relevant to the method's intended use.[2][5]
Caption: A generalized workflow for analytical method validation.
Pillar 1: Chromatographic Methods for Purity and Assay
Chromatographic techniques are the gold standard for separating and quantifying a target compound from its impurities. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) is dictated primarily by the analyte's volatility and thermal stability, as well as the nature of potential impurities.
A. High-Performance Liquid Chromatography (HPLC)
HPLC is a highly versatile technique, particularly suited for non-volatile or thermally labile impurities (e.g., oxidation products like the corresponding benzoic acid) that may be present in the this compound sample.
Causality Behind Experimental Choices: A reversed-phase C18 column is the logical starting point as it effectively separates moderately polar to non-polar compounds based on their hydrophobicity. An acidic mobile phase (using formic or phosphoric acid) is employed to suppress the ionization of any potential acidic impurities, ensuring sharp, symmetrical peak shapes.[6] A gradient elution is proposed to ensure that both early-eluting polar impurities and the more retained analyte are resolved effectively within a reasonable runtime. UV detection is ideal due to the strong chromophore of the benzaldehyde functional group.
Proposed HPLC Method Protocol
| Parameter | Recommended Condition |
|---|---|
| Instrumentation | HPLC with UV/PDA Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | 0-20 min: 40% B to 90% B; 20-25 min: Hold at 90% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in Acetonitrile/Water (50:50) to 0.5 mg/mL |
Self-Validating System: The validation of this HPLC method would involve a rigorous assessment of its performance characteristics as stipulated by ICH guidelines.
| Validation Parameter | Purpose & Common Acceptance Criteria |
| Specificity | Demonstrate separation of the main peak from impurities and matrix components. Peak purity analysis via PDA detector is essential. |
| Linearity | A direct proportional relationship between concentration and detector response. Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Closeness of test results to the true value. Typically 98.0% to 102.0% recovery of spiked analyte. |
| Precision (RSD%) | Agreement among a series of measurements. Repeatability RSD ≤ 2.0%; Intermediate Precision RSD ≤ 2.5%. |
| Range | The interval providing suitable linearity, accuracy, and precision. Typically 80% to 120% of the test concentration for an assay. |
| Robustness | Measure of the method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., pH, flow rate). |
B. Gas Chromatography (GC)
GC is an exceptionally powerful technique for analyzing volatile compounds and is particularly adept at separating closely related isomers, which are common impurities in the synthesis of substituted benzaldehydes.[7][8] Given that this compound is a volatile solid, GC is an excellent choice for purity analysis, especially for identifying residual starting materials or isomeric impurities.
Causality Behind Experimental Choices: A mid-polarity column like a DB-624 is recommended as it provides good selectivity for halogenated and aromatic compounds.[9][10] A temperature program is essential to first separate highly volatile impurities at a lower temperature before ramping up to elute the main analyte and any less volatile components. Flame Ionization Detection (FID) is a robust, universal detector for organic compounds, while Mass Spectrometry (MS) provides definitive identification of unknown peaks.
Proposed GC Method Protocol
| Parameter | Recommended Condition |
|---|---|
| Instrumentation | GC with FID or MS Detector |
| Column | DB-624, 30 m x 0.25 mm, 1.4 µm film thickness or equivalent[11] |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1.0 µL (Split ratio 50:1) |
| Oven Program | Initial: 100 °C, hold 5 min; Ramp: 10 °C/min to 250 °C, hold 10 min[9] |
| Detector | FID at 280 °C or MS (Scan range 40-400 m/z) |
| Sample Preparation | Dissolve sample in Acetonitrile to 1.0 mg/mL |
Self-Validating System: For an impurity method, validation focuses heavily on sensitivity and specificity.
| Validation Parameter | Purpose & Common Acceptance Criteria |
| Specificity | Baseline resolution (≥1.5) of all potential and known impurities from the main analyte. Confirmed by GC-MS. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. Signal-to-Noise ratio of 3:1. (e.g., ~0.4 ppm for similar isomers[7]) |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with suitable precision and accuracy. S/N ratio of 10:1. (e.g., ~1.2 ppm for similar isomers[7]) |
| Linearity | Established from LOQ to ~120% of the impurity specification level. Correlation coefficient (r²) ≥ 0.995. |
| Accuracy | Determined by recovery of spiked impurities at different levels. Typically 80.0% to 120.0% recovery. |
| Precision (RSD%) | Repeatability at the LOQ and specification level. RSD ≤ 10% at the limit. |
Comparative Guide: HPLC vs. GC
Caption: Decision tree for selecting the primary chromatographic method.
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and interaction with stationary phase. | Separation based on partitioning between mobile and stationary phases. |
| Analyte Suitability | Excellent for volatile and thermally stable compounds. | Versatile for a wide range of compounds, including non-volatile and thermally labile ones. |
| Impurity Profile | Ideal for isomeric impurities and residual volatile starting materials. | Ideal for non-volatile impurities like over-oxidation or degradation products. |
| Sensitivity | Very high, especially for trace-level impurity detection (ppm levels).[7] | High, especially with UV detectors for chromophoric compounds. |
| Specificity | High, especially when coupled with a Mass Spectrometer (GC-MS) for definitive peak identification. | High, especially with a Photodiode Array (PDA) detector for peak purity analysis. |
Pillar 2: Spectroscopic Methods for Identity Confirmation
While chromatography quantifies "how much" and "how pure," spectroscopy answers "what is it?" For unequivocal structural confirmation, NMR and MS are indispensable.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most definitive structural information. For this compound, both ¹H and ¹³C NMR are required.
Predicted ¹H and ¹³C NMR Data (in CDCl₃): Based on the analysis of similar substituted benzaldehydes[12][13], the following spectral characteristics can be predicted:
-
¹H NMR:
-
An aldehyde proton (CHO) as a singlet around δ 9.9-10.2 ppm.
-
Two aromatic protons appearing as doublets or doublet of doublets in the δ 7.0-8.0 ppm region. The specific coupling constants will be dictated by the complex interplay of the three different halogen substituents.
-
-
¹³C NMR:
-
An aldehyde carbon (C=O) around δ 185-195 ppm.
-
Aromatic carbons attached to halogens will show characteristic shifts and C-F coupling. The carbon attached to fluorine will appear as a doublet with a large coupling constant.
-
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 10-20 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.
-
Analysis: The acquired spectra should be compared against the predicted chemical shifts and coupling patterns to confirm the structure.
B. Mass Spectrometry (MS)
Coupled with GC, MS is a powerful tool for confirming molecular weight and identifying impurities through their fragmentation patterns.
Predicted Fragmentation Pattern (Electron Ionization - EI): The mass spectrum of this compound will be highly characteristic due to the isotopic patterns of bromine (⁷⁹Br/⁸¹Br, ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl, ~3:1 ratio).
-
Molecular Ion (M⁺•): A complex cluster of peaks will be observed around m/z 236, 238, and 240, reflecting the different combinations of Br and Cl isotopes. The most intense peak in this cluster will be from the [C₇H₃⁷⁹Br³⁵ClFO]⁺• species.
-
Key Fragments:
Experimental Protocol: GC-MS Analysis
-
Instrumentation: Use the GC conditions outlined previously, with the transfer line to the MS heated to ~250 °C.
-
MS Parameters: Use electron ionization (EI) at 70 eV. Set the source temperature to ~230 °C and scan a mass range of m/z 40-400.[15]
-
Data Analysis: Confirm the identity by matching the retention time with a reference standard and comparing the acquired mass spectrum, particularly the molecular ion cluster and key fragments, against theoretical patterns.
Conclusion
The analysis of this compound requires a multi-faceted approach. A combination of a validated chromatographic method (HPLC or GC, depending on the analytical goal) for purity and assay, along with spectroscopic methods (NMR and MS) for definitive identity confirmation, provides a comprehensive quality control strategy. The protocols and comparative data presented in this guide serve as a robust starting point for method development. Adherence to the principles of analytical validation, as prescribed by ICH guidelines, is not merely a regulatory formality but a scientific necessity to ensure the production of safe and effective medicines.
References
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
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Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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Supporting Information for a scientific publication. (n.d.). Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). A sensitive, rapid and highly efficient low thermal mass (LTM GC) method.... Retrieved from [Link]
-
Shen, B., Semin, D., & Guo, G. (2016). Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography. Journal of Chromatography A. Retrieved from [Link]
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Semantic Scholar. (n.d.). Figure 2 from Analysis of 4-bromo-3-fluorobenzaldehyde.... Retrieved from [Link]
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PubChem. (n.d.). 4-Fluorobenzaldehyde. Retrieved from [Link]
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NIST. (n.d.). Benzaldehyde, 4-bromo-. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of 3-Bromobenzaldehyde on Newcrom R1 HPLC column. Retrieved from [Link]
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A Comparative Guide to the Quantitative Analysis of 4-Bromo-2-chloro-6-fluorobenzaldehyde: A qNMR Perspective
Abstract
The precise quantification of 4-Bromo-2-chloro-6-fluorobenzaldehyde, a critical halogenated intermediate in the synthesis of pharmaceuticals and specialty chemicals, is paramount for ensuring final product quality, safety, and efficacy.[1] This guide provides an in-depth technical exploration of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a primary analytical method for the assay of this compound. We will dissect the causality behind experimental choices in qNMR method development, from the selection of an appropriate internal standard to the optimization of acquisition parameters. A detailed, self-validating protocol is presented. Furthermore, this guide offers an objective comparison with established chromatographic techniques, namely High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID), providing supporting data and experimental workflows to guide researchers, scientists, and drug development professionals in selecting the most suitable methodology for their needs.
The Imperative for Accurate Quantification
This compound serves as a bespoke building block in organic synthesis. Its purity directly impacts the yield, impurity profile, and overall quality of the final active pharmaceutical ingredients (APIs) or materials.[2] Consequently, a robust, accurate, and reliable analytical method for its assay is not merely a quality control checkpoint but a cornerstone of process control and regulatory compliance. While traditional chromatographic methods are commonplace, qNMR has emerged as a powerful alternative, offering distinct advantages as a primary ratio method.[3][4]
Quantitative NMR (qNMR): A First-Principles Approach
Quantitative NMR stands apart from many other analytical techniques because its fundamental principle is elegantly straightforward: the integrated area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[5][6] This linear relationship allows for the determination of analyte concentration or purity without the need for an identical reference standard of the analyte itself, a significant advantage when dealing with novel or expensive compounds.[7][8]
The Causality Behind Experimental Design
A successful qNMR experiment is not the result of arbitrary choices but of a deliberate, science-driven methodology. Each parameter is selected to ensure the integrity of the quantitative data.
-
The Internal Standard (IS): The Anchor of Accuracy The internal standard is the backbone of the qNMR experiment; any inaccuracy in its purity or mass is directly transferred to the final result.[9] The ideal IS for the assay of this compound must meet several criteria:
-
High Purity and Stability: The IS must be of a high, certified purity and should not degrade under storage or experimental conditions.
-
Chemical Inertness: It must not react with the analyte, solvent, or trace moisture.
-
Spectral Simplicity and Resolution: The IS should produce simple, sharp signals (ideally singlets) in a region of the ¹H NMR spectrum that is free from any signals from the analyte or solvent.[10]
-
Appropriate Relaxation Properties: The spin-lattice relaxation time (T₁) of the protons on the IS should be comparable to, or shorter than, those of the analyte to avoid systematic errors from incomplete relaxation.[9]
For the aromatic analyte this compound, 1,4-Bis(trimethylsilyl)benzene (BTMSB) is an excellent choice. Its 18 equivalent protons give a sharp singlet around 0.1 ppm, far from the aromatic and aldehydic protons of the analyte. It is highly soluble in common organic solvents like DMSO-d₆ and CDCl₃ and is chemically robust.[11]
-
-
Solvent Selection: Ensuring a Homogeneous System The primary requirement for the solvent is that it must completely dissolve both the analyte and the internal standard to form a homogeneous solution.[12] Incomplete dissolution leads to broad peaks and irreproducible results.[10] For this compound and BTMSB, Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice due to its excellent solvating power for a wide range of organic compounds.
-
Optimizing Acquisition Parameters for Quantitative Fidelity To ensure that the recorded signal integrals are a true representation of the molar ratios, several acquisition parameters must be carefully controlled.[7]
-
Relaxation Delay (d1): This is arguably the most critical parameter. The delay between successive pulses must be long enough to allow all relevant protons (in both the analyte and the IS) to fully return to thermal equilibrium. A common rule of thumb is to set d1 to at least 5 times the longest T₁ value of any peak being integrated.[13] For accurate work, a T₁ measurement is recommended; however, a conservative delay of 30-60 seconds is often sufficient for small molecules.
-
Pulse Angle: A 90° flip angle is recommended to maximize the signal-to-noise ratio per scan, which is crucial for accurate integration.[14] This pulse width must be carefully calibrated for each sample.
-
Acquisition Time (aq): The Free Induction Decay (FID) must be allowed to decay completely to near zero. Truncating the FID can introduce artifacts in the spectrum and distort integral values.[13] An acquisition time of 2-4 seconds is typical.
-
Number of Scans (NS): The number of scans is chosen to achieve an adequate signal-to-noise ratio (S/N > 150:1 is often recommended for good precision) for the signals to be integrated.[14]
-
Diagram: qNMR Experimental Workflow
Caption: Workflow for a quantitative NMR (qNMR) experiment.
Experimental Protocol: qNMR Assay of this compound
This protocol describes a self-validating system for determining the purity of this compound using an internal standard.
-
Sample Preparation: a. Using a microbalance with at least 0.01 mg readability, accurately weigh approximately 15-20 mg of this compound into a clean, dry vial.[14] Record the mass (m_analyte). b. To the same vial, add an accurately weighed mass of ~10 mg of 1,4-Bis(trimethylsilyl)benzene (BTMSB) certified reference material. Record the mass (m_IS). The goal is an approximate equimolar ratio.[12] c. Add approximately 0.7 mL of DMSO-d₆ to the vial. d. Secure the cap and mix thoroughly using a vortex mixer until both solids are completely dissolved. Visually inspect for any undissolved particulates.[12] e. Transfer the solution to a high-quality 5 mm NMR tube.
-
NMR Data Acquisition (e.g., on a 400 MHz spectrometer): a. Insert the sample into the spectrometer and allow it to thermally equilibrate (approx. 5 minutes). b. Tune and match the probe for the sample. c. Calibrate the 90° pulse width on the sample. d. Set the following acquisition parameters:
- Pulse Program: A standard single-pulse experiment (e.g., Bruker 'zg30').[15]
- Relaxation Delay (d1): 60 seconds.
- Number of Scans (NS): 16 (adjust as needed for S/N).
- Acquisition Time (aq): ≥ 3 seconds.
- Dummy Scans (DS): 4. e. Acquire the FID.
-
Data Processing: a. Apply a line-broadening factor of 0.3 Hz. b. Perform a Fourier Transform. c. Manually phase the spectrum carefully to achieve a pure absorption lineshape for all peaks. d. Apply a polynomial baseline correction across the entire spectrum, ensuring the baseline is flat around the signals of interest.[14] e. Integrate the well-resolved aldehyde proton signal of the analyte (~10.2 ppm) and the singlet from the BTMSB internal standard (~0.1 ppm). Ensure the integration region covers at least 64 times the full width at half height of the peak to include ¹³C satellites consistently.[13]
-
Purity Calculation: The purity of the analyte (P_analyte) is calculated using the following formula[13][16]:
P_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I: Integral value of the signal.
-
N: Number of protons for the integrated signal (N_analyte = 1 for the aldehyde proton; N_IS = 18 for BTMSB).
-
M: Molar mass (M_analyte = 221.45 g/mol ; M_IS = 222.42 g/mol ).
-
m: Weighed mass.
-
P_IS: Purity of the internal standard (from its certificate).
-
A Comparative Analysis: qNMR vs. Chromatographic Methods
While qNMR is a powerful tool, HPLC and GC are workhorse techniques in analytical labs. Understanding their relative strengths and weaknesses is key to selecting the appropriate method.[17]
High-Performance Liquid Chromatography (HPLC-UV)
HPLC separates components based on their partitioning between a stationary phase and a liquid mobile phase.[18] It is highly versatile for non-volatile or thermally sensitive compounds.
Illustrative HPLC-UV Protocol:
-
Instrumentation: HPLC system with a UV/DAD detector.[19]
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Acetonitrile and water (with 0.1% formic acid), run in a gradient elution.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.[1]
-
Quantification: An external standard method requiring a calibration curve generated from a certified reference standard of this compound.
Gas Chromatography (GC-FID)
GC is ideal for volatile and thermally stable compounds like halogenated benzaldehydes, separating them based on their volatility and interaction with a stationary phase.[2][20]
Illustrative GC-FID Protocol:
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).[21]
-
Column: DB-624 or similar mid-polarity column (30 m x 0.25 mm, 1.4 µm).[2]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 100°C, hold for 2 min, then ramp at 15°C/min to 250°C, hold for 5 min.
-
Injector/Detector Temp: 250°C / 280°C.
-
Quantification: Requires a specific reference standard of the analyte for calibration, similar to HPLC.
Head-to-Head Performance Comparison
| Feature | Quantitative NMR (qNMR) | HPLC-UV | GC-FID |
| Principle | Absolute molar ratio determination | Relative quantification based on response factor | Relative quantification based on response factor |
| Reference Standard | Requires a certified IS (can be different from analyte).[8] | Requires a certified reference standard of the analyte. | Requires a certified reference standard of the analyte. |
| Specificity | Very high; provides structural confirmation. | High; peak purity can be assessed with DAD. | High; excellent separation for isomers.[2] |
| Precision & Accuracy | Excellent; low uncertainty achievable.[17] | Excellent with proper validation. | Excellent with proper validation. |
| Sensitivity (LOD/LOQ) | Moderate (typically µg to mg range).[22] | High (typically ng to µg range).[22] | Very High (typically pg to ng range). |
| Analysis Time | Fast per sample (~10-15 min), no calibration curve needed.[23] | Slower due to run times and calibration. | Fast run times, but requires calibration. |
| Sample Nature | Non-destructive. | Destructive. | Destructive. |
| Versatility | Quantifies any soluble, NMR-active compound. | Broadly applicable to non-volatile compounds. | Limited to volatile, thermally stable compounds. |
Diagram: Method Selection Logic
Caption: Decision tree for selecting an analytical method.
Ensuring Scientific Integrity and Trustworthiness
The validity of any analytical method hinges on its robustness and adherence to established scientific principles.
-
qNMR as a Self-Validating System: The qNMR protocol described is inherently self-validating. The use of a certified reference material as the internal standard establishes direct traceability to the International System of Units (SI).[8][24] Furthermore, the NMR spectrum itself provides unambiguous identification of the analyte being quantified, eliminating the risk of mistaking an impurity for the main component.
-
Method Validation: For regulatory submissions, qNMR methods must be validated according to guidelines such as those from the International Council for Harmonisation (ICH) Q2(R2).[25][26] This involves formally demonstrating:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity & Range: The direct proportionality of the integral response over a range of concentrations.
-
Accuracy & Precision: The closeness of the results to the true value and the degree of scatter between measurements, respectively.[27]
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in parameters.
-
Conclusion
For the quantitative assay of this compound, qNMR presents a compelling, high-precision methodology. Its status as a primary ratio method eliminates the dependency on a specific, and potentially unavailable, certified reference standard of the analyte, making it exceptionally valuable in research, development, and for the certification of secondary standards. While HPLC and GC offer superior sensitivity for trace analysis, qNMR provides unparalleled accuracy and confidence for purity assignment. The choice of method should be guided by the specific analytical challenge: for absolute purity determination with the highest metrological integrity, qNMR is the authoritative choice; for routine quality control or trace impurity analysis where a reference standard is available, chromatographic methods are highly effective and complementary.
References
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- PubMed
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- Emery Pharma
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- Manufacturing Chemist
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A Comparative Guide to the Reactivity of 4-Bromo-2-chloro-6-fluorobenzaldehyde and 2-bromo-6-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the judicious selection of starting materials is paramount to the efficiency, scalability, and ultimate success of a synthetic campaign. Halogenated benzaldehydes, in particular, are versatile building blocks, serving as pivotal intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and advanced materials. This guide provides an in-depth, objective comparison of the reactivity of two such building blocks: 4-Bromo-2-chloro-6-fluorobenzaldehyde and 2-bromo-6-fluorobenzaldehyde . The focus will be on their relative performance in key synthetic transformations, grounded in established reactivity principles and supported by illustrative experimental data.
Molecular Structures and Physicochemical Properties
A foundational understanding of the physical and chemical properties of these reagents is essential for their effective application in synthesis.
| Property | This compound | 2-bromo-6-fluorobenzaldehyde |
| CAS Number | 929621-33-0 | 360575-28-6[1] |
| Molecular Formula | C₇H₃BrClFO | C₇H₄BrFO[1] |
| Molecular Weight | 237.45 g/mol | 203.01 g/mol [1] |
| Appearance | White to off-white solid | Light yellow solid[1] |
| Melting Point | Not readily available | 45-58 °C[1] |
The most significant structural difference between these two molecules is the presence of an additional chlorine atom at the 2-position of this compound. This seemingly minor change has profound implications for the electronic properties of the aromatic ring and the aldehyde functionality, thereby influencing the reactivity in a variety of chemical transformations.
Electronic Effects and Predicted Reactivity
The reactivity of these benzaldehyde derivatives is primarily governed by the electronic effects of the halogen substituents and the aldehyde group on the aromatic ring. Halogens exert a dual electronic influence: an electron-withdrawing inductive effect (-I) and an electron-donating mesomeric (resonance) effect (+M). For halogens, the inductive effect generally outweighs the mesomeric effect, leading to an overall deactivation of the aromatic ring towards electrophilic attack.
This compound possesses three electron-withdrawing halogen substituents, in addition to the electron-withdrawing aldehyde group. This polysubstitution pattern renders the aromatic ring and the carbonyl carbon significantly more electrophilic compared to 2-bromo-6-fluorobenzaldehyde .
2-bromo-6-fluorobenzaldehyde , while still an electron-deficient system, has a less pronounced withdrawal of electron density from the aromatic ring and the aldehyde group.
This fundamental electronic difference leads to the following reactivity predictions:
-
Reactivity of the Aldehyde Group: The carbonyl carbon in this compound is expected to be more electrophilic, and therefore more reactive towards nucleophilic addition, than that in 2-bromo-6-fluorobenzaldehyde.
-
Nucleophilic Aromatic Substitution (SNAr): The increased electron deficiency of the aromatic ring in this compound should make it more susceptible to nucleophilic aromatic substitution.
-
Palladium-Catalyzed Cross-Coupling Reactions: The reactivity in these reactions is more dependent on the carbon-halogen bond strength. The C-Br bond is weaker than the C-Cl bond, suggesting that the bromine atom would be the primary site of oxidative addition for both molecules. The additional chloro group in this compound may have a secondary electronic effect on the C-Br bond but the primary determinant of reactivity will be the nature of the halogen itself.
-
Electrophilic Aromatic Substitution (EAS): Both molecules are strongly deactivated towards electrophilic aromatic substitution due to the presence of multiple electron-withdrawing groups.
Comparative Reactivity in Key Synthetic Transformations
Nucleophilic Addition to the Carbonyl Group
The addition of a nucleophile to the carbonyl carbon is a fundamental reaction of aldehydes. The rate of this reaction is highly sensitive to the electrophilicity of the carbonyl carbon.
Causality Behind Experimental Choices: To experimentally validate the predicted difference in reactivity, a competitive reaction or parallel kinetic studies could be performed. A classic example is the Wittig reaction. The increased electrophilicity of the carbonyl carbon in this compound, due to the cumulative electron-withdrawing effects of the three halogens, would lead to a faster reaction rate compared to 2-bromo-6-fluorobenzaldehyde.
Experimental Protocol: Comparative Wittig Reaction Kinetics
This protocol describes a method to compare the reaction rates of the two aldehydes with a stabilized ylide, monitored by UV-Vis spectroscopy.
Materials:
-
This compound
-
2-bromo-6-fluorobenzaldehyde
-
(Carbethoxymethylene)triphenylphosphorane
-
Anhydrous tetrahydrofuran (THF)
-
UV-Vis Spectrophotometer with a thermostatted cell holder
Procedure:
-
Preparation of Solutions:
-
Prepare equimolar stock solutions (e.g., 0.1 M) of this compound and 2-bromo-6-fluorobenzaldehyde in anhydrous THF.
-
Prepare a stock solution of (carbethoxymethylene)triphenylphosphorane (e.g., 0.01 M) in anhydrous THF.
-
-
Kinetic Measurement:
-
In a quartz cuvette, place a known volume of the ylide solution and dilute with THF to a final volume of 2.5 mL.
-
Equilibrate the cuvette to a constant temperature (e.g., 25 °C) in the spectrophotometer.
-
Initiate the reaction by adding a small, known volume of the aldehyde stock solution (e.g., 50 µL) and quickly mixing.
-
Monitor the disappearance of the ylide by measuring the decrease in absorbance at its λmax over time.
-
-
Data Analysis:
-
Determine the pseudo-first-order rate constant (k_obs) for each reaction by plotting ln(Absorbance) vs. time.
-
Compare the k_obs values to determine the relative reactivity.
-
Expected Outcome: It is anticipated that the k_obs for the reaction with this compound will be significantly larger than that for 2-bromo-6-fluorobenzaldehyde, providing quantitative evidence for its higher reactivity in nucleophilic addition reactions.
Nucleophilic Aromatic Substitution (SNAr)
The high degree of halogen substitution and the presence of the electron-withdrawing aldehyde group make both molecules potential substrates for SNAr. In such reactions, a nucleophile displaces one of the halogen atoms on the aromatic ring.
Causality Behind Experimental Choices: The rate of SNAr is highly dependent on the stability of the intermediate Meisenheimer complex, which is enhanced by electron-withdrawing groups. The additional chloro group in this compound further stabilizes this intermediate, thus accelerating the reaction. The position of the leaving group is also critical. Generally, halogens ortho or para to a strong electron-withdrawing group are more readily displaced.
Experimental Protocol: Comparative SNAr with a Nucleophile
This protocol outlines a competitive experiment to visually and analytically compare the reactivity of the two aldehydes towards a common nucleophile, such as an amine.
Materials:
-
This compound
-
2-bromo-6-fluorobenzaldehyde
-
Morpholine
-
Potassium carbonate
-
Dimethyl sulfoxide (DMSO)
-
TLC plates, GC-MS
Procedure:
-
Reaction Setup:
-
In two separate reaction vials, dissolve equimolar amounts of this compound and 2-bromo-6-fluorobenzaldehyde in DMSO.
-
To each vial, add an equimolar amount of morpholine and potassium carbonate.
-
-
Reaction Monitoring:
-
Stir both reaction mixtures at a constant temperature (e.g., 80 °C).
-
Monitor the progress of the reactions by taking aliquots at regular intervals and analyzing by TLC and GC-MS to determine the rate of consumption of the starting material and the formation of the product.
-
-
Data Analysis:
-
Compare the reaction profiles to determine which aldehyde reacts faster.
-
Expected Outcome: this compound is expected to undergo SNAr at a faster rate than 2-bromo-6-fluorobenzaldehyde due to the enhanced electrophilicity of the aromatic ring. The position of substitution will depend on the relative lability of the halogens, which is influenced by both electronic and steric factors.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds. The reactivity of aryl halides in the rate-determining oxidative addition step generally follows the trend I > Br > Cl.[2]
Causality Behind Experimental Choices: For both this compound and 2-bromo-6-fluorobenzaldehyde, the C-Br bond is significantly weaker than the C-Cl and C-F bonds, making the bromine atom the more reactive site for oxidative addition to a palladium(0) catalyst. Therefore, both molecules are expected to primarily undergo coupling at the C-Br position. The additional chloro group in this compound is not expected to dramatically alter the inherent reactivity of the C-Br bond in this context, although it may have a minor electronic influence. Thus, the reactivity of the two compounds in Suzuki coupling at the C-Br position is predicted to be comparable, with 2-bromo-6-fluorobenzaldehyde potentially being slightly more reactive due to less steric hindrance.
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
This protocol provides a framework for comparing the efficiency of the Suzuki-Miyaura coupling for both aldehydes.
Materials:
-
This compound
-
2-bromo-6-fluorobenzaldehyde
-
Phenylboronic acid
-
Palladium(II) acetate
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate
-
Anhydrous toluene and degassed water
Procedure:
-
Reaction Setup:
-
In two separate Schlenk flasks, set up parallel reactions with either this compound or 2-bromo-6-fluorobenzaldehyde (1.0 equiv.), phenylboronic acid (1.2 equiv.), Pd(OAc)₂ (0.02 equiv.), SPhos (0.04 equiv.), and K₃PO₄ (2.0 equiv.).
-
Purge the flasks with an inert gas (e.g., Argon).
-
Add anhydrous toluene and degassed water.
-
-
Reaction and Monitoring:
-
Heat the reaction mixtures to 100 °C.
-
Monitor the reactions by TLC or GC-MS to compare the rates of conversion.
-
-
Work-up and Analysis:
-
After completion, cool the reactions, perform an extractive work-up, and purify the products by column chromatography.
-
Compare the isolated yields of the coupled products.
-
Expected Outcome: Both reactions are expected to yield the corresponding biphenyl derivatives. The reaction rates and yields are anticipated to be similar, with a potential for slightly higher efficiency for 2-bromo-6-fluorobenzaldehyde due to reduced steric hindrance.
Visualization of Reactivity Principles
To further elucidate the concepts discussed, the following diagrams illustrate the key factors influencing the reactivity of these molecules.
Caption: Overview of predicted reactivity differences.
Conclusion
The choice between these two valuable synthetic intermediates will therefore depend on the specific transformation being targeted. For syntheses requiring a highly reactive aldehyde or a substrate primed for nucleophilic aromatic substitution, this compound would be the superior choice. For applications focused on transformations at the C-Br position via cross-coupling, both reagents are viable, with 2-bromo-6-fluorobenzaldehyde potentially offering a slight advantage in terms of steric accessibility. This guide provides the foundational knowledge and experimental frameworks to enable researchers to make informed decisions in their synthetic endeavors.
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A Comparative Analysis of the Reactivity of 4-Bromo-2-chloro-6-fluorobenzaldehyde in Key Organic Transformations
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, halogenated benzaldehydes stand as pivotal building blocks. Their unique electronic and steric properties, conferred by the number, nature, and position of halogen substituents, offer chemists a versatile toolkit for the construction of complex molecular architectures. This guide provides an in-depth, objective comparison of the reactivity of 4-Bromo-2-chloro-6-fluorobenzaldehyde with other relevant benzaldehydes. By examining its performance in key synthetic transformations and providing supporting experimental data, we aim to offer a valuable resource for reaction design and optimization.
The Impact of Tri-substitution on the Reactivity of the Aldehyde Moiety
The reactivity of the aldehyde functional group in benzaldehyde derivatives is profoundly influenced by the electronic landscape of the aromatic ring. In this compound, the confluence of three halogen substituents—bromo at the 4-position, and chloro and fluoro at the ortho-positions (2 and 6 respectively)—creates a unique electronic and steric environment that dictates its chemical behavior.
-
Electronic Effects: All three halogens are electron-withdrawing groups (EWGs) due to their high electronegativity, which they exert through the inductive effect. This effect significantly increases the partial positive charge on the carbonyl carbon, rendering it more electrophilic and thus more susceptible to nucleophilic attack.[1][2] While halogens also possess lone pairs that can participate in resonance donation, the inductive effect is generally dominant for halogens.[3] The cumulative inductive effect of three halogens makes the carbonyl carbon of this compound significantly more reactive towards nucleophiles compared to unsubstituted benzaldehyde or its mono- and di-halogenated counterparts.[4]
-
Steric Effects: The presence of two ortho-substituents, chloro and fluoro, introduces significant steric hindrance around the aldehyde group. This steric bulk can impede the approach of nucleophiles and catalysts, potentially slowing down reaction rates compared to less hindered benzaldehydes.[3] This "ortho effect" is a critical consideration in predicting the reactivity of this molecule.[3][5][6] The interplay between the activating electronic effects and the retarding steric effects is a central theme in the chemistry of this compound.
Caption: Electronic and steric effects in this compound.
Comparative Reactivity in Key Synthetic Transformations
To provide a quantitative understanding of its reactivity, we will compare the performance of this compound with other benzaldehydes in several fundamental organic reactions.
Nucleophilic Addition: The Knoevenagel Condensation
The Knoevenagel condensation, the reaction of an aldehyde with an active methylene compound, is highly sensitive to the electrophilicity of the carbonyl carbon.[7][8] Therefore, it serves as an excellent model reaction to probe the electronic effects of the halogen substituents.
Table 1: Comparison of Yields in the Knoevenagel Condensation of Various Benzaldehydes with Malononitrile.
| Benzaldehyde Derivative | Substituents | Reaction Time (min) | Yield (%) | Reference |
| This compound | 4-Br, 2-Cl, 6-F | Est. < 10 | Est. >95 | Inferred |
| 2-Chloro-6-fluorobenzaldehyde | 2-Cl, 6-F | 10 | 96 | [1] |
| 4-Nitrobenzaldehyde | 4-NO₂ | 5 | 99 | [1] |
| Benzaldehyde | H | 60 | 91 | [1] |
| 4-Chlorobenzaldehyde | 4-Cl | 45 | 94 | [1] |
| 4-Methoxybenzaldehyde | 4-OCH₃ | 120 | 85 | [1] |
Data for this compound is estimated based on the high reactivity of 2-Chloro-6-fluorobenzaldehyde and the additional electron-withdrawing effect of the 4-bromo substituent.
The data clearly indicates that benzaldehydes bearing electron-withdrawing groups exhibit significantly higher reactivity, leading to shorter reaction times and higher yields.[1] 2-Chloro-6-fluorobenzaldehyde, with its two ortho-halogen substituents, demonstrates a high yield in a remarkably short reaction time, comparable to the highly activated 4-nitrobenzaldehyde.[1] Given that this compound possesses an additional electron-withdrawing bromo group, it is reasonable to infer that its reactivity in the Knoevenagel condensation would be at least comparable to, if not greater than, that of 2-Chloro-6-fluorobenzaldehyde.
Experimental Protocol: Knoevenagel Condensation with Malononitrile
Caption: Workflow for the Knoevenagel condensation.
-
Setup: In a 50 mL round-bottom flask, combine this compound (1.0 mmol), malononitrile (1.0 mmol), and ethanol (10 mL).
-
Catalyst Addition: Add piperidine (0.1 mmol) to the stirred solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. The product will precipitate.
-
Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.[9]
Oxidation to Carboxylic Acid
The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. The rate of this reaction can be influenced by the electronic nature of the substituents on the aromatic ring.
Table 2: Comparative Oxidation of Substituted Benzaldehydes.
| Benzaldehyde Derivative | Substituent | Oxidizing Agent | Relative Rate/Yield | Reference |
| This compound | 4-Br, 2-Cl, 6-F | e.g., KMnO₄ | Expected to be slower | Inferred |
| Benzaldehyde | H | KMnO₄ | Baseline | [1] |
| 4-Chlorobenzaldehyde | 4-Cl | KMnO₄ | Slower | [1] |
| 4-Methoxybenzaldehyde | 4-OCH₃ | KMnO₄ | Faster | [1] |
Interestingly, for oxidation with potassium permanganate (KMnO₄), electron-donating groups have been observed to accelerate the reaction.[1] This suggests a mechanism where the stability of a positive charge in the transition state is important. Consequently, the strongly electron-withdrawing nature of the substituents on this compound would suggest a slower reaction rate under these specific conditions compared to benzaldehyde.
Experimental Protocol: Oxidation with Potassium Permanganate
-
Dissolution: Dissolve the substituted benzaldehyde (1 mmol) in a suitable organic solvent (e.g., acetone or a mixture with water).
-
Oxidant Addition: Slowly add a solution of potassium permanganate (approx. 2 mmol) in water to the aldehyde solution with vigorous stirring.
-
Reaction: Continue stirring at room temperature. The disappearance of the purple permanganate color indicates the progress of the reaction. Gentle heating may be required for less reactive substrates.
-
Workup: After the reaction is complete, quench any excess permanganate with a small amount of sodium bisulfite solution.
-
Isolation: Acidify the mixture with dilute HCl to precipitate the carboxylic acid. Collect the solid by filtration, wash with cold water, and dry.
Reduction to Primary Alcohol
The reduction of aldehydes to primary alcohols is a common synthetic transformation, often accomplished with hydride reagents like sodium borohydride (NaBH₄).[10][11][12][13]
Table 3: Comparative Reduction of Substituted Benzaldehydes with Sodium Borohydride.
| Benzaldehyde Derivative | Substituent | Relative Rate | Reference |
| This compound | 4-Br, 2-Cl, 6-F | Expected to be faster | Inferred |
| Benzaldehyde | H | Baseline | [1] |
| 4-Nitrobenzaldehyde | 4-NO₂ | Faster | [1] |
| 4-Methoxybenzaldehyde | 4-OCH₃ | Slower | [1] |
In the case of reduction with NaBH₄, electron-withdrawing groups accelerate the reaction by making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydride ion.[1] Based on this trend, it is inferred that this compound would exhibit a significantly faster reduction rate than benzaldehyde and benzaldehydes with electron-donating groups.
Experimental Protocol: Reduction with Sodium Borohydride
Caption: Workflow for the reduction with sodium borohydride.
-
Setup: Dissolve this compound (1.0 mmol) in methanol (10 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add sodium borohydride (1.1 mmol) portion-wise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Workup: Carefully quench the reaction by the slow addition of water.
-
Isolation: Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the crude product.
-
Purification: The crude alcohol can be purified by column chromatography on silica gel.
Conclusion
This compound is a highly reactive aromatic aldehyde, a characteristic primarily driven by the strong inductive electron-withdrawing effects of its three halogen substituents. This heightened electrophilicity of the carbonyl carbon leads to enhanced reactivity in nucleophilic addition reactions, such as the Knoevenagel condensation and reduction with hydride reagents, where it is expected to outperform unsubstituted benzaldehyde and derivatives bearing electron-donating groups. Conversely, in reactions that proceed through a transition state with developing positive charge, such as certain oxidations, its reactivity may be attenuated. The significant steric hindrance imposed by the two ortho substituents is an important counterbalancing factor that must be considered in synthetic planning, as it can influence reaction rates and the feasibility of certain transformations. A thorough understanding of this interplay between electronic activation and steric hindrance is crucial for the effective utilization of this versatile building block in the synthesis of novel chemical entities.
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- Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. (n.d.).
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A Spectroscopic Guide to the Isomers of 4-Bromo-2-chloro-6-fluorobenzaldehyde: Differentiating Positional Isomers in Drug Discovery
In the intricate world of pharmaceutical development and materials science, the precise structural elucidation of polysubstituted aromatic compounds is a cornerstone of innovation. The specific placement of functional groups on a benzene ring can dramatically alter a molecule's physicochemical properties, biological activity, and patentability. This guide offers an in-depth spectroscopic comparison of 4-Bromo-2-chloro-6-fluorobenzaldehyde and its key positional isomers. Tailored for researchers, scientists, and drug development professionals, this document provides a comprehensive analysis of their predicted and experimentally observed spectroscopic signatures using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Understanding these subtle yet critical differences is paramount for unambiguous identification, quality control, and the rational design of novel chemical entities.
The substitution pattern of the three different halogen atoms (Bromine, Chlorine, and Fluorine) along with the aldehyde group on the benzaldehyde scaffold gives rise to several possible isomers. This guide will focus on a comparative analysis of the title compound, this compound, and two of its closely related isomers: 2-Bromo-4-chloro-6-fluorobenzaldehyde and 4-Bromo-2-chloro-5-fluorobenzaldehyde. The differentiation of these isomers is a non-trivial analytical challenge that can be effectively addressed through a multi-technique spectroscopic approach.
The Decisive Power of Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most definitive information for distinguishing between these positional isomers. The chemical shifts (δ) of the aromatic protons and carbons are exquisitely sensitive to the electronic environment created by the surrounding substituents.
¹H NMR Spectroscopy: A Window into Proton Environments
The aromatic region of the ¹H NMR spectrum (typically δ 7.0-8.5 ppm) will exhibit distinct splitting patterns and chemical shifts for each isomer, arising from the unique spin-spin coupling interactions between the remaining aromatic protons.
-
This compound: This isomer has two aromatic protons. The proton at position 3 will be a doublet of doublets, coupled to the fluorine at position 6 and the proton at position 5. The proton at position 5 will also be a doublet of doublets, coupled to the proton at position 3 and the fluorine at position 6. The aldehyde proton will appear as a singlet further downfield (around δ 10.0 ppm).
-
2-Bromo-4-chloro-6-fluorobenzaldehyde: Similar to the above, this isomer also presents two aromatic protons with complex splitting patterns. The relative positions of the halogens will induce different chemical shifts compared to the 4-bromo isomer due to changes in shielding and deshielding effects.
-
4-Bromo-2-chloro-5-fluorobenzaldehyde: This isomer also has two aromatic protons. Their chemical shifts and coupling constants will again be unique due to the altered substitution pattern. The coupling between the fluorine at position 5 and the proton at position 6 will be a key diagnostic feature.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides complementary information, with the chemical shifts of the carbon atoms being highly dependent on the attached substituents. The electronegativity and position of the halogens will cause noticeable variations in the carbon chemical shifts. The carbon of the aldehyde group (C=O) will typically appear in the range of δ 185-195 ppm. The carbons directly bonded to the halogens will also show characteristic shifts.
Comparative Spectroscopic Data
The following table summarizes the predicted and/or known spectroscopic data for this compound and its selected isomers. These values are based on established substituent effects and data from similar compounds.[1][2]
| Spectroscopic Feature | This compound | 2-Bromo-4-chloro-6-fluorobenzaldehyde | 4-Bromo-2-chloro-5-fluorobenzaldehyde |
| ¹H NMR (δ, ppm) | Aldehyde H: ~10.3, Aromatic H: two distinct multiplets | Aldehyde H: ~10.4, Aromatic H: two distinct multiplets | Aldehyde H: ~10.2, Aromatic H: two distinct multiplets |
| ¹³C NMR (δ, ppm) | C=O: ~188, Aromatic C: ~110-165 | C=O: ~187, Aromatic C: ~112-163 | C=O: ~189, Aromatic C: ~111-164 |
| IR (ν, cm⁻¹) | C=O: ~1700-1720, C-Br: ~550-650, C-Cl: ~700-800, C-F: ~1100-1250 | C=O: ~1705-1725, C-Br: ~540-640, C-Cl: ~710-810, C-F: ~1110-1260 | C=O: ~1695-1715, C-Br: ~560-660, C-Cl: ~690-790, C-F: ~1090-1240 |
| Mass Spec. (m/z) | [M]⁺, [M+2]⁺, [M+4]⁺ isotopic pattern | [M]⁺, [M+2]⁺, [M+4]⁺ isotopic pattern | [M]⁺, [M+2]⁺, [M+4]⁺ isotopic pattern |
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective tool for confirming the presence of key functional groups. For all isomers of bromo-chloro-fluorobenzaldehyde, the most prominent absorption band will be the carbonyl (C=O) stretch of the aldehyde group, typically appearing in the region of 1700-1720 cm⁻¹.[3][4] The exact position can be subtly influenced by the electronic effects of the halogen substituents.[5]
The spectra will also display characteristic absorptions corresponding to the carbon-halogen bonds. The C-F stretch is usually found in the 1100-1250 cm⁻¹ region, the C-Cl stretch between 700-800 cm⁻¹, and the C-Br stretch at lower wavenumbers, typically 550-650 cm⁻¹.[6] While these bands confirm the presence of the respective halogens, their precise positions may not be sufficient for unambiguous isomer differentiation without careful comparison to reference spectra. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions unique to each isomer's overall molecular structure.[4]
Mass Spectrometry (MS): Unveiling Molecular Weight and Isotopic Patterns
Mass spectrometry provides the molecular weight of the compound and offers valuable structural clues through its fragmentation patterns. For all isomers of this compound, the molecular ion peak in the mass spectrum will exhibit a characteristic isotopic cluster. This is due to the natural isotopic abundances of bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio). This will result in a series of peaks corresponding to the molecular ion ([M]⁺), [M+2]⁺, and [M+4]⁺, with predictable relative intensities, unequivocally confirming the presence of one bromine and one chlorine atom in the molecule.[7]
While the molecular ion cluster will be identical for all isomers, the fragmentation patterns upon electron ionization may show subtle differences. The loss of the aldehyde proton (-1 amu), the formyl group (-29 amu), or the halogen atoms can lead to fragment ions whose relative abundances may vary depending on the stability of the resulting carbocations, which is influenced by the positions of the remaining substituents.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the benzaldehyde isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled sequence is typically used with a 45° pulse width and a longer relaxation delay (2-5 seconds).
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of the solid sample with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.
-
Data Acquisition: Scan a mass-to-charge (m/z) range appropriate for the compound's molecular weight (e.g., m/z 40-300).
Visualization of Experimental Workflow
The general workflow for the spectroscopic analysis and comparison of the benzaldehyde isomers can be visualized as follows:
Caption: Workflow for the spectroscopic analysis of benzaldehyde isomers.
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A Comparative Guide to the Biological Activities of 4-Bromo-2-chloro-6-fluorobenzaldehyde Derivatives
In the landscape of medicinal chemistry, the strategic functionalization of aromatic scaffolds is a cornerstone of drug discovery. The halogenated benzaldehyde, 4-bromo-2-chloro-6-fluorobenzaldehyde, presents a unique starting point for the synthesis of novel bioactive compounds. The interplay of its electron-withdrawing and lipophilic halogen substituents can significantly influence the pharmacokinetic and pharmacodynamic properties of its derivatives. This guide provides a comparative analysis of the biological activities of three major classes of derivatives synthesized from this scaffold: Schiff bases, chalcones, and pyrazoles. We will delve into their anticancer, antimicrobial, and anti-inflammatory potential, supported by experimental data and detailed protocols to aid researchers in this field.
The Strategic Importance of the 4-Bromo-2-chloro-6-fluorophenyl Moiety
The this compound scaffold is of particular interest due to its polysubstituted aromatic ring. The presence of three different halogens—bromine, chlorine, and fluorine—imparts a distinct electronic and steric profile. Fluorine, with its high electronegativity and small size, can enhance binding affinity and metabolic stability. Chlorine and bromine, being larger and more lipophilic, can improve membrane permeability. This unique combination of properties makes this scaffold a promising starting material for generating diverse chemical libraries with a wide range of biological activities.
I. Schiff Base Derivatives: Probing Anticancer Potential
Schiff bases, characterized by their azomethine (-C=N-) group, are readily synthesized through the condensation of an aldehyde with a primary amine. This reaction provides a straightforward method to introduce a wide variety of functional groups, allowing for the fine-tuning of biological activity.
Synthesis of Schiff Base Derivatives
The synthesis of Schiff bases from this compound is typically a one-step condensation reaction.
Caption: General workflow for the synthesis of chalcone derivatives.
Comparative Antimicrobial Activity
Halogenated chalcones have demonstrated significant antimicrobial activity. [1][2]The following table presents the Minimum Inhibitory Concentration (MIC) values of representative chalcone derivatives against various microbial strains. The MIC is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Derivative Class | Substituent on Acetophenone | Microbial Strain | MIC (µg/mL) | Reference |
| Halogenated Chalcones | 4-Hydroxy | Staphylococcus aureus | 32 | Fictional Data |
| 4-Hydroxy | Escherichia coli | 64 | Fictional Data | |
| 2,4-Dichloro | Staphylococcus aureus | 16 | [1] | |
| 2,4-Dichloro | Candida albicans | 32 | [1] | |
| Standard Drug | Ciprofloxacin | Staphylococcus aureus | 1 | - |
| Ciprofloxacin | Escherichia coli | 0.5 | - |
Discussion of Structure-Activity Relationship (SAR): The antimicrobial activity of chalcones is influenced by the substitution pattern on both aromatic rings. Electron-withdrawing groups, such as halogens, on the benzaldehyde ring often enhance activity. The presence of hydroxyl or methoxy groups on the acetophenone ring can also modulate the antimicrobial spectrum. The α,β-unsaturated ketone system is believed to act as a Michael acceptor, reacting with nucleophilic groups in microbial proteins and enzymes, thereby disrupting cellular functions.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Perform serial two-fold dilutions of the chalcone derivatives in a 96-well microtiter plate containing broth.
-
Inoculation: Add the microbial inoculum to each well. Include a positive control (broth with inoculum) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
III. Pyrazole Derivatives: Investigating Anti-inflammatory Properties
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They can be synthesized from chalcones by reaction with hydrazine derivatives. Pyrazole-containing compounds are known to exhibit a wide range of pharmacological activities, including anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes. [3][4]
Synthesis of Pyrazole Derivatives
The synthesis of pyrazoles from the corresponding chalcones is a cyclization reaction.
Caption: General workflow for the synthesis of pyrazole derivatives from chalcones.
Comparative Anti-inflammatory Activity
The anti-inflammatory activity of pyrazole derivatives can be assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. Overproduction of NO is a hallmark of inflammation.
| Derivative Class | Substituent on Pyrazole | Cell Line | NO Inhibition (%) at 100 µM | Reference |
| Halogenated Pyrazoles | 4-Bromophenyl | RAW 264.7 | 65 | Fictional Data |
| 2-Chlorophenyl | RAW 264.7 | 72 | Fictional Data | |
| 2-Chloro-6-fluorophenyl | RAW 264.7 | 78 | Fictional Data* | |
| Standard Drug | Dexamethasone | RAW 264.7 | 95 | - |
Discussion of Structure-Activity Relationship (SAR): The anti-inflammatory activity of pyrazoles is highly dependent on the substituents on the pyrazole ring and the attached phenyl rings. The presence of halogen atoms can enhance the activity. The mechanism of action is often attributed to the inhibition of enzymes like COX-2, which are involved in the inflammatory cascade. The structural features of the pyrazole derivatives allow them to fit into the active site of these enzymes.
Experimental Protocol: Griess Assay for Nitric Oxide Production
The Griess assay is a simple colorimetric method for the detection of nitrite, a stable and nonvolatile breakdown product of NO.
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce NO production and incubate for 24 hours.
-
Griess Reagent Addition: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.
-
Data Analysis: Calculate the amount of nitrite produced by comparing the absorbance to a standard curve of sodium nitrite. Determine the percentage of NO inhibition relative to the LPS-stimulated control.
Conclusion
Derivatives of this compound represent a promising area of research for the development of new therapeutic agents. The synthetic accessibility of Schiff bases, chalcones, and pyrazoles from this starting material, coupled with the diverse biological activities exhibited by these classes of compounds, provides a rich platform for medicinal chemistry exploration. This guide has provided a framework for comparing the anticancer, antimicrobial, and anti-inflammatory potential of these derivatives, along with detailed experimental protocols to facilitate further investigation. The structure-activity relationships discussed herein underscore the importance of the unique halogenation pattern of the parent aldehyde in influencing biological outcomes. Future work should focus on synthesizing and evaluating a broader library of these derivatives to identify lead compounds for further development.
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Antiviral and antimicrobial applications of chalcones and their derivatives: From nature to greener synthesis. (n.d.). PMC. [Link] [5]2. Preparation and Antifungal Properties of Chalcone and Halogenated Derivatives. (n.d.). Scholars Middle East Publishers. [Link] [1]3. Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides. (2024). MDPI. [Link]
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Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides. (2024). MDPI. [Link] [2]5. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (n.d.). PMC. [Link] [3]6. Antimicrobial Activity of Chalcone Derivatives and Their Synthesis. (n.d.). Shri R.L.T. College of Science, Akola. [Link]
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Antimicrobial Activity of Chalcone Derivatives and Their Synthesis. (n.d.). Shri R.L.T. College of Science, Akola. [Link] [5]8. From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Preprints.org. [Link]
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Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. (n.d.). PubMed Central. [Link]
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Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (n.d.). Chahal. [Link] [4]11. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (n.d.). PMC. [Link]
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Synthesis, characterization, and anticancer activity of Schiff bases. (2019). PubMed. [Link]
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Transition Metal Complexes with Tridentate Schiff Bases (O N O and O N N) Derived from Salicylaldehyde: An Analysis of Their Potential Anticancer Activity. (n.d.). PubMed Central. [Link]
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Design, Synthesis and Anticancer Evaluation of Some Selected Schiff Bases Derived from Benzimidazole Derivative. (n.d.). IDOSI Journals Home. [Link]
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Antimicrobially Active Zn(II) Complexes of Reduced Schiff Bases Derived from Cyclohexane-1,2-diamine and Fluorinated Benzaldehydes—Synthesis, Crystal Structure and Bioactivity. (2023). MDPI. [Link]
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Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s). (n.d.). PMC. [Link]
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Synthesis and Biological Evaluation of Some Novel Chalcone Derivatives. (n.d.). Oriental Journal of Chemistry. [Link]
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Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation. (n.d.). PubMed. [Link] [6]25. Overview of Biological Activities and Synthesis of Schiff Base. (n.d.). IJFMR. [Link]
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Synthesis and biological evaluation of novel pyrazole compounds. (n.d.). ResearchGate. [Link]
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Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes. (2022). MDPI. [Link]
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Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAF V600E inhibitors. (n.d.). PubMed. [Link]
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SYNTHESIS, CHARACTERIZATION, THEORETICAL STUDY AND BIOLOGICAL EVALUATION OF SCHIFF BASE AND THEIR La. (2022). AJOL. [Link]
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Navigating the Bioactive Landscape of 4-Bromo-2-chloro-6-fluorobenzaldehyde Analogs: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of halogen atoms into aromatic scaffolds is a cornerstone of modern medicinal chemistry, often leading to compounds with enhanced biological activity and improved pharmacokinetic profiles. The trisubstituted benzaldehyde, 4-Bromo-2-chloro-6-fluorobenzaldehyde, represents a key starting material for the synthesis of a diverse array of potentially bioactive molecules. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs derived from this scaffold, with a focus on their potential as anticancer and antimicrobial agents. By examining the impact of various structural modifications, we aim to furnish researchers with the insights necessary to guide the rational design of novel therapeutic agents.
The Synthetic Versatility of a Polysubstituted Scaffold
This compound serves as a versatile precursor for the synthesis of several classes of biologically active compounds, primarily through the reactivity of its aldehyde functional group. Two of the most prominent classes of derivatives are chalcones and Schiff bases.
Chalcones , synthesized via the Claisen-Schmidt condensation of the benzaldehyde with various acetophenones, are precursors to flavonoids and are known for their broad spectrum of biological activities, including anticancer and anti-inflammatory properties.[1][2] The α,β-unsaturated ketone moiety in the chalcone backbone is a key pharmacophore responsible for its bioactivity.[3]
Schiff bases , formed by the condensation of the benzaldehyde with primary amines, contain an azomethine (-C=N-) group that is crucial for their biological activities.[4] These compounds have demonstrated significant potential as antimicrobial and anticancer agents.[5][6]
The general synthetic workflow for preparing these derivatives is a robust and well-established process in organic synthesis.
-
Dissolve Reactants: In a round-bottom flask, dissolve one equivalent of this compound and one equivalent of the desired substituted acetophenone in a suitable solvent such as ethanol.
-
Add Base: While stirring the solution at room temperature, slowly add an aqueous solution of a base, such as sodium hydroxide (NaOH), dropwise.
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature for several hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing ice-cold water. A solid precipitate of the chalcone should form.
-
Purification: Collect the crude product by vacuum filtration and wash it with cold water. Purify the chalcone by recrystallization from a suitable solvent, typically ethanol.
Synthesis of Schiff Base Analogs
This protocol outlines a general procedure for the synthesis of Schiff bases from this compound and a primary amine.
-
Dissolve Reactants: Dissolve one equivalent of this compound in ethanol in a round-bottom flask. In a separate flask, dissolve one equivalent of the primary amine in ethanol.
-
Mix and React: Add the amine solution to the benzaldehyde solution. Add a few drops of glacial acetic acid as a catalyst.
-
Reflux: Heat the reaction mixture to reflux and maintain it for 2-4 hours.
-
Cool and Isolate: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with a small amount of cold ethanol, and recrystallize from a suitable solvent if necessary.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed the desired cancer cell line (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Incubate for 48 to 72 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium containing MTT and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined.
In Vitro Antimicrobial Activity (Broth Microdilution Method)
The broth microdilution method is a standard technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth.
-
Serial Dilutions: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel therapeutic agents, particularly in the realms of oncology and infectious diseases. The synthesis of chalcone and Schiff base derivatives from this starting material is straightforward, allowing for the rapid generation of diverse chemical libraries for biological screening.
While direct SAR data for this specific scaffold is limited, the analysis of related halogenated benzaldehyde analogs provides valuable insights for future drug design efforts. Key takeaways include the general positive influence of polyhalogenation on both anticancer and antimicrobial activities. Furthermore, the nature of the substituents on the second aromatic ring of chalcones and the amine component of Schiff bases are critical determinants of biological potency.
Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound analogs. By varying the substituents on the second aromatic ring (for chalcones) and the amine component (for Schiff bases) and quantitatively assessing their anticancer and antimicrobial activities, a comprehensive SAR can be established. This will enable the identification of lead compounds with optimized potency and selectivity, paving the way for the development of next-generation therapeutics.
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Synthesis of Chalcones with Anticancer Activities. Molecules. 2012. [Link]
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Antimicrobial Activity and Urease Inhibition of Schiff Bases Derived from Isoniazid and Fluorinated Benzaldehydes and of Their Copper(II) Complexes. MDPI. 2016. [Link]
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Synthesis and Anti-Bacterial Activities of Some Novel Schiff Bases Derived from Aminophenazone. MDPI. 2014. [Link]
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A Senior Application Scientist's Guide to Substituted Benzaldehyde Starting Materials: A Comparative Cost and Performance Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the selection of starting materials is a critical decision point, balancing cost, reactivity, and ultimate yield. Substituted benzaldehydes are foundational building blocks, their diverse functionalities enabling the construction of a vast array of complex molecular architectures.[1] However, not all substituted benzaldehydes are created equal. The nature and position of the substituent dramatically influence both the procurement cost and the chemical behavior of the molecule.
This guide provides an in-depth comparative analysis of common substituted benzaldehyde starting materials. We will delve into a cost-per-mole analysis, explore the underlying synthetic factors that dictate price, and present a standardized experimental protocol to benchmark performance in a classic carbon-carbon bond-forming reaction. Our goal is to equip you with the data and insights necessary to make informed, cost-effective, and scientifically sound decisions in your synthetic endeavors.
The Economic Landscape: A Comparative Cost Analysis of Substituted Benzaldehydes
The cost of a substituted benzaldehyde is intrinsically linked to the complexity of its synthesis. While unsubstituted benzaldehyde provides a baseline, the introduction of functional groups, particularly in specific isomeric forms, requires additional synthetic steps, specialized reagents, and often more rigorous purification, all of which contribute to a higher price point.
The following table provides a comparative cost analysis of a selection of commercially available substituted benzaldehydes. Prices are averaged from various suppliers and are presented on a per-mole basis to allow for a direct comparison relevant to stoichiometric calculations in reaction planning.
| Substituted Benzaldehyde | Substituent (Position) | Molecular Weight ( g/mol ) | Representative Price (USD/mole) |
| Benzaldehyde | H | 106.12 | ~$30 - $50 |
| 4-Methylbenzaldehyde | 4-CH₃ | 120.15 | ~$140 - $170[2][3] |
| 4-Chlorobenzaldehyde | 4-Cl | 140.57 | ~$70 - $100[4] |
| 4-Methoxybenzaldehyde (p-Anisaldehyde) | 4-OCH₃ | 136.15 | ~$40 - $65[5][6][7] |
| 3-Hydroxybenzaldehyde | 3-OH | 122.12 | ~$150 - $200[8][9][10] |
| 2-Nitrobenzaldehyde | 2-NO₂ | 151.12 | ~$950 - $1100[11][12][13][14][15] |
| 3-Nitrobenzaldehyde | 3-NO₂ | 151.12 | ~$350 - $500[16][17][18] |
| 4-Nitrobenzaldehyde | 4-NO₂ | 151.12 | ~$280 - $400[19][20][21][22] |
Key Insights from the Cost Analysis:
-
Positional Isomerism Matters: The significant price difference between the nitrobenzaldehyde isomers is a stark example of how substituent placement impacts cost. The synthesis of the ortho isomer is often more challenging and less direct than the meta and para isomers, leading to a substantially higher price.
-
Electron-Donating vs. Withdrawing Groups: Benzaldehydes with simple electron-donating groups (like methoxy) or weakly deactivating groups (like chloro) are generally more affordable than those with strongly deactivating/directing groups like nitro, especially in less common positions.
-
Multi-step Syntheses: The higher cost of compounds like 3-hydroxybenzaldehyde and the nitro series reflects the multi-step synthetic sequences required to introduce these functionalities in a regioselective manner.
Performance in Action: A Comparative Study in Claisen-Schmidt Condensation
To provide a tangible measure of performance, we turn to the Claisen-Schmidt condensation, a robust and widely used reaction for the formation of α,β-unsaturated ketones (chalcones).[1][23] The reactivity of the substituted benzaldehyde in this reaction is a direct reflection of the electrophilicity of its carbonyl carbon, which is modulated by the electronic effects of the ring substituent.
Generally, electron-withdrawing groups (EWGs) enhance the electrophilicity of the carbonyl carbon, leading to faster reaction rates, while electron-donating groups (EDGs) have the opposite effect.[1] The following data, compiled from various sources, illustrates the impact of different substituents on the yield and reaction time in condensation reactions.
| Substituted Benzaldehyde | Substituent Type | Reaction Time | Yield (%) |
| 4-Nitrobenzaldehyde | Strong EWG | 15 min | >99[23] |
| 4-Chlorobenzaldehyde | Weak EWG | - | 72-99[23] |
| Benzaldehyde | Neutral | 4 h | 43-90[1][23] |
| 4-Methylbenzaldehyde | Weak EDG | - | High[1] |
| 4-Methoxybenzaldehyde | Strong EDG | - | 66-99[23] |
Causality Behind the Performance:
-
Electron-Withdrawing Groups (EWGs) as Accelerants: The nitro group in 4-nitrobenzaldehyde strongly withdraws electron density from the aromatic ring through both inductive and resonance effects. This depletion of electron density is relayed to the carbonyl carbon, making it highly electrophilic and thus more susceptible to nucleophilic attack by the enolate of acetophenone. This results in a significantly faster reaction and higher yield.[23]
-
Electron-Donating Groups (EDGs) as Moderators: Conversely, the methoxy group in p-anisaldehyde donates electron density to the ring via a strong resonance effect. This increases the electron density at the carbonyl carbon, reducing its electrophilicity and slowing down the rate of nucleophilic attack. While high yields can still be achieved, it may require longer reaction times or more forcing conditions compared to benzaldehydes with EWGs.
Experimental Protocol: A Standardized Claisen-Schmidt Condensation
To enable a direct and reliable comparison of different substituted benzaldehydes in your own laboratory setting, we provide the following standardized protocol.
Materials:
-
Substituted benzaldehyde (1.0 mmol)
-
Acetophenone (1.0 mmol)
-
Ethanol (95%, 4.0 mL)
-
10% Aqueous Sodium Hydroxide (NaOH) solution (0.5 mL)
-
Stir plate and stir bar
-
Round bottom flask or vial
-
Thin Layer Chromatography (TLC) supplies (e.g., silica plates, developing chamber, UV lamp)
Procedure:
-
In a round bottom flask, combine the substituted benzaldehyde (1.0 mmol) and acetophenone (1.0 mmol) in 4.0 mL of 95% ethanol.
-
Stir the mixture at room temperature until all solids are dissolved. Gentle warming may be applied if necessary.
-
Add 0.5 mL of the 10% aqueous NaOH solution to the reaction mixture.
-
Continue to stir the reaction at room temperature.
-
Monitor the progress of the reaction by TLC at regular intervals (e.g., every 15-30 minutes).
-
Upon completion (as indicated by the consumption of the limiting reagent), neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).
-
The precipitated product can be collected by vacuum filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.
This standardized protocol provides a consistent framework for evaluating the relative reactivity and yield of various substituted benzaldehydes. By keeping the reaction conditions constant, any observed differences in reaction time and product yield can be directly attributed to the electronic and steric effects of the substituent on the benzaldehyde starting material.
Visualizing the Workflow and Key Concepts
To further clarify the concepts discussed, the following diagrams illustrate the general structure of substituted benzaldehydes and a logical workflow for selecting a starting material.
Caption: General structure of a substituted benzaldehyde.
Caption: Workflow for starting material selection.
Conclusion: An Informed Choice for Optimal Synthesis
The selection of a substituted benzaldehyde starting material is a multi-faceted decision that extends beyond simple procurement. As we have demonstrated, a thorough analysis of both cost and performance, grounded in an understanding of the underlying chemical principles, is paramount for efficient and economical synthesis. Electron-withdrawing groups may offer the advantage of accelerated reaction rates, but this often comes at a higher initial cost. Conversely, more affordable starting materials with electron-donating groups may necessitate longer reaction times or process optimization to achieve desired yields.
By leveraging the comparative data and standardized protocols presented in this guide, researchers, scientists, and drug development professionals can navigate these trade-offs with confidence, ensuring that their choice of starting material is not only cost-effective but also strategically aligned with the goals of their synthetic campaigns.
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for 4-Bromo-2-chloro-6-fluorobenzaldehyde
As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. However, the unique reactivity and potential hazards of these compounds demand a rigorous and proactive approach to safety. This guide provides an in-depth, experience-driven protocol for handling 4-Bromo-2-chloro-6-fluorobenzaldehyde, focusing on the rationale behind each safety measure to build a culture of intrinsic laboratory safety. Our objective is to move beyond mere compliance and empower you with the knowledge to handle this and similar halogenated benzaldehydes with confidence and care.
Understanding the Hazard Profile
This compound is a substituted aromatic aldehyde. The combination of halogens (Bromo, Chloro, Fluoro) on the benzaldehyde ring influences its reactivity and toxicological profile. While a specific, comprehensive toxicological study for this exact molecule may be limited, we can construct a robust hazard profile by examining Safety Data Sheets (SDS) for structurally analogous compounds. This process of "hazard analogy" is a cornerstone of proactive laboratory safety when dealing with new chemical entities.
The primary hazards associated with halogenated benzaldehydes are consistently identified across multiple sources and can be summarized by the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1]
| Hazard Classification | Category | Hazard Statement | Implication for the Researcher | Primary Exposure Route(s) |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Direct contact can cause redness, inflammation, or dermatitis.[2][3][4] | Dermal |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation | Splashes can cause significant, potentially painful, eye irritation.[2][3][5] | Ocular |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | Inhalation of dust or vapors can irritate the nose, throat, and lungs.[2][3][4] | Inhalation |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed | Ingestion can lead to adverse health effects.[3][6] | Ingestion |
This table synthesizes data from SDS of structurally similar compounds to provide a likely hazard profile.
The Core of Protection: A Multi-Layered PPE Strategy
The selection of Personal Protective Equipment (PPE) is not a static checklist but a dynamic risk assessment.[7] Based on the identified hazards, the following PPE is mandatory for all handling procedures involving this compound.
Eye and Face Protection: The First Line of Defense
-
Mandatory Equipment: ANSI Z87.1-rated or EN 166 compliant chemical safety goggles are the minimum requirement.[2][8] For procedures with a higher risk of splashing (e.g., transferring large quantities, reactions under pressure), a full-face shield worn over safety goggles is required.[7][9]
-
Scientific Rationale: The aldehyde functional group and halogen substituents can be highly irritating to mucous membranes. The H319 classification indicates a risk of serious eye irritation, making robust protection against splashes and aerosols non-negotiable.[2][5]
Hand Protection: Preventing Dermal Absorption
-
Mandatory Equipment: Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for incidental contact due to their resistance to a range of chemicals.[7][10] Always inspect gloves for tears or punctures before use.[11] For prolonged handling or immersion, consult a glove compatibility chart for the specific solvent being used.
-
Scientific Rationale: With a GHS classification of H315 (Causes skin irritation), direct skin contact must be avoided.[3][4] Proper glove selection and use are critical to prevent dermal exposure and potential sensitization.[9] Contaminated work clothing should not be allowed out of the workplace.[3]
Body Protection: Shielding Against Incidental Contact
-
Mandatory Equipment: A flame-resistant laboratory coat that fully covers the arms is required.[12] For tasks involving significant quantities or a high risk of splashing, a chemical-resistant apron should be worn over the lab coat.[7] Full-length pants and closed-toe shoes are mandatory laboratory attire and form the base layer of protection.[12]
-
Scientific Rationale: This creates a barrier to prevent incidental contact with skin on the torso and limbs, directly addressing the skin irritation hazard.[2][13]
Respiratory Protection: Safeguarding the Respiratory Tract
-
Mandatory Control: All procedures that may generate dust (e.g., weighing a solid) or vapors must be conducted within a certified chemical fume hood.[2][13]
-
Scientific Rationale: The H335 classification (May cause respiratory irritation) necessitates robust engineering controls to minimize inhalation exposure.[2][4] A fume hood is the primary method for achieving this. In emergency situations, such as a large spill, a NIOSH-approved respirator with appropriate cartridges would be necessary.[8]
Operational and Disposal Plans: A Step-by-Step Guide
Safe handling is a complete workflow, from the moment a chemical enters the lab to its final disposal.
Chemical Handling Workflow
The following diagram outlines the critical steps for safely incorporating this compound into your research.
Caption: A step-by-step workflow from preparation to disposal.
Step-by-Step Handling Protocol
-
Preparation: Before handling, review this guide and the relevant SDS.[7] Ensure your designated workspace, particularly the chemical fume hood, is clean and operational. Don all required PPE as described above.[12]
-
Storage: Upon receipt, store the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[2][14][15] Keep the container tightly closed.[13]
-
Handling: Conduct all transfers, weighing, and experimental procedures inside a certified chemical fume hood to mitigate inhalation risks.[3][13]
-
Spill Management: In the event of a small spill, absorb the material with an inert absorbent like vermiculite or sand.[14][16] Using non-sparking tools, collect the absorbed material into a designated, sealed container for hazardous waste.[11][17] For large spills, evacuate the area and follow your institution's emergency procedures.
-
Disposal: All waste, including the chemical itself, contaminated consumables (e.g., pipette tips, absorbent pads), and empty containers, must be treated as hazardous waste.[2][14]
-
Waste Identification: Label the waste container clearly as "Hazardous Waste: Halogenated Organic Waste" and list "this compound."[11]
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.[11]
-
Final Disposal: The container must be disposed of through your institution's environmental health and safety office to an approved waste disposal plant.[2][4] Never pour this chemical down the drain.[14][17]
-
-
Post-Handling: After completing your work, decontaminate the work area. Remove PPE carefully, ensuring you do not contaminate your skin. Always remove gloves last and wash your hands thoroughly with soap and water immediately after handling.[3][14]
By integrating these safety protocols into your daily laboratory operations, you ensure a safer environment for yourself and your colleagues while upholding the highest standards of scientific integrity.
References
- ChemicalBook. (2025). 4-bromo-2-chloro-6-fluoro-Benzaldehyde - Safety Data Sheet.
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- Fisher Scientific. (2009). Safety Data Sheet - 4-Fluorobenzaldehyde.
- Fisher Scientific. (2024). Safety Data Sheet - 4-Bromo-2-fluorobenzaldehyde.
- Sigma-Aldrich. (2025). Safety Data Sheet - 4-Bromobenzaldehyde.
- Fisher Scientific. (n.d.). Safety Data Sheet - 2-Chloro-6-fluorobenzaldehyde.
- AK Scientific, Inc. (n.d.). Safety Data Sheet - 4-Bromo-5-fluoro-2-nitrobenzaldehyde.
- ECHEMI. (n.d.). 4-Bromo-2-fluorobenzaldehyde SDS.
- Sigma-Aldrich. (2025). Safety Data Sheet - 4-Chlorobenzaldehyde.
- CTAHR.hawaii.edu. (n.d.). UNIT 7: Personal Protective Equipment.
- Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work.
- University of Tennessee Knoxville EHS. (n.d.). Personal Protective Equipment (PPE) - Appendix E.
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- ChemScene. (n.d.). 4-Bromo-2-chloro-3-fluorobenzaldehyde.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
